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2,2-Dimethyl-4-isopropyl-1,3-benzodioxole

Cat. No.: B024160
CAS No.: 201166-22-5
M. Wt: 192.25 g/mol
InChI Key: DHDJXCHGRUOYCV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-isopropyl-1,3-benzodioxole, identified as Propofol Impurity L in pharmacopeial standards, is a high-purity certified reference material essential for pharmaceutical analysis and quality control. This benzodioxole derivative exhibits characteristic properties as a colorless to pale yellow oil (Predicted Boiling Point: 240.5±35.0 °C; Predicted Density: 1.016±0.06 g/cm³) and is slightly soluble in chloroform, ethyl acetate, and methanol. As a structurally significant 1,3-benzodioxole compound featuring a fused benzene and dioxole ring system, it serves a critical role in the development and validation of analytical methods for the potent anesthetic Propofol. Researchers rely on this impurity standard to quantify and control trace levels of this specific impurity in active pharmaceutical ingredients (APIs) and finished drug products, ensuring compliance with stringent regulatory requirements (e.g., PhEur). Strict handling and storage protocols are required for this material. It must be stored in an inert atmosphere in a freezer under -20°C to maintain stability and purity. This compound is classified as a hazardous chemical (GHS Signal Word: Danger; Hazard Statements: H225-H315-H319-H335) due to its high flammability and potential to cause skin irritation, serious eye irritation, and respiratory irritation. Appropriate personal protective equipment (PPE) and safety precautions are mandatory during handling. Applications: • Certified Reference Material for pharmaceutical quality control • Analytical method development and validation for Propofol • Quantification of Propofol EP Impurity L in compliance with pharmacopeia standards • Research into the metabolism and stability profile of Propofol and related compounds This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B024160 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole CAS No. 201166-22-5

Properties

IUPAC Name

2,2-dimethyl-4-propan-2-yl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8(2)9-6-5-7-10-11(9)14-12(3,4)13-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDJXCHGRUOYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173933
Record name 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201166-22-5
Record name 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201166225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DIMETHYL-4-ISOPROPYL-1,3-BENZODIOXOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA7O19V7ZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and properties of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole. Also known as Propofol Impurity L, this compound is of significant interest in the pharmaceutical industry, particularly in the context of the anesthetic agent propofol. This document details its molecular structure, provides predicted spectroscopic data based on analogous compounds, and outlines a plausible experimental protocol for its synthesis. The information presented herein is intended to support research, quality control, and drug development activities.

Chemical Structure and Bonding

This compound possesses a core structure consisting of a benzene ring fused to a five-membered dioxole ring. An isopropyl group is substituted at the 4-position of the benzodioxole system, and two methyl groups are attached to the 2-position of the dioxole ring.

Molecular Structure:

The molecule is characterized by a planar benzene ring and a nearly planar dioxole ring. The isopropyl and dimethyl groups introduce tetrahedral (sp³) hybridized carbon centers.

Bonding Analysis:

The bonding within the benzodioxole core is a hybrid of aromatic and aliphatic characteristics. The benzene ring exhibits delocalized π-bonding, with all carbon-carbon bonds having an intermediate bond length between a single and double bond. The C-O bonds within the dioxole ring are polar covalent bonds. The bonds to the isopropyl and dimethyl substituents are standard carbon-carbon and carbon-hydrogen single bonds. The overall molecule is largely non-polar, contributing to its predicted low water solubility and high lipophilicity.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties [1][2][3]

PropertyValue
CAS Number 201166-22-5
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Appearance Predicted to be a colorless to light yellow liquid
LogP (predicted) ~3.5
Topological Polar Surface Area (TPSA) 18.46 Ų

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8d1HAr-H
~6.7t1HAr-H
~6.6d1HAr-H
~3.3sept1H-CH(CH₃)₂
~1.7s6H-C(CH₃)₂
~1.2d6H-CH(CH₃)₂

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~148Ar-C-O
~146Ar-C-O
~135Ar-C-isopropyl
~121Ar-CH
~118Ar-CH
~108Ar-CH
~117O-C(CH₃)₂-O
~33-CH(CH₃)₂
~26-C(CH₃)₂
~23-CH(CH₃)₂

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H stretch
~2970-2870StrongAliphatic C-H stretch
~1600, 1480Medium-StrongAromatic C=C stretch
~1250StrongAsymmetric C-O-C stretch (dioxole)
~1050StrongSymmetric C-O-C stretch (dioxole)

Table 5: Predicted Mass Spectrometry (MS) Fragmentation

m/zProposed Fragment
192[M]⁺ (Molecular Ion)
177[M - CH₃]⁺
149[M - C₃H₇]⁺

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible and efficient method for the synthesis of this compound from 4-isopropylcatechol using 2,2-dimethoxypropane as both a reactant and a water scavenger.

Materials:

  • 4-Isopropylcatechol

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Anhydrous toluene or benzene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-isopropylcatechol (1 equivalent) and anhydrous toluene.

  • Add 2,2-dimethoxypropane (1.5-2.0 equivalents) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated sodium bicarbonate solution and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Diagram of Synthetic Workflow:

Synthesis_Workflow Reactants 4-Isopropylcatechol + 2,2-Dimethoxypropane + p-TsOH (cat.) in Toluene Reaction Reflux (2-4h) Reactants->Reaction Workup Aqueous Workup: - Quench with NaHCO₃ - Extraction with Ethyl Acetate - Brine Wash - Drying (MgSO₄) Reaction->Workup Purification Purification: - Concentration - Flash Chromatography Workup->Purification Product 2,2-Dimethyl-4-isopropyl- 1,3-benzodioxole Purification->Product

Caption: Synthetic workflow for this compound.

Signaling Pathways and Logical Relationships

As an impurity of the anesthetic drug propofol, this compound does not have a known, direct role in specific signaling pathways. Its primary relevance is in the context of pharmaceutical quality control and its potential to indirectly affect the safety and efficacy profile of propofol formulations. The logical relationship is therefore one of chemical impurity to the active pharmaceutical ingredient (API).

Diagram of Impurity Relationship:

Impurity_Relationship Propofol Propofol (API) Synthesis Synthesis & Storage Propofol->Synthesis Safety Drug Safety & Efficacy Propofol->Safety Therapeutic Effect Impurity This compound (Propofol Impurity L) Synthesis->Impurity Formation QC Quality Control & Analysis Impurity->QC Detection & Quantification QC->Safety Impact Assessment

Caption: Relationship of Propofol Impurity L to the API.

Conclusion

This compound is a well-characterized impurity of propofol. While it is not expected to have significant biological activity on its own, its presence in propofol formulations must be carefully monitored to ensure the safety and efficacy of the drug product. The synthetic route and predicted analytical data provided in this guide offer a valuable resource for researchers and professionals in the pharmaceutical field. Further experimental studies are warranted to confirm the predicted spectroscopic data and to fully elucidate any potential biological interactions.

References

Spectroscopic and Mechanistic Insights into CAS 201166-22-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data and mechanistic action related to the Chemical Abstracts Service (CAS) number 201166-22-5. It has come to light that this CAS number has been associated with two distinct chemical entities: the pharmaceutical compound Lapatinib, a potent tyrosine kinase inhibitor, and 2,2-Dimethyl-4-(1-methylethyl)-1,3-benzodioxole, an impurity related to the anesthetic Propofol. This guide will address both compounds to provide a comprehensive resource.

Section 1: Lapatinib

Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2). Its action disrupts downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.

Spectroscopic Data

While a complete set of publicly available raw spectroscopic data for Lapatinib is limited, this section compiles available information and data from closely related derivatives to provide valuable insights.

Table 1: Summary of Available Spectroscopic Data for Lapatinib

Spectroscopic TechniqueAvailable Data
Mass Spectrometry (MS) MS-MS Fragments (Positive Ion Mode): m/z 581.14 (M+H)+, 583.14, 582.14, 365.08, 350.07[1]
Infrared (IR) Spectroscopy Characteristic peaks have been identified, though specific wavenumber data is not readily available in the public domain.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed 1H and 13C NMR data for various Lapatinib derivatives are available in the scientific literature, providing a reference for the core structure's spectral characteristics.[3]
Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Mass Spectrometry (LC-MS/MS) for Lapatinib Analysis

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed for the quantification of Lapatinib in biological matrices.[4][5]

  • Chromatography: A reverse-phase C18 column is typically used with an isocratic mobile phase.

  • Mass Spectrometry: Detection is achieved using a mass spectrometer in the multiple reaction monitoring (MRM) mode.[4]

  • Sample Preparation: For plasma samples, protein precipitation with acetonitrile is a common preparation step.[5] For tissue samples, homogenization followed by liquid-liquid extraction can be utilized.[5]

Signaling Pathway

Lapatinib exerts its therapeutic effect by inhibiting the EGFR and HER2 signaling pathways. The following diagram illustrates this mechanism of action.

Lapatinib_Signaling_Pathway cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Receptor Tyrosine Kinase Ligand->EGFR_HER2 Binds to P_EGFR_HER2 Phosphorylated EGFR/HER2 EGFR_HER2->P_EGFR_HER2 Dimerization & Autophosphorylation Lapatinib Lapatinib Lapatinib->EGFR_HER2 Inhibits ATP binding site Apoptosis Apoptosis Lapatinib->Apoptosis PI3K PI3K P_EGFR_HER2->PI3K Activates Ras Ras P_EGFR_HER2->Ras Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation

Caption: Lapatinib inhibits EGFR/HER2, blocking downstream PI3K/Akt and MAPK/ERK pathways.

Section 2: 2,2-Dimethyl-4-(1-methylethyl)-1,3-benzodioxole (Propofol Impurity L)

This compound, identified as an impurity in the anesthetic agent Propofol, is chemically distinct from Lapatinib.

Spectroscopic Data

Publicly available, peer-reviewed spectroscopic data for 2,2-Dimethyl-4-(1-methylethyl)-1,3-benzodioxole is scarce. Commercial suppliers of this reference standard indicate that a comprehensive Certificate of Analysis (CoA), including 1H NMR, 13C NMR, IR, and mass spectrometry data, is provided upon purchase.[6][7][8]

Table 2: Summary of Available Spectroscopic Data for 2,2-Dimethyl-4-(1-methylethyl)-1,3-benzodioxole

Spectroscopic TechniqueAvailable Data
Mass Spectrometry (MS) Molecular Formula: C12H16O2, Molecular Weight: 192.26 g/mol .[6][9]
Infrared (IR) Spectroscopy Data not publicly available.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data not publicly available.
Experimental Protocols

Standard experimental protocols for the spectroscopic analysis of small organic molecules would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Data Acquisition: Acquire 1H and 13C spectra on a 400 MHz or higher field NMR spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid or a thin film between salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm-1.

Mass Spectrometry (MS)

  • Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used.

  • Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to determine the mass-to-charge ratio of the parent ion and any fragment ions.

Logical Relationship Diagram

The following diagram illustrates the relationship of this compound as an impurity to the active pharmaceutical ingredient (API) Propofol.

Propofol_Impurity_Relationship Propofol Propofol (API) 2,6-diisopropylphenol Synthesis Synthesis & Storage Propofol->Synthesis Impurity_L 2,2-Dimethyl-4-(1-methylethyl)-1,3-benzodioxole (Propofol Impurity L) CAS: 201166-22-5 Synthesis->Impurity_L Generates

Caption: Relationship of Propofol Impurity L to the API Propofol.

References

Navigating the Solubility Landscape of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole, a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document outlines the predicted solubility of the compound in common organic solvents and furnishes a detailed experimental protocol for its quantitative determination.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of its electron density.

This compound is a largely non-polar molecule. Its structure comprises a benzene ring, a dioxole ring with two methyl groups, and an isopropyl group. The presence of oxygen atoms in the dioxole ring introduces some polarity, but the overall character of the molecule is dominated by its hydrocarbon framework. Consequently, it is predicted to exhibit higher solubility in non-polar or moderately polar organic solvents and lower solubility in highly polar solvents.

Predicted Solubility Profile

Based on its molecular structure, the predicted solubility of this compound in various organic solvents is as follows:

  • High Solubility: Expected in non-polar solvents such as hexane, toluene, and diethyl ether, and moderately polar solvents like acetone, ethyl acetate, and dichloromethane.

  • Moderate to Low Solubility: Expected in more polar solvents like ethanol and methanol.

  • Insoluble: Expected in highly polar solvents such as water.

While these predictions offer a useful starting point, empirical determination is essential for obtaining precise solubility data.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
e.g., Hexane25Data to be determinedData to be determined
e.g., Toluene25Data to be determinedData to be determined
e.g., Diethyl Ether25Data to be determinedData to be determined
e.g., Acetone25Data to be determinedData to be determined
e.g., Ethyl Acetate25Data to be determinedData to be determined
e.g., Methanol25Data to be determinedData to be determined
e.g., Ethanol25Data to be determinedData to be determined
e.g., Dimethyl Sulfoxide25Data to be determinedData to be determined

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Calibrated flasks with stoppers

  • Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

  • Syringes

  • Vials for sample collection

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes for standard preparation

2. Procedure:

2.1. Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of flasks. An excess is confirmed by the presence of undissolved solid after equilibration. b. Accurately pipette a known volume of the desired organic solvent into each flask. c. Tightly stopper the flasks to prevent solvent evaporation. d. Place the flasks in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). e. Shake the flasks for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can determine the optimal equilibration time.

2.2. Sample Collection and Preparation: a. After equilibration, allow the flasks to stand undisturbed for at least 24 hours in the temperature-controlled environment to allow the undissolved solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. The filter should be pre-conditioned with the solvent to avoid adsorption of the solute. d. Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

2.3. Analytical Quantification: a. Prepare a series of calibration standards of this compound in the chosen solvent. b. Analyze the calibration standards and the diluted sample solutions using a validated HPLC or GC method. c. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. d. Determine the concentration of this compound in the diluted sample from the calibration curve.

2.4. Calculation of Solubility: a. Calculate the concentration of the saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor. b. Express the solubility in the desired units (e.g., g/100 mL, mol/L).

3. Quality Control: a. Perform the experiment in triplicate to ensure the reproducibility of the results. b. Run a blank sample (solvent only) to check for interferences. c. The temperature should be monitored and recorded throughout the experiment.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection & Preparation cluster_analysis Analysis & Calculation prep1 Add excess solute to flask prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature (e.g., 24-48h) prep2->prep3 sample1 Allow solid to settle prep3->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through syringe filter sample2->sample3 sample4 Dilute sample sample3->sample4 analysis2 Analyze samples and standards (HPLC/GC) sample4->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Experimental workflow for solubility determination.

This technical guide provides a foundational understanding of the solubility of this compound and a robust methodology for its empirical determination. The provided information is intended to support further research and development activities involving this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole. Due to the limited availability of direct experimental spectral data in public databases, this document presents a predicted ¹H NMR spectrum based on the analysis of its chemical structure, substituent effects, and comparison with related compounds. This guide also includes a standardized experimental protocol for acquiring such a spectrum.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on established principles of NMR spectroscopy, including chemical shift theory and spin-spin coupling rules.

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)Integration
Isopropyl -CH(CH₃)₂3.0 - 3.3Septet~7.01H
Isopropyl -CH(CH ₃)₂1.2 - 1.4Doublet~7.06H
Benzodioxole -C(CH ₃)₂1.6 - 1.7Singlet-6H
Aromatic H-56.7 - 6.9Doublet~8.01H
Aromatic H-66.6 - 6.8Doublet of doublets~8.0, ~2.01H
Aromatic H-76.8 - 7.0Doublet~2.01H

Structural Analysis and Signal Assignment

The structure of this compound contains several distinct proton environments, which give rise to a characteristic ¹H NMR spectrum.

  • Isopropyl Group: The methine proton (-CH) of the isopropyl group is expected to appear as a septet due to coupling with the six equivalent methyl protons. Its chemical shift is predicted to be in the range of 3.0-3.3 ppm, shifted downfield by the adjacent aromatic ring. The six methyl protons (-CH₃) of the isopropyl group are equivalent and will appear as a doublet in the aliphatic region (1.2-1.4 ppm) due to coupling with the single methine proton.

  • Dimethyl-benzodioxole Group: The six protons of the two methyl groups attached to the C2 of the dioxole ring are chemically equivalent and magnetically shielded. They are expected to produce a sharp singlet at approximately 1.6-1.7 ppm.

  • Aromatic Protons: The three protons on the benzene ring are in different chemical environments and will exhibit distinct signals in the aromatic region of the spectrum.

    • H-5: This proton is adjacent to the isopropyl group and is expected to be a doublet due to coupling with H-6.

    • H-6: This proton is coupled to both H-5 and H-7, resulting in a doublet of doublets.

    • H-7: This proton is coupled to H-6 and will appear as a doublet.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed, generalized protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often added to the deuterated solvent by the manufacturer and serves as an internal reference standard (δ = 0.00 ppm). If not present, a small amount can be added.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer:

  • Spectrometer Frequency: 400 MHz

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • Integration: The relative areas under each peak are integrated to determine the proton ratios.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Visualization of Molecular Structure and Proton Environments

The following diagrams illustrate the molecular structure and the logical relationships of the proton signals in the predicted ¹H NMR spectrum.

Caption: Molecular structure of this compound.

nmr_signals cluster_aliphatic Aliphatic Region (Predicted) cluster_aromatic Aromatic Region (Predicted) iPr_Me Isopropyl CH₃ ~1.2-1.4 ppm (Doublet, 6H) iPr_CH Isopropyl CH ~3.0-3.3 ppm (Septet, 1H) iPr_Me->iPr_CH J ≈ 7.0 Hz Dioxole_Me Dioxole CH₃ ~1.6-1.7 ppm (Singlet, 6H) Ar_H6 Aromatic H-6 ~6.6-6.8 ppm (dd, 1H) Ar_H7 Aromatic H-7 ~6.8-7.0 ppm (d, 1H) Ar_H6->Ar_H7 J ≈ 2.0 Hz Ar_H5 Aromatic H-5 ~6.7-6.9 ppm (d, 1H) Ar_H5->Ar_H6 J ≈ 8.0 Hz

Caption: Predicted ¹H NMR signal relationships and multiplicities.

Mass Spectrometry Analysis of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole, a known impurity of the anesthetic agent propofol.[1] This document outlines detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, predicted fragmentation patterns, and data presentation to aid in the identification and quantification of this compound.

Introduction

This compound (CAS No. 201166-22-5) is a small organic molecule with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol .[2][3][4] Its structure consists of a benzodioxole core with a dimethyl group on the dioxole ring and an isopropyl substituent on the benzene ring. As an impurity in propofol formulations, its accurate detection and quantification are crucial for quality control and safety assessment in the pharmaceutical industry. Mass spectrometry, particularly coupled with gas chromatography, offers a sensitive and specific method for the analysis of such volatile and semi-volatile organic compounds.

Predicted Electron Ionization Mass Spectrum and Fragmentation Pattern

While a publicly available electron ionization (EI) mass spectrum for this compound is not readily found, a fragmentation pattern can be predicted based on the principles of mass spectrometry and the known behavior of related chemical structures.

Upon electron ionization, the molecule is expected to form a molecular ion (M⁺) at m/z 192. The primary fragmentation pathways are likely to involve the loss of methyl and isopropyl groups, as well as rearrangements of the benzodioxole ring.

Table 1: Predicted Mass Spectral Data for this compound

m/zPredicted Fragment IonProposed Neutral LossRelative Abundance
192[C₁₂H₁₆O₂]⁺-Low
177[C₁₁H₁₃O₂]⁺CH₃High
149[C₉H₉O₂]⁺C₃H₇Moderate
135[C₈H₇O₂]⁺C₄H₉Moderate
105[C₇H₅O]⁺C₅H₁₁OLow
91[C₇H₇]⁺C₅H₉O₂Low
77[C₆H₅]⁺C₆H₁₁O₂Low
43[C₃H₇]⁺C₉H₉O₂Moderate to High

Note: Relative abundances are predictions and may vary based on instrumental conditions.

The fragmentation can be visualized as a logical pathway:

fragmentation_pathway M [M]⁺˙ m/z = 192 F1 [M - CH₃]⁺ m/z = 177 M->F1 - •CH₃ F2 [M - C₃H₇]⁺ m/z = 149 M->F2 - •C₃H₇ F3 [C₈H₇O₂]⁺ m/z = 135 F1->F3 - C₃H₆

Predicted major fragmentation pathways of this compound.

Experimental Protocols

The following section details a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol suitable for the analysis of this compound in a research or quality control setting. This protocol is based on general methods for analyzing small aromatic compounds and propofol impurities.[5][6]

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable volatile solvent (e.g., methanol, dichloromethane, or hexane) to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range for calibration.

  • Sample Preparation: For drug substance analysis, dissolve a known amount of the propofol sample in the chosen solvent to achieve a concentration within the calibrated range. For drug product analysis, a liquid-liquid extraction may be necessary to isolate the analyte from the formulation matrix.

GC-MS Instrumentation and Conditions

A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source is recommended.

Table 2: Recommended GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent)
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 °C
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial: 60 °C (hold for 2 min) Ramp: 10 °C/min to 280 °C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)
Data Acquisition and Processing
  • Full Scan Mode: Acquire full scan mass spectra to confirm the identity of the compound by comparing the obtained spectrum with the predicted fragmentation pattern.

  • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, use SIM mode to enhance sensitivity and selectivity. Monitor the characteristic ions predicted in Table 1 (e.g., m/z 177, 149, and 135).

  • Quantification: Construct a calibration curve by plotting the peak area of the target analyte against the concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow

The overall workflow for the analysis can be summarized in the following diagram:

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard Weighing & Dissolution B Serial Dilution A->B D Injection B->D C Sample Dissolution or Extraction C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification H->I

General workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The predicted fragmentation pattern and detailed GC-MS protocol offer a robust starting point for method development and validation. Researchers and drug development professionals can adapt and optimize these methodologies to suit their specific analytical needs, ensuring the accurate identification and quantification of this propofol impurity.

References

Unveiling a Propofol Impurity: A Technical Guide to 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole, a known impurity of the anesthetic agent propofol, designated as "Propofol Impurity L" by the European Pharmacopoeia. This document delves into its formation, analytical quantification, and a toxicological assessment, offering valuable insights for those involved in the research, development, and quality control of propofol-based pharmaceuticals.

Introduction to this compound

This compound (CAS No. 201166-22-5) is a chemical entity with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol .[1][2][3][4][5][6] Its presence as an impurity in propofol formulations necessitates a thorough understanding of its chemical properties, origins, and potential impact on drug safety and efficacy.

Table 1: Chemical and Physical Properties

PropertyValueReference
IUPAC Name 2,2-dimethyl-4-propan-2-yl-1,3-benzodioxole[3]
Synonyms Propofol Impurity L, 2,2-Dimethyl-4-(1-methylethyl)-1,3-benzodioxole[1][2][3]
CAS Number 201166-22-5[1][2][3][4][5][6]
Molecular Formula C₁₂H₁₆O₂[1][2][3][4][5][6]
Molecular Weight 192.25 g/mol [1][2][3][4][5][6]

Formation and Synthesis

The precise mechanism of formation of this compound as a propofol impurity is not extensively detailed in the public domain. However, it is understood to be a potential degradation product.[7] One plausible pathway involves the reaction of a catechol-like intermediate with acetone or an acetone equivalent. This hypothesis is based on the structure of the impurity, which features a dimethyl acetal of a catechol.

A potential precursor to this impurity is 4-isopropylcatechol. The synthesis of 4-isopropylcatechol can be achieved via a Friedel-Crafts alkylation of catechol with isopropyl alcohol in the presence of an acid catalyst.[8] The subsequent reaction of 4-isopropylcatechol with an acetone source, such as 2,2-dimethoxypropane, under acidic conditions would yield this compound.

Experimental Protocol: Synthesis of this compound

This theoretical protocol is based on established chemical principles for the synthesis of related benzodioxole compounds.

Step 1: Synthesis of 4-Isopropylcatechol [8]

  • In a round-bottom flask, dissolve catechol in a suitable solvent (e.g., nitrobenzene).

  • Add a Lewis acid catalyst (e.g., aluminum chloride) to the mixture.

  • Slowly add isopropyl halide (e.g., 2-chloropropane) to the reaction mixture at a controlled temperature.

  • After the reaction is complete, quench the reaction with dilute hydrochloric acid.

  • Extract the product with an organic solvent and purify by distillation.

Step 2: Synthesis of this compound

  • Dissolve the synthesized 4-isopropylcatechol in a suitable solvent (e.g., toluene).

  • Add an excess of 2,2-dimethoxypropane and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography.

  • Upon completion, neutralize the acid catalyst with a mild base.

  • Wash the reaction mixture with water, dry the organic layer, and remove the solvent under reduced pressure.

  • Purify the resulting product by column chromatography or distillation.

Analytical Quantification

The European Pharmacopoeia outlines methods for the control of impurities in propofol, including Impurity L. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common technique for the separation and quantification of volatile impurities like this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a general GC-MS protocol for the analysis of propofol impurities.

  • Sample Preparation: Accurately weigh and dissolve the propofol sample in a suitable solvent, such as hexane or ethanol, to a known concentration.

  • Internal Standard: Add a known amount of an appropriate internal standard to the sample solution for accurate quantification.

  • GC-MS System:

    • Injector: Split/splitless injector.

    • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program: A programmed temperature gradient to ensure separation of all impurities.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for enhanced sensitivity and specificity.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Quantify the impurity by comparing its peak area to that of the internal standard and a calibration curve prepared with a certified reference standard.

Table 2: Illustrative GC-MS Parameters

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium, 1.0 mL/min
MS Transfer Line 280 °C
Ion Source Temperature 230 °C
Scan Range 40-400 amu

Toxicological Assessment

A comprehensive toxicological profile for this compound is not publicly available. In the absence of direct experimental data, in silico (computational) toxicology methods can provide an initial assessment of potential hazards.[9][10][11][12][13] These methods utilize quantitative structure-activity relationship (QSAR) models to predict toxicity endpoints based on the chemical structure.

In Silico Toxicity Prediction

In silico models can predict a range of toxicological endpoints, including:

  • Genotoxicity: The potential to damage genetic material.

  • Carcinogenicity: The potential to cause cancer.

  • Developmental and Reproductive Toxicity: The potential to interfere with development and reproduction.

  • Organ-specific toxicity: The potential to cause harm to specific organs.

It is important to note that in silico predictions are not a substitute for experimental testing but can be valuable for prioritizing substances for further investigation and for risk assessment in the absence of data. The benzodioxole moiety is present in some naturally occurring compounds with known biological activity, which may provide some context for the potential toxicity of this impurity. However, direct extrapolation of toxicity data from other benzodioxole-containing compounds is not advisable without further investigation.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_formation Plausible Formation Pathway of Propofol Impurity L Catechol Catechol Four_Isopropylcatechol 4-Isopropylcatechol Catechol->Four_Isopropylcatechol Friedel-Crafts Alkylation Isopropyl_Alcohol Isopropyl Alcohol Isopropyl_Alcohol->Four_Isopropylcatechol Acid_Catalyst_1 Acid Catalyst Acid_Catalyst_1->Four_Isopropylcatechol Impurity_L 2,2-Dimethyl-4-isopropyl- 1,3-benzodioxole (Propofol Impurity L) Four_Isopropylcatechol->Impurity_L Acetal Formation Acetone_Source Acetone Source (e.g., 2,2-dimethoxypropane) Acetone_Source->Impurity_L Acid_Catalyst_2 Acid Catalyst Acid_Catalyst_2->Impurity_L

Caption: Plausible synthetic pathway for Propofol Impurity L.

cluster_workflow Analytical Workflow for Impurity Quantification Sample_Prep Sample Preparation (Dissolution & Internal Standard Addition) GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Detection Mass Spectrometric Detection (EI, Full Scan/SIM) Separation->Detection Data_Analysis Data Analysis (Peak Identification & Quantification) Detection->Data_Analysis Result Impurity Concentration Report Data_Analysis->Result

Caption: General workflow for GC-MS analysis of propofol impurities.

cluster_toxicity In Silico Toxicological Assessment Workflow Chemical_Structure Chemical Structure of Impurity L Prediction Toxicity Endpoint Prediction Chemical_Structure->Prediction QSAR_Models QSAR Models (Genotoxicity, Carcinogenicity, etc.) QSAR_Models->Prediction Risk_Assessment Preliminary Risk Assessment Prediction->Risk_Assessment

Caption: Workflow for in silico toxicological evaluation.

Conclusion

This compound is a recognized impurity in propofol that warrants careful monitoring and control. While its direct toxicological impact has not been extensively studied, understanding its formation, having robust analytical methods for its quantification, and utilizing predictive toxicology are crucial for ensuring the safety and quality of propofol formulations. This guide provides a foundational understanding for professionals in the pharmaceutical industry to address the challenges associated with this and other related impurities. Further research into the specific toxicological profile of this compound is recommended to refine risk assessments.

References

The Isopropyl-1,3-Benzodioxole Core: A Technical Guide to its Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole moiety, a bicyclic heterocyclic organic compound, is a fundamental structural component found in a plethora of naturally occurring and synthetic molecules. Its unique electronic and conformational properties have made it a privileged scaffold in medicinal chemistry and drug discovery. This technical guide focuses on the discovery and history of a specific class of these compounds: those bearing an isopropyl substituent. While often associated with the clandestine synthesis of psychoactive substances, the isopropyl-1,3-benzodioxole core and its derivatives possess a rich and diverse history with applications extending into various therapeutic areas. This document will provide an in-depth exploration of the initial discoveries, key synthetic methodologies, and the evolution of our understanding of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key chemical transformations.

Early History and Natural Precursors

The story of isopropyl-1,3-benzodioxole compounds is intrinsically linked to the naturally occurring phenylpropene, safrole. Safrole, the principal component of sassafras oil, has been known for centuries and was traditionally used by indigenous peoples for its medicinal properties. The 1,3-benzodioxole (or methylenedioxyphenyl) group within safrole is the foundational chemical entity from which many synthetic derivatives, including those with an isopropyl group, are derived.

Physical and Chemical Properties of Key Precursors

A thorough understanding of the physicochemical properties of the primary precursors is essential for the synthesis and analysis of isopropyl-1,3-benzodioxole derivatives.

PropertySafroleIsosafrole
Molecular Formula C₁₀H₁₀O₂C₁₀H₁₀O₂
Molar Mass 162.19 g/mol 162.19 g/mol
Appearance Colorless or slightly yellow oily liquidColorless liquid with an anise-like odor
Boiling Point 232-234 °C252-253 °C
Melting Point 11.2 °C8.2 °C (trans)
Density 1.096 g/cm³1.121 g/cm³
Solubility in Water InsolubleInsoluble

The Dawn of Synthetic Derivatives: From Safrole to Isopropyl-1,3-Benzodioxoles

The journey from the natural precursor safrole to synthetic isopropyl-1,3-benzodioxole derivatives involved several key chemical transformations that were explored throughout the 20th century. A pivotal intermediate in many of these synthetic routes is 3,4-Methylenedioxyphenylpropan-2-one (MDP2P), also known as piperonyl methyl ketone.

Isomerization of Safrole to Isosafrole

The first step in many synthetic pathways involves the isomerization of safrole to isosafrole. This reaction shifts the position of the double bond in the allyl side chain to be in conjugation with the benzene ring, making it more amenable to subsequent oxidation.

Caption: Isomerization of Safrole to Isosafrole.

Experimental Protocol: Isomerization of Safrole to Isosafrole

This protocol describes a common method for the isomerization of safrole.

Materials:

  • Safrole

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Heating mantle and reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • A solution of potassium hydroxide in absolute ethanol is prepared.

  • Safrole is added to the ethanolic KOH solution.

  • The mixture is heated under reflux for several hours.

  • After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed with water to remove residual KOH and ethanol.

  • The organic solvent is dried over an anhydrous salt (e.g., magnesium sulfate) and then removed by distillation.

  • The resulting crude isosafrole is purified by vacuum distillation.

Oxidation of Isosafrole to 3,4-Methylenedioxyphenylpropan-2-one (MDP2P)

The oxidation of isosafrole to MDP2P is a critical step. Several methods have been developed for this conversion, with the Wacker oxidation and peroxyacid oxidation being the most prominent.

Caption: Oxidation of Isosafrole to MDP2P.

Experimental Protocol: Wacker Oxidation of Isosafrole to MDP2P

This protocol outlines the Wacker oxidation method.

Materials:

  • Isosafrole

  • Palladium(II) chloride (PdCl₂)

  • Copper(II) chloride (CuCl₂)

  • Solvent (e.g., aqueous dimethylformamide or methanol)

  • Oxygen or air supply

  • Reaction vessel equipped with a gas inlet and stirrer

Procedure:

  • Isosafrole is dissolved in the chosen solvent in the reaction vessel.

  • Catalytic amounts of palladium(II) chloride and a co-catalytic amount of copper(II) chloride are added.

  • The mixture is stirred vigorously while oxygen or air is bubbled through the solution. The CuCl₂ reoxidizes the palladium from Pd(0) back to Pd(II), allowing the catalytic cycle to continue.

  • The reaction is monitored for the disappearance of isosafrole.

  • Upon completion, the reaction mixture is worked up by filtering the catalyst and extracting the product with an organic solvent.

  • The organic extracts are washed, dried, and the solvent is evaporated.

  • The crude MDP2P is then purified, typically by vacuum distillation.

Synthesis of the Isopropyl-1,3-Benzodioxole Core

While the propan-2-one and propan-2-amine derivatives have been extensively studied, the synthesis of the parent 5-isopropyl-1,3-benzodioxole is also of significant chemical interest. Several synthetic strategies can be envisioned, primarily involving the introduction of the isopropyl group onto the 1,3-benzodioxole ring.

Friedel-Crafts Acylation and Subsequent Reduction

A common and versatile method for introducing alkyl chains to aromatic rings is through a two-step process involving Friedel-Crafts acylation followed by reduction of the resulting ketone.

Caption: Synthesis via Friedel-Crafts Acylation and Reduction.

Experimental Protocol: Friedel-Crafts Acylation of 1,3-Benzodioxole

This protocol describes the acylation step.

Materials:

  • 1,3-Benzodioxole

  • Isobutyryl chloride

  • A Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane or nitrobenzene)

  • Ice bath

  • Quenching solution (e.g., dilute HCl)

Procedure:

  • The Lewis acid is suspended in the anhydrous solvent in a reaction flask and cooled in an ice bath.

  • A solution of 1,3-benzodioxole and isobutyryl chloride in the same solvent is added dropwise to the cooled suspension with stirring.

  • The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

  • The reaction is quenched by carefully pouring the mixture over ice and dilute hydrochloric acid.

  • The organic layer is separated, washed with water and a bicarbonate solution, and then dried.

  • The solvent is removed under reduced pressure, and the resulting ketone, 1-(1,3-benzodioxol-5-yl)-2-methyl-1-propanone, is purified by distillation or chromatography.

Reduction of the Ketone:

The resulting ketone can be reduced to the corresponding alkane (5-isopropyl-1,3-benzodioxole) using standard reduction methods such as the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base). The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.

Grignard Reaction Approach

An alternative route to introduce the isopropyl group involves the reaction of a Grignard reagent with a suitable electrophile on the 1,3-benzodioxole ring.

Caption: Synthesis via Grignard Reaction.

Experimental Protocol: Synthesis of 2-(1,3-Benzodioxol-5-yl)propan-2-ol via Grignard Reaction

This protocol details the formation of the tertiary alcohol intermediate.

Materials:

  • 5-Bromo-1,3-benzodioxole

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • A crystal of iodine (as an initiator)

  • Acetone

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Magnesium turnings and a crystal of iodine are placed in a flame-dried flask under an inert atmosphere.

  • A solution of 5-bromo-1,3-benzodioxole in the anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent has formed, the solution is cooled in an ice bath.

  • A solution of acetone in the anhydrous solvent is added dropwise with stirring.

  • After the addition is complete, the reaction is stirred at room temperature until completion.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The product is extracted into an organic solvent, washed, dried, and the solvent is removed to yield the crude tertiary alcohol.

  • The tertiary alcohol can then be subjected to reduction or dehydration followed by hydrogenation to afford 5-isopropyl-1,3-benzodioxole.

Beyond Precursors: Therapeutic Potential of Isopropyl-1,3-Benzodioxole Derivatives

While the historical focus has often been on their role as precursors in illicit synthesis, researchers have explored the therapeutic potential of various isopropyl-1,3-benzodioxole derivatives. These investigations have revealed a range of biological activities, suggesting that this chemical scaffold may be a valuable starting point for the development of new drugs.

Quantitative Pharmacological Data

The following table summarizes some of the reported biological activities of non-psychotropic isopropyl-1,3-benzodioxole derivatives.

Compound ClassTarget/ActivityReported Potency (IC₅₀/EC₅₀)Therapeutic Area
Benzodioxole-based PDE4 inhibitorsPhosphodiesterase 4 (PDE4)Varies with substitutionAnti-inflammatory, Respiratory diseases
Substituted aminopropoxy benzodioxolesSerotonin 1A Receptor AgonistVaries with substitutionAnxiolytic, Antidepressant

Note: Specific potency values are highly dependent on the full molecular structure of the derivative and are often proprietary. This table provides a general overview of the targeted activities.

Signaling Pathways

The therapeutic effects of these compounds are mediated through their interaction with specific biological targets. For example, PDE4 inhibitors increase intracellular levels of cyclic adenosine monophosphate (cAMP) by inhibiting its degradation. This leads to the activation of Protein Kinase A (PKA) and subsequent downstream signaling cascades that ultimately suppress inflammatory responses.

Caption: Simplified Signaling Pathway of PDE4 Inhibition.

Conclusion

The history of isopropyl-1,3-benzodioxole compounds is a compelling narrative that begins with natural product chemistry and evolves through the development of sophisticated synthetic methodologies. While their association with controlled substances has cast a long shadow, the inherent chemical versatility of the 1,3-benzodioxole nucleus, combined with the lipophilic character of the isopropyl group, has made this scaffold a subject of interest in legitimate drug discovery efforts. The exploration of their therapeutic potential in areas such as inflammation and central nervous system disorders highlights the ongoing importance of understanding the rich history and diverse chemistry of these fascinating molecules. This guide has provided a foundational overview for researchers and scientists, offering insights into the historical context, key synthetic transformations, and emerging therapeutic applications of isopropyl-1,3-benzodioxole compounds.

Technical Guide: Safety and Handling of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

2,2-Dimethyl-4-isopropyl-1,3-benzodioxole, also known as Propofol Impurity L, is a chemical compound with the CAS number 201166-22-5.[1][2] It is identified as an impurity in the anesthetic drug Propofol.[3] As a member of the 1,3-benzodioxole class, its handling requires careful consideration of potential hazards. This guide provides a comprehensive overview of the available safety information, handling procedures, and toxicological data to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

There is some discrepancy in the classification of this compound among suppliers. One supplier has classified it with the following GHS pictograms and hazard statements:

  • GHS02: Flammable

  • GHS07: Harmful

  • Signal Word: Danger

However, other safety data sheets indicate that the hazards of this specific compound have not been fully evaluated ("no data available"). Given the flammable and harmful classification from at least one source, it is prudent to handle this chemical with a high degree of caution.

Physical and Chemical Properties

PropertyValueReference
CAS Number 201166-22-5[1][2]
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1][2]
Appearance Not specified (likely a liquid)
Storage Temperature +4°C[1]

Toxicological Data

Comprehensive toxicological data for this compound is limited. The information available is primarily for the general class of 1,3-benzodioxoles or for other derivatives.

MetricValueSpeciesNotesReference
Acute Oral LD50 No data available for this specific compound. A related compound has an LD50 of 1715 mg/kg.RatThis provides an estimate of acute oral toxicity.[4]
Skin Irritation No specific data. Related compounds can cause skin irritation.RabbitAssumed to be a potential skin irritant.[5]
Eye Irritation No specific data. A related compound causes severe eye irritation.RabbitAssumed to be a potential eye irritant.[4]
Inhalation Toxicity No data available.Vapors may cause respiratory irritation.

Biological Activity:

As an impurity of Propofol, its biological effects are not well-characterized. Propofol itself is a γ-aminobutyric acid (GABA) receptor agonist.[3] The 1,3-benzodioxole moiety is known to be present in compounds that can inhibit cytochrome P450 enzymes.[6] Therefore, it is plausible that this compound could have some biological activity, but specific studies are lacking.

Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If vapors or aerosols are likely to be generated, a respirator may be necessary.

Engineering Controls
  • Work in a well-ventilated laboratory.

  • Use a chemical fume hood for all procedures that may generate vapors or aerosols.

  • Ensure an eyewash station and safety shower are readily accessible.

General Handling Workflow

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_aliquot Aliquot Chemical prep_hood->handle_aliquot Proceed to handling handle_reaction Perform Experiment handle_aliquot->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon Experiment complete cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste end Procedure Complete cleanup_waste->end End of procedure

Caption: General laboratory workflow for handling the chemical.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Remove all sources of ignition.

  • Environmental Precautions: Prevent from entering drains or waterways.

  • Containment and Cleanup: Absorb spill with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for disposal.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at +4°C.[1] Keep away from heat, sparks, and open flames.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Potential Biological Pathways and Mechanisms

While no specific signaling pathways have been elucidated for this compound, its structural similarity to other 1,3-benzodioxole derivatives suggests potential interactions with metabolic enzymes.

G Potential Metabolic Interaction of 1,3-Benzodioxole Derivatives substance 1,3-Benzodioxole Derivative cyp450 Cytochrome P450 Enzymes substance->cyp450 Metabolism metabolite Reactive Metabolite cyp450->metabolite inhibition Enzyme Inhibition cyp450->inhibition metabolite->cyp450 Covalent Binding altered_metabolism Altered Metabolism of Other Drugs/Substrates inhibition->altered_metabolism

Caption: Potential mechanism of cytochrome P450 inhibition.

Conclusion

This compound is a chemical that requires careful handling due to its potential flammability and harmful effects. While comprehensive toxicological and biological data are currently lacking, the information available for related compounds suggests that appropriate personal protective equipment and engineering controls are essential to minimize risk. Researchers should proceed with caution, adhere to all safety guidelines, and consult the most recent Safety Data Sheet from their supplier. Further research is needed to fully characterize the safety profile and biological activity of this compound.

References

Methodological & Application

Synthesis of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole from Catechol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole, a valuable building block in organic synthesis, starting from catechol. The synthesis is a two-step process involving a Friedel-Crafts alkylation followed by an acetonide protection.

Introduction

This compound is a heterocyclic compound with potential applications in the development of novel pharmaceutical agents and other specialty chemicals. Its structure, which combines a protected catechol moiety with an isopropyl group, makes it an interesting scaffold for further chemical modifications. The following protocols are based on established chemical principles and provide a clear pathway for the laboratory-scale synthesis of this target molecule.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

  • Friedel-Crafts Alkylation of Catechol: Catechol is alkylated with isopropyl alcohol in the presence of an acid catalyst to yield 4-isopropylcatechol.

  • Acetonide Protection of 4-Isopropylcatechol: The resulting 4-isopropylcatechol is then reacted with acetone in the presence of an acid catalyst to form the final product, this compound.

Overall Reaction Scheme cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Acetonide Protection Catechol Catechol Four_Isopropylcatechol 4-Isopropylcatechol Catechol->Four_Isopropylcatechol + Isopropyl Alcohol, H+ Isopropyl_Alcohol Isopropyl Alcohol Acid_Catalyst_1 Acid Catalyst Final_Product 2,2-Dimethyl-4-isopropyl- 1,3-benzodioxole Four_Isopropylcatechol->Final_Product + Acetone, H+ Acetone Acetone Acid_Catalyst_2 Acid Catalyst

Caption: Overall two-step synthesis of this compound from catechol.

Data Presentation

Table 1: Physicochemical Data of Key Compounds

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
CatecholCatecholC₆H₆O₂110.11120-80-9
4-Isopropylcatechol4-IsopropylcatecholC₉H₁₂O₂152.192138-43-4
This compoundthis compoundC₁₂H₁₆O₂192.25201166-22-5

Table 2: Typical Reaction Parameters and Expected Outcomes

StepReactantsCatalystSolventReaction TimeTemperatureExpected YieldPurity
1Catechol, Isopropyl AlcoholH₂SO₄ or H₃PO₄Toluene or Hexane4 - 6 hoursRefluxModerate to Good>95% (after purification)
24-Isopropylcatechol, Acetonep-Toluenesulfonic acidToluene2 - 4 hoursRefluxGood to High>98% (after purification)[1]

Experimental Protocols

Step 1: Synthesis of 4-Isopropylcatechol via Friedel-Crafts Alkylation

This protocol is based on the general principles of Friedel-Crafts alkylation of phenols.

Materials:

  • Catechol

  • Isopropyl alcohol

  • Concentrated sulfuric acid (H₂SO₄) or Phosphoric acid (H₃PO₄)

  • Toluene or Hexane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve catechol (1.0 eq.) in toluene or hexane.

  • Add isopropyl alcohol (1.1 - 1.5 eq.) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid dropwise to the stirring solution.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing cold water.

  • Neutralize the excess acid by washing with a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Workflow_Step1 start Start dissolve Dissolve Catechol in Solvent start->dissolve add_ipa Add Isopropyl Alcohol dissolve->add_ipa cool Cool in Ice Bath add_ipa->cool add_catalyst Add Acid Catalyst cool->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux workup Aqueous Work-up & Neutralization reflux->workup extract Extraction & Drying workup->extract purify Purification extract->purify end 4-Isopropylcatechol purify->end

Caption: Experimental workflow for the synthesis of 4-isopropylcatechol.

Step 2: Synthesis of this compound via Acetonide Protection

This protocol is adapted from general methods for the acetonide protection of catechols.

Materials:

  • 4-Isopropylcatechol

  • Acetone (or 2,2-dimethoxypropane)

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask with Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-isopropylcatechol (1.0 eq.) and toluene.

  • Add an excess of acetone (or 2,2-dimethoxypropane, 1.2-1.5 eq.).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue refluxing for 2-4 hours or until no more water is collected. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography or distillation under reduced pressure to yield pure this compound.

Workflow_Step2 start Start dissolve Dissolve 4-Isopropylcatechol in Toluene start->dissolve add_acetone Add Acetone & p-TsOH dissolve->add_acetone reflux Reflux with Dean-Stark (2-4 hours) add_acetone->reflux workup Aqueous Work-up & Neutralization reflux->workup extract Extraction & Drying workup->extract purify Purification extract->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of the final product.

Characterization

The final product, this compound, should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To identify the functional groups present.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Catechol is toxic and a suspected carcinogen; handle with extreme care.

  • Concentrated acids are corrosive and should be handled with caution.

  • Organic solvents are flammable; avoid open flames and sparks.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described two-step synthesis provides a reliable method for the preparation of this compound from readily available starting materials. The protocols are scalable for laboratory purposes and yield the target compound in good purity. This application note serves as a comprehensive guide for researchers in organic and medicinal chemistry.

References

Application Notes and Protocols for the Laboratory Preparation of Substituted 1,3-Benzodioxoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 1,3-benzodioxoles are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules of pharmaceutical and agrochemical interest. The 1,3-benzodioxole moiety, also known as the methylenedioxy group, is a key structural feature in compounds with diverse biological activities. This document provides detailed protocols for the laboratory-scale synthesis of substituted 1,3-benzodioxoles, primarily focusing on the Williamson ether synthesis approach, which involves the reaction of catechols with dihalomethanes. Three common variations of this method are presented, offering researchers flexibility based on available reagents, desired reaction conditions, and scale.

Synthetic Methodologies Overview

The predominant method for synthesizing the 1,3-benzodioxole ring is the reaction of a catechol with a dihalomethane in the presence of a base. This reaction proceeds via a double Williamson ether synthesis, where the two hydroxyl groups of the catechol displace the halogens on the dihalomethane to form the five-membered dioxole ring. The choice of dihalomethane, base, solvent, and the potential use of a phase-transfer catalyst can significantly influence the reaction's efficiency, yield, and substrate scope.

Comparative Data of Synthetic Protocols

The following table summarizes quantitative data for the different synthetic protocols for preparing 1,3-benzodioxole and its derivatives.

ProtocolStarting MaterialDihalomethaneBaseSolventCatalystTemp. (°C)Time (h)Yield (%)Reference
1CatecholDichloromethaneNaOHDMSONone95-1153-485.4[1][2]
14-MethylcatecholDichloromethaneStrong BaseMethylene ChlorideNoneRT270-90[3]
2CatecholDichloromethaneNaOHWater/DichloromethaneTBAB80-60
3CatecholDiiodomethaneKOHMethanolCopper Bronze100-1101869[4][5]

TBAB: Tetrabutylammonium bromide RT: Room Temperature

Experimental Protocols

Protocol 1: Synthesis of 1,3-Benzodioxole using Dichloromethane and Sodium Hydroxide in DMSO

This protocol describes the synthesis of the parent 1,3-benzodioxole from catechol and dichloromethane using sodium hydroxide as the base and dimethyl sulfoxide (DMSO) as the solvent. This method is known for its high yield.[1][2]

Materials:

  • Catechol

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Standard laboratory glassware (three-necked flask, condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 2 L three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add 440 mL of DMSO, 120 mL of dichloromethane, and 230 g of sodium hydroxide.

  • Heat the mixture to 95 °C with stirring.

  • Prepare a solution of 110 g of catechol dissolved in 440 mL of DMSO.

  • Add the catechol solution dropwise to the reaction mixture over 3 to 4 hours, maintaining the temperature below 120 °C.

  • After the addition of the catechol solution is complete, add an additional 90 mL of dichloromethane dropwise.

  • Reflux the reaction mixture at 110-115 °C for 30 minutes.

  • Cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Add 400 mL of water to the filtrate and transfer the mixture to a separatory funnel.

  • Separate the organic layer containing the product. The aqueous layer can be further extracted with dichloromethane to improve the yield.

  • Combine the organic layers and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by distillation or using a rotary evaporator to obtain the crude product.

  • The product can be further purified by vacuum distillation.

Protocol 2: Phase-Transfer Catalyzed Synthesis of 1,3-Benzodioxoles

This method utilizes a phase-transfer catalyst (PTC) to facilitate the reaction between the catecholate anion in the aqueous phase and the dihalomethane in the organic phase. This can often be performed under milder conditions than the DMSO method.

Materials:

  • Substituted Catechol

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable PTC

  • Water (H₂O)

Procedure:

  • Dissolve the substituted catechol and the phase-transfer catalyst (e.g., 1-5 mol%) in dichloromethane.

  • Prepare an aqueous solution of the base (e.g., 50% NaOH).

  • Combine the organic and aqueous phases in a reaction flask equipped with a condenser and a magnetic stirrer.

  • Stir the biphasic mixture vigorously at a controlled temperature (e.g., 40-60 °C) for several hours. The reaction progress can be monitored by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and separate the two phases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by distillation.

Protocol 3: Synthesis of 1,3-Benzodioxole using Diiodomethane

This protocol employs diiodomethane as the methylene source. While diiodomethane is more reactive than dichloromethane, it is also more expensive. This method can be advantageous for less reactive catechols.[4][5]

Materials:

  • Catechol

  • Diiodomethane (CH₂I₂)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Copper bronze (optional, as a catalyst)[4][5]

  • Sealed tube or pressure vessel

Procedure:

  • In a thick-walled sealed tube or a suitable pressure vessel, combine catechol, methanolic potassium hydroxide, diiodomethane, and a catalytic amount of copper bronze.

  • Seal the tube/vessel and heat it to 100-110 °C with shaking or vigorous stirring for 18 hours.

  • After the reaction period, cool the vessel to room temperature and carefully open it.

  • Transfer the reaction mixture to a larger flask and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts and wash them with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude product.

  • Purify the product by distillation under reduced pressure.

Characterization Data for 1,3-Benzodioxole

1H NMR (CDCl₃):

  • δ 6.78 (s, 4H, Ar-H)

  • δ 5.95 (s, 2H, O-CH₂-O)

13C NMR (CDCl₃):

  • δ 147.8, 121.6, 108.3, 101.2

IR (neat):

  • Characteristic peaks around 2880 cm⁻¹ (C-H stretch of CH₂), 1480 cm⁻¹ (aromatic C=C stretch), and 1250, 1040 cm⁻¹ (C-O-C stretch).[2]

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Catechol Substituted Catechol Deprotonation Deprotonation of Catechol Catechol->Deprotonation Base Dihalomethane Dihalomethane (CH₂X₂) SN2_1 First SN2 Attack Dihalomethane->SN2_1 Base Base (e.g., NaOH, KOH) Solvent Solvent (e.g., DMSO, H₂O/CH₂Cl₂) Catalyst Catalyst (Optional) (e.g., PTC, Cu) Deprotonation->SN2_1 SN2_2 Second SN2 Attack (Intramolecular) SN2_1->SN2_2 Product Substituted 1,3-Benzodioxole SN2_2->Product PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Catechol_aq Catechol Catecholate_aq Catecholate Anion Catechol_aq->Catecholate_aq Base Base_aq Base (NaOH) PTC_Catecholate_org [PTC⁺][Catecholate⁻] Catecholate_aq->PTC_Catecholate_org with PTC⁺X⁻ PTC_X_aq PTC⁺X⁻ NaX_aq Na⁺X⁻ Dihalomethane_org CH₂X₂ Intermediate_org Intermediate Dihalomethane_org->Intermediate_org PTC_Catecholate_org->Intermediate_org Reacts with CH₂X₂ Product_org 1,3-Benzodioxole Intermediate_org->Product_org PTC_X_org PTC⁺X⁻ Product_org->PTC_X_org Catalyst Regeneration PTC_X_org->PTC_X_aq Phase Transfer

References

Application Note: Protocol for GC-MS Analysis of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is of interest in various fields, including fragrance analysis and as a potential impurity in pharmaceutical manufacturing. The described methodology outlines sample preparation, instrument parameters, and data analysis for the identification and quantification of this volatile compound.

Introduction

This compound is a volatile organic compound.[1][2][3] Accurate and sensitive analytical methods are crucial for its detection and quantification in diverse matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of such volatile and semi-volatile compounds due to its high resolution and sensitivity.[1] This document presents a comprehensive protocol for the GC-MS analysis of this compound, intended to guide researchers in the fields of analytical chemistry, quality control, and drug development.

Experimental Protocol

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. For liquid samples, a simple dilution is often sufficient. For more complex matrices, an extraction step may be necessary.

a) Dilution (for liquid samples):

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable volatile solvent such as methanol, acetone, or dichloromethane.

  • Bring the flask to volume with the chosen solvent and mix thoroughly.

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

b) Solvent Extraction (for solid or semi-solid samples):

  • Homogenize the sample if necessary.

  • Accurately weigh a representative portion of the sample into a centrifuge tube.

  • Add a measured volume of a suitable extraction solvent (e.g., hexane or ethyl acetate).

  • Vortex the mixture for 2-3 minutes to ensure thorough extraction.

  • Centrifuge the sample to separate the solid and liquid phases.

  • Carefully transfer the supernatant (liquid extract) to a clean GC vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature: 60 °C, hold for 2 min
Ramp: 10 °C/min to 280 °C
Hold at 280 °C for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 40 - 450 amu

Data Presentation

The following table summarizes the key chemical and predicted analytical data for this compound. The mass fragmentation data is predicted based on the fragmentation patterns of structurally similar benzodioxole derivatives.

Identifier Value
Compound Name This compound
CAS Number 201166-22-5[1][2][3]
Molecular Formula C12H16O2[1][2][3]
Molecular Weight 192.25 g/mol [1][2]
Predicted Retention Time 10 - 15 min (on a standard non-polar column)
Predicted Base Peak (m/z) 177
Predicted Major Fragments (m/z) 149, 133, 105, 91, 77

Note: The retention time and mass fragmentation data are predicted and should be confirmed by running a standard of this compound.

Predicted Mass Spectrum Fragmentation

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak at m/z 192. The primary fragmentation is predicted to be the loss of a methyl group (-CH3) from the dimethylated dioxole ring, resulting in a stable ion at m/z 177, which is likely to be the base peak. Further fragmentation may involve the loss of the isopropyl group (-C3H7) or other characteristic losses from the benzodioxole structure.

Visualizations

The following diagrams illustrate the experimental workflow and the predicted mass fragmentation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample dilution Dilution (Liquid Samples) start->dilution extraction Solvent Extraction (Solid/Semi-solid Samples) start->extraction filtration Filtration dilution->filtration extraction->filtration gc_injection GC Injection filtration->gc_injection gc_separation GC Separation gc_injection->gc_separation ms_ionization MS Ionization (EI) gc_separation->ms_ionization ms_detection Mass Detection ms_ionization->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition library_search Library Search data_acquisition->library_search quantification Quantification data_acquisition->quantification report Report library_search->report quantification->report

Caption: Experimental workflow for GC-MS analysis.

fragmentation_pathway M [M]+• m/z = 192 (C12H16O2) F1 [M-CH3]+ m/z = 177 M->F1 - •CH3 F2 [M-C3H7]+ m/z = 149 M->F2 - •C3H7 F3 Further Fragmentation F1->F3 F2->F3

Caption: Predicted fragmentation of this compound.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Benzodioxole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3-benzodioxole functional group is a core structural component in a variety of natural products and synthetic molecules.[1] These compounds are significant in medicinal chemistry and drug discovery due to their wide range of biological activities, including anti-inflammatory, anticancer, and antidiabetic properties.[1] High-performance liquid chromatography (HPLC) is a fundamental analytical technique for the separation, identification, and quantification of benzodioxole derivatives in diverse samples, ranging from synthetic reaction mixtures to biological specimens.[1] This document provides detailed methodologies and application notes for the analysis of these compounds, primarily focusing on reversed-phase HPLC (RP-HPLC), a widely used and versatile approach for non-polar to moderately polar compounds.[1]

Key Applications

HPLC is indispensable for ensuring the purity, stability, and concentration of benzodioxole derivatives throughout the pharmaceutical development and quality control processes.[1] Key applications of this technique include:

  • Purity Assessment: To determine the percentage purity of synthesized benzodioxole compounds and to identify any impurities.[1]

  • Reaction Monitoring: To track the progress of chemical reactions involving benzodioxole derivatives by measuring the consumption of reactants and the formation of products.[1]

  • Quantitative Analysis: To accurately measure the concentration of active pharmaceutical ingredients (APIs) that contain the benzodioxole scaffold in final drug formulations.[1]

  • Pharmacokinetic Studies: To measure drug concentrations in biological fluids over time, which is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug.[1]

Experimental Protocols

A critical aspect of successful HPLC analysis is proper sample preparation, which ensures accurate and reproducible results while protecting the analytical column from contamination.[1]

General Sample Preparation Protocol

  • Solid Samples: Accurately weigh the solid sample and dissolve it in a suitable solvent, which is ideally the mobile phase or a solvent compatible with it.[2]

  • Liquid Samples: Dilute the liquid sample with the mobile phase or a compatible solvent to achieve a concentration within the optimal range for the detector.

  • Dissolution: Employ a vortex mixer or an ultrasonic bath to ensure the complete dissolution of the sample.[1]

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.

Below are detailed HPLC methods for the analysis of specific benzodioxole compounds.

Method 1: Analysis of Safrole in Herbal Products

This method is adapted for the determination of safrole in various herbal matrices.

  • Instrumentation: An HPLC system equipped with a UV detector is required.[3]

  • Sample Preparation:

    • Extract the sample with a suitable solvent (e.g., methanol).[3]

    • Filter the extract before injection.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B) can be effective. For quantitative analysis, a linear gradient from 55% A to 50% A in 10 minutes, followed by a linear gradient to 10% A over 20 minutes can be used.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Injection Volume: 10-20 µL.

    • Detector: UV detection at 235 nm and 286 nm.[3][4]

Method 2: Analysis of MDMA and Related Compounds in Biological Samples

This method is suitable for the analysis of 3,4-methylenedioxymethamphetamine (MDMA) and its analogs in matrices such as whole blood.[5]

  • Instrumentation: An HPLC system with an electrochemical or fluorescence detector for enhanced sensitivity.[5][6]

  • Sample Preparation:

    • For blood samples, a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction (SPE) is typically necessary to remove interferences.

    • Reconstitute the dried extract in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[2]

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer) is commonly used. The exact ratio can be optimized based on the specific analytes and column. For example, a mobile phase of acetonitrile and water containing triethylamine (pH = 3.2) has been used.[7]

    • Flow Rate: Typically around 1.0 mL/min.[2]

    • Detector: Electrochemical detection or fluorescence detection (excitation at 220 nm, emission at 306 nm) for high sensitivity.[5][7]

Quantitative Data Summary

The following tables summarize the chromatographic conditions and performance data for the HPLC analysis of various benzodioxole compounds.

Table 1: HPLC Methods for Benzodioxole Compounds

CompoundColumnMobile PhaseFlow Rate (mL/min)DetectorReference
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amineC18, 5 µm, 4.6 x 250 mmAcetonitrile:Water (80:20 v/v)1.0UV at 340 nm[2]
SafroleReversed-phase C18, 5 µm, 4.6 x 250 mmWater and Acetonitrile (gradient)1.0UV at 235 nm[4]
MDMA, MDA, MDENot SpecifiedNot SpecifiedNot SpecifiedElectrochemical[5]
Piperonyl ButoxideC8 Lichrosorb, 5 µm, 250 x 4.6 mmAcetonitrile:Methanol:Water (56:20:24 v/v)1.0UV at 287 nm[8]
Safrole, Myristicin, DehydrodiisoeugenolC18 LiChrospher 100 RP-18e, 5 µm, 250 mmMethanol:Water (73:27 v/v)1.0UV at 282 nm[9][10]
MDMAC18, 5µm, 250mm x 4.6mmMethanol:Water (90:10 v/v)Not SpecifiedUV-DAD at 240 nm[11]

Table 2: Performance Data for Benzodioxole Compound Analysis

CompoundRetention Time (min)Linearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
MDMA, MDA, MDE9.2, 6.5, 10.30.001 - 10.001Not Specified[5]
Safrole~20Not SpecifiedNot SpecifiedNot Specified[4]
MDMA2.20.2 - 20.000060.00019[7]
Safrole10.451 - 160.6682.023[12]
MDMA16.05.0 - 100.02.94Not Specified[11]

Visualizations

Diagram 1: General HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Dissolution Dissolution & Dilution Sample->Dissolution Filtration Filtration Dissolution->Filtration Injector Injector Filtration->Injector Inject Column HPLC Column Injector->Column Detector Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Signal Analysis Chromatogram Analysis DataSystem->Analysis Report Report Generation Analysis->Report

Caption: A schematic of the general experimental workflow for HPLC analysis.

Diagram 2: Logical Relationship for Method Development

Method_Development cluster_method_params HPLC Method Parameters Analyte Target Benzodioxole Analytes ColumnSelection Column Selection (e.g., C18, C8) Analyte->ColumnSelection DetectorSettings Detector Settings (Wavelength, Sensitivity) Analyte->DetectorSettings Matrix Sample Matrix (e.g., Pharmaceutical, Biological) MobilePhase Mobile Phase Optimization (Solvent ratio, pH, additives) Matrix->MobilePhase ColumnSelection->MobilePhase FlowRate Flow Rate & Temperature MobilePhase->FlowRate OptimizedMethod Optimized & Validated HPLC Method DetectorSettings->OptimizedMethod FlowRate->OptimizedMethod

Caption: Key considerations for developing a robust HPLC method.

References

Application Notes & Protocols: Evaluating 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole as a Potential Reference Standard in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole is not a recognized or established reference standard in the field of proteomics. These application notes are provided for informational purposes to guide researchers, scientists, and drug development professionals through a hypothetical evaluation process for a novel small molecule as a potential reference standard in mass spectrometry-based proteomics.

Introduction

The reproducibility and accuracy of quantitative proteomics experiments are paramount for meaningful biological insights and the development of new therapeutics. Reference standards are crucial for monitoring instrument performance, normalizing data, and ensuring the overall quality and comparability of results.[1] While stable isotope-labeled (SIL) peptides and proteins are the gold standard for internal standards in targeted proteomics, the evaluation of other classes of compounds, such as small molecules, for specific applications is an area of ongoing research.[2][3]

This document outlines a hypothetical framework for the characterization and evaluation of this compound as a potential reference standard for quality control or normalization in proteomics workflows.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a candidate reference standard is the first step in its evaluation.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[4][5]
Molecular Weight 192.25 g/mol [4][5]
CAS Number 201166-22-5[4][5]
Purity Available as ≥98%[6]
Topological Polar Surface Area 18.46 Ų[6]
logP 3.3173[6]
Known Synonyms Propofol Impurity L[7]

Criteria for a Suitable Proteomics Reference Standard

An ideal reference standard for mass spectrometry-based proteomics should exhibit the following characteristics:

  • High Purity: To ensure that the detected signal originates solely from the compound of interest.

  • Stability: Must be stable under storage conditions and throughout the entire experimental workflow, from sample preparation to mass spectrometric analysis.

  • Solubility: Readily soluble in solvents compatible with proteomics sample preparation and liquid chromatography.

  • No Interference: Should not co-elute with or suppress the ionization of endogenous analytes of interest. Its signal should be distinct and not overlap with peptides in the sample.

  • Good Ionization Efficiency: Should ionize effectively under standard ESI or MALDI conditions.

  • Reproducibility: Provides a consistent and reproducible signal across multiple injections and experiments.

Experimental Protocols for Evaluation

The following protocols are hypothetical and designed to assess the suitability of this compound as a reference standard.

Objective: To confirm the purity and identity of the candidate compound.

Methodology:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Analyze the stock solution using high-resolution mass spectrometry (e.g., Orbitrap or TOF) to confirm the accurate mass of the compound.

  • Perform tandem mass spectrometry (MS/MS) to obtain a characteristic fragmentation pattern that can be used for its specific detection.

  • Assess purity by HPLC-UV analysis, observing for any potential impurities.

Objective: To evaluate the stability of the compound under typical experimental conditions.

Methodology:

  • Prepare aliquots of the compound in a standard proteomics sample buffer (e.g., 50 mM ammonium bicarbonate with 5% acetonitrile).

  • Incubate the aliquots at different temperatures (4°C, room temperature, 37°C) and for varying durations (0, 2, 6, 12, 24 hours).

  • Analyze the samples by LC-MS at each time point and compare the peak area of the compound to the initial time point.

  • Perform freeze-thaw stability by subjecting aliquots to three cycles of freezing at -20°C and thawing at room temperature before LC-MS analysis.

Objective: To assess the behavior of the compound in a complex biological sample, such as a tryptic digest of a cell lysate.

Methodology:

  • Prepare a tryptic digest of a standard cell line (e.g., HeLa) at a concentration of 1 µg/µL.

  • Spike this compound into the cell digest at three different final concentrations (e.g., 100 fmol/µL, 1 pmol/µL, and 10 pmol/µL).

  • Analyze the spiked samples by LC-MS/MS using a standard proteomics gradient.

  • Monitor the peak shape, retention time stability, and signal intensity of the compound in the presence of the complex peptide mixture.

  • Compare the signal intensity of a set of endogenous peptides in the spiked versus unspiked samples to check for ion suppression or enhancement effects.

Hypothetical Data Presentation

The following tables represent hypothetical data that would be generated from the evaluation protocols.

Table 1: Hypothetical Stability of this compound in Sample Buffer

Incubation Time (hours)Remaining Compound at 4°C (%)Remaining Compound at RT (%)Remaining Compound at 37°C (%)
0 100.0100.0100.0
2 99.899.598.2
6 99.598.995.6
12 99.297.892.3
24 98.995.488.1

Table 2: Hypothetical Recovery and Ion Suppression Effects in a Complex Matrix

Spiked Concentration (pmol/µL)Signal Intensity (arbitrary units)Average Change in Endogenous Peptide Signal (%)
0.1 8.5 x 10⁵-2.1
1.0 9.2 x 10⁶-5.8
10.0 8.9 x 10⁷-15.2

Visualizations

Evaluation_Workflow cluster_0 Compound Characterization cluster_1 Performance Evaluation cluster_2 Data Analysis & Decision A Procure Compound (this compound) B Purity & Identity (LC-UV, HRMS, MS/MS) A->B C Solubility Testing B->C D Stability Assessment (Temperature, Freeze-Thaw) C->D F LC-MS/MS Analysis D->F E Spike into Complex Matrix (Cell Lysate Digest) E->F G Assess Ion Suppression & Retention Time Stability F->G H Quantify Performance Metrics G->H I Decision: Suitable as Reference Standard? H->I

Caption: Workflow for evaluating a novel compound as a reference standard.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Activation Response Cellular Response TF->Response

Caption: Example of a signaling pathway amenable to targeted proteomics.

Conclusion

The protocols and data presented here are hypothetical and serve as a guide for the rigorous evaluation of a novel compound, such as this compound, for use as a reference standard in proteomics. Based on this hypothetical evaluation, the compound shows good stability under refrigerated and room temperature conditions, but its stability decreases at higher temperatures. Furthermore, at higher concentrations, it may cause ion suppression, which could impact the accuracy of quantification of co-eluting peptides.

Therefore, while this compound could potentially be used as a quality control standard to monitor LC-MS performance over time (e.g., retention time and signal intensity stability), its use as an internal standard for quantitative proteomics would require careful concentration optimization and validation for each specific assay to avoid detrimental effects on the measurement of endogenous analytes. Any new potential standard must undergo a thorough and systematic validation before its adoption in routine proteomics workflows.[8]

References

Application Notes and Protocols for 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole as a potential insecticide synergist in agrochemical research. The information presented is intended to guide researchers in designing and executing experiments to evaluate its efficacy and mechanism of action.

Introduction

This compound is a member of the benzodioxole chemical family, a class of compounds known for their ability to enhance the efficacy of various insecticides.[1][2] Like other benzodioxole derivatives, its primary mode of action is the inhibition of cytochrome P450 monooxygenases (P450s).[1][3] These enzymes are crucial for the detoxification of xenobiotics, including insecticides, within insects.[1][4] By inhibiting these enzymes, this compound can increase the potency and overcome certain types of resistance to insecticides such as pyrethroids, carbamates, and neonicotinoids.

Mechanism of Action: Cytochrome P450 Inhibition

The synergistic effect of this compound is primarily attributed to its ability to block the metabolic pathways that would otherwise degrade insecticide molecules. The proposed mechanism involves the interaction of the benzodioxole moiety with the heme-iron active site of the cytochrome P450 enzyme, leading to the formation of a stable, inactive complex. This inhibition prevents the insecticide from being metabolized and excreted, thereby increasing its concentration and duration of action at the target site within the insect.

cluster_insect Insect System Insecticide Insecticide P450 Cytochrome P450 Enzymes Insecticide->P450 binds to TargetSite Target Site (e.g., Nervous System) Insecticide->TargetSite acts on Benzodioxole 2,2-Dimethyl-4-isopropyl- 1,3-benzodioxole Benzodioxole->P450 inhibits Metabolism Insecticide Metabolism (Detoxification) P450->Metabolism catalyzes InactiveMetabolite Inactive Metabolites Metabolism->InactiveMetabolite produces Toxicity Insecticidal Toxicity TargetSite->Toxicity leads to

Caption: Mechanism of P450 Inhibition by this compound.

Data Presentation: Illustrative Synergistic Effects

Table 1: Synergistic Effect on Pyrethroid Insecticide against a Resistant Housefly Strain

TreatmentLD50 (µ g/insect )Synergistic Ratio (SR)
Deltamethrin alone0.85-
Deltamethrin + this compound (1:5 ratio)0.127.1

Synergistic Ratio (SR) = LD50 of insecticide alone / LD50 of insecticide + synergist

Table 2: Synergistic Effect on Neonicotinoid Insecticide against a Resistant Aphid Population

TreatmentLC50 (ppm)Synergistic Ratio (SR)
Imidacloprid alone12.5-
Imidacloprid + this compound (1:10 ratio)2.84.5

Synergistic Ratio (SR) = LC50 of insecticide alone / LC50 of insecticide + synergist

Table 3: Inhibition of Cytochrome P450 Activity in Insect Microsomes

CompoundIC50 (µM)
This compound1.5
Piperonyl Butoxide (PBO) - Reference0.9

IC50 represents the concentration of the compound required to inhibit 50% of the cytochrome P450 enzyme activity.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the synergistic potential and mechanism of action of this compound.

Protocol 1: Topical Application Bioassay for Insecticide Synergism

This method is used to determine the lethal dose (LD50) of an insecticide with and without the synergist when applied directly to the insect.

Materials:

  • Technical grade insecticide

  • This compound

  • Acetone (analytical grade)

  • Microsyringe or microapplicator

  • Test insects (e.g., houseflies, cockroaches)

  • Holding containers with food and water

  • Controlled environment chamber (25±1°C, 65±5% RH, 12:12 L:D photoperiod)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the insecticide in acetone.

    • Prepare a stock solution of this compound in acetone.

    • From the stock solutions, prepare a series of dilutions of the insecticide alone and the insecticide in combination with a fixed ratio of the synergist (e.g., 1:5 insecticide:synergist). A control group should be treated with acetone only.

  • Application:

    • Immobilize the insects by chilling or with CO2.

    • Using a microsyringe, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

  • Observation:

    • Place the treated insects in holding containers with access to food and water.

    • Record mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to move when prodded.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if it is between 5% and 20%.

    • Calculate the LD50 values for the insecticide alone and in combination with the synergist using probit analysis.

    • Determine the Synergistic Ratio (SR).

cluster_workflow Topical Application Bioassay Workflow A Prepare Insecticide and Synergist Solutions in Acetone C Apply 1µL of Solution to Dorsal Thorax A->C B Immobilize Test Insects B->C D Incubate Insects (24-72h) C->D E Record Mortality D->E F Data Analysis: Calculate LD50 and SR E->F

Caption: Workflow for a Topical Application Bioassay.
Protocol 2: Leaf-Dip Bioassay for Insecticide Synergism

This method is suitable for assessing the toxicity of insecticides to foliage-feeding insects.

Materials:

  • Fresh, untreated host plant leaves

  • Technical grade insecticide

  • This compound

  • Distilled water

  • Wetting agent (e.g., Triton X-100)

  • Beakers, Petri dishes, filter paper

  • Test insects (e.g., larvae of lepidopteran pests)

  • Incubator with controlled conditions

Procedure:

  • Preparation of Solutions:

    • Prepare a series of aqueous dilutions of the formulated insecticide.

    • Prepare a similar series of dilutions containing the insecticide and a fixed concentration of this compound.

    • A control group should use water with the wetting agent only.

  • Leaf Dipping:

    • Dip individual leaves into the test solutions for a standardized time (e.g., 10 seconds).

    • Allow the leaves to air-dry completely.

  • Insect Exposure:

    • Place one treated leaf into each Petri dish lined with moist filter paper.

    • Introduce a known number of test insects (e.g., 10 third-instar larvae) into each Petri dish.

  • Observation:

    • Maintain the Petri dishes in an incubator.

    • Record mortality at 24, 48, and 72 hours.

  • Data Analysis:

    • Use probit analysis to calculate the LC50 values.

    • Calculate the Synergistic Ratio (SR).

Protocol 3: In Vitro Cytochrome P450 Inhibition Assay

This assay directly measures the inhibitory effect of this compound on P450 activity in insect microsomes.

Materials:

  • Insect microsomes (prepared from a relevant insect species)

  • This compound

  • NADPH regenerating system

  • P450 probe substrate (e.g., p-nitro-o-dealkylation (PNOD) for some P450s)

  • Potassium phosphate buffer

  • Microplate reader

Procedure:

  • Preparation:

    • Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, add insect microsomes, potassium phosphate buffer, and the various concentrations of the synergist.

    • Pre-incubate the mixture for a short period.

    • Initiate the reaction by adding the P450 probe substrate and the NADPH regenerating system.

  • Measurement:

    • Incubate the plate at the optimal temperature for the enzymes.

    • Stop the reaction after a defined time.

    • Measure the formation of the product using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the synergist compared to the control (no synergist).

    • Determine the IC50 value by plotting the percent inhibition against the log of the synergist concentration.

cluster_workflow Cytochrome P450 Inhibition Assay Workflow A Prepare Synergist Dilutions B Add Microsomes, Buffer, and Synergist to 96-well Plate A->B C Pre-incubate B->C D Add Probe Substrate and NADPH to Start Reaction C->D E Incubate at Optimal Temperature D->E F Stop Reaction and Measure Product Formation E->F G Data Analysis: Calculate IC50 F->G

References

Application Notes and Protocols for Studying Enzyme Inhibition by Benzodioxoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for investigating the inhibitory effects of benzodioxole compounds on various enzymes. The protocols outlined below cover in vitro enzyme inhibition assays for α-amylase, cyclooxygenases (COX-1 and COX-2), and succinate dehydrogenase (SDH), as well as a standard cytotoxicity assay.

Introduction

Benzodioxole (also known as 1,3-benzodioxole or methylenedioxyphenyl) is a heterocyclic organic compound that forms the core structure of numerous naturally occurring and synthetic molecules with a wide range of biological activities.[1] In drug discovery and development, benzodioxole derivatives are of significant interest due to their potential to modulate the activity of various enzymes, making them promising candidates for the treatment of diverse diseases.[1] Understanding the experimental setup for studying the enzyme inhibitory properties of these compounds is crucial for their evaluation as therapeutic agents. This document provides detailed protocols and data presentation guidelines for researchers engaged in this field.

Data Presentation: Summary of In Vitro Enzyme Inhibition

The inhibitory potential of benzodioxole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: α-Amylase Inhibitory Activity of Benzodioxole Derivatives

Compound IDα-Amylase Inhibition (IC50, µM)Reference
IIa0.85[2]
IIc0.68[2]
St. 115.26[2]
St. 2Not specified in µM[2]
St. 3Not specified in µM[2]
Acarbose (Control)2.593[2]

Table 2: Cyclooxygenase (COX) Inhibitory Activity of Benzodioxole-Pyrazole Hybrids

Compound IDCOX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)Reference
26 High selectivity for COX-1/COX-2High selectivity for COX-1/COX-2[3]
11 Not specifiedNot specified[3]
17 Not specifiedNot specified[3]
Diclofenac (Control)Not specifiedNot specified[3]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Cyclooxygenase (COX) signaling pathway and inhibition by benzodioxoles.

SDH_Pathway TCA Tricarboxylic Acid (TCA) Cycle Succinate Succinate TCA->Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- ETC Electron Transport Chain (ETC) UQH2 Ubiquinol (QH2) UQ->UQH2 Reduction ComplexIII Complex III UQH2->ComplexIII ComplexIII->ETC Benzodioxoles Benzodioxole Inhibitors Benzodioxoles->SDH Inhibition

Caption: Role of SDH in the TCA cycle and Electron Transport Chain.

Experimental Workflows

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme_Sol Prepare Enzyme Solution Pre_incubation Pre-incubate Enzyme with Inhibitor Enzyme_Sol->Pre_incubation Substrate_Sol Prepare Substrate Solution Reaction_init Initiate Reaction with Substrate Substrate_Sol->Reaction_init Inhibitor_Sol Prepare Benzodioxole Inhibitor (Serial Dilutions) Inhibitor_Sol->Pre_incubation Pre_incubation->Reaction_init Incubation Incubate at Controlled Temperature Reaction_init->Incubation Reaction_stop Stop Reaction Incubation->Reaction_stop Measurement Measure Product Formation (e.g., Absorbance, Fluorescence) Reaction_stop->Measurement Data_analysis Calculate % Inhibition Measurement->Data_analysis IC50 Determine IC50 Value Data_analysis->IC50

Caption: General workflow for in vitro enzyme inhibition assays.

Experimental Protocols

Protocol 1: In Vitro α-Amylase Inhibition Assay (DNSA Method)

This protocol is adapted from the 3,5-dinitrosalicylic acid (DNSA) method for determining α-amylase activity.[4]

Materials:

  • Porcine pancreatic α-amylase (e.g., 2 units/mL in 0.02 M sodium phosphate buffer with 0.006 M NaCl, pH 6.9)

  • Starch solution (1% w/v in distilled water)

  • Benzodioxole test compounds (dissolved in a minimal amount of 10% DMSO and diluted with buffer to desired concentrations, e.g., 10-1000 µg/mL)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent: Dissolve 12 g of sodium potassium tartrate tetrahydrate in 8.0 mL of 2 M NaOH and 20 mL of 96 mM 3,5-dinitrosalicylic acid solution.

  • 0.02 M Sodium phosphate buffer (pH 6.9) containing 0.006 M NaCl

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reaction Mixtures: In a 96-well plate, add 200 µL of α-amylase solution and 200 µL of the benzodioxole test compound solution (or buffer for control).

  • Pre-incubation: Incubate the plate at 30°C for 10 minutes.

  • Reaction Initiation: Add 200 µL of the starch solution to each well to start the reaction.

  • Incubation: Incubate the reaction mixture for 3 minutes at 30°C.[4]

  • Reaction Termination: Stop the reaction by adding 200 µL of DNSA reagent to each well.

  • Color Development: Boil the plate in a water bath at 85-90°C for 10 minutes.[4]

  • Measurement: Cool the plate to room temperature and dilute the mixture with 5 mL of distilled water. Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The percent inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Protocol 2: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines a general procedure for a colorimetric COX inhibitor screening assay.[5][6]

Materials:

  • Ovine COX-1 and human or ovine COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Colorimetric substrate solution

  • Benzodioxole test compounds (dissolved in DMSO)

  • Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and test compounds in the assay buffer.

  • Assay Plate Setup:

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.[5]

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.[5]

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme, and 10 µL of the benzodioxole test compound (or positive control) at various concentrations.

  • Pre-incubation: Shake the plate gently and incubate for 5 minutes at 25°C.[5]

  • Substrate Addition: Add 20 µL of the Colorimetric Substrate solution to all wells.[5]

  • Reaction Initiation: Quickly add 20 µL of Arachidonic Acid solution to all wells to start the reaction.

  • Incubation: Shake the plate and incubate for exactly 2 minutes at 25°C.[5]

  • Measurement: Read the absorbance at 590 nm.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol is based on a colorimetric assay that measures the reduction of an electron acceptor.[7][8]

Materials:

  • Mitochondrial fractions or cell/tissue homogenates containing SDH

  • SDH Assay Buffer

  • SDH Substrate Mix (containing succinate)

  • SDH Probe (electron acceptor, e.g., 2,6-dichlorophenolindophenol - DCIP)

  • Benzodioxole test compounds

  • 96-well plate

  • Microplate reader capable of kinetic measurements

Procedure:

  • Sample Preparation: Homogenize tissue (10 mg) or cells (1 x 10^6) in 100 µL of ice-cold SDH Assay Buffer.[7] Centrifuge to remove debris and use the supernatant.

  • Reaction Setup:

    • To each well of a 96-well plate, add your sample (e.g., 5-50 µL) and adjust the volume to 90 µL with SDH Assay Buffer.[8]

    • Prepare a reaction mix containing SDH Substrate and SDH Probe in a 1:1 ratio.[8]

  • Reaction Initiation: Add 10 µL of the reaction mix to each sample well.

  • Kinetic Measurement: Immediately start measuring the absorbance at 600 nm in kinetic mode at 25°C.[8] Record readings every 3 minutes for 10-30 minutes.

  • Data Analysis: Determine the rate of reaction (change in absorbance per minute) in the linear range for both control and inhibitor-treated samples. Calculate the percent inhibition and determine the IC50 value.

Protocol 4: MTS Assay for Cytotoxicity Assessment

The MTS assay is a colorimetric method to assess cell viability.[9][10]

Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Benzodioxole test compounds

  • MTS solution (containing an electron coupling reagent like PES)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the benzodioxole test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS solution to each well.[9][10]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.[9][10]

  • Measurement: Record the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The concentration that reduces cell viability by 50% is the CC50 (cytotoxic concentration 50).

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the systematic investigation of enzyme inhibition by benzodioxole derivatives. By employing these standardized methods, researchers can obtain reliable and reproducible data on the inhibitory potency and cellular toxicity of these compounds, which is essential for advancing their development as potential therapeutic agents.

References

Application Note: Derivatisierung von 2,2-Dimethyl-4-isopropyl-1,3-benzodioxol für die analytische Bestimmung

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieses Dokument beschreibt ein detailliertes Protokoll für die chemische Derivatisierung von 2,2-Dimethyl-4-isopropyl-1,3-benzodioxol, einer bekannten Verunreinigung von Propofol.[1][2] Mangels veröffentlichter spezifischer Derivatisierungsmethoden für diese exakte Verbindung wird hier ein plausibler Ansatz mittels elektrophiler aromatischer Bromierung vorgestellt. Diese Methode führt ein Bromatom in den Benzodioxolring ein, was die analytischen Eigenschaften der Verbindung für die Gaschromatographie-Massenspektrometrie (GC-MS)-Analyse verbessert. Die Einführung eines schweren Halogenatoms kann die massenspektrometrische Detektion und die chromatographische Trennung erleichtern.

Einleitung

2,2-Dimethyl-4-isopropyl-1,3-benzodioxol ist eine organische Verbindung, die als prozessbedingte Verunreinigung bei der Synthese des Anästhetikums Propofol identifiziert wurde. Die genaue Quantifizierung solcher Verunreinigungen ist für die pharmazeutische Qualitätskontrolle von entscheidender Bedeutung. Die direkte Analyse von 2,2-Dimethyl-4-isopropyl-1,3-benzodioxol mittels GC-MS kann aufgrund seiner physikochemischen Eigenschaften eine Herausforderung darstellen. Die chemische Derivatisierung ist eine etablierte Strategie, um die Flüchtigkeit, thermische Stabilität und die chromatographischen Eigenschaften von Analyten zu verbessern und somit eine empfindlichere und robustere Analyse zu ermöglichen.[3][4][5]

Für aromatische Verbindungen ohne aktive Wasserstoffatome, wie sie in 2,2-Dimethyl-4-isopropyl-1,3-benzodioxol vorliegen, sind Silylierungs- oder Acylierungsreaktionen nicht direkt anwendbar.[6] Eine geeignete Alternative stellt die elektrophile aromatische Substitution dar. Die Bromierung des elektronenreichen Benzodioxolrings ist eine bekannte Reaktion und kann unter milden Bedingungen durchgeführt werden, was sie zu einer vielversprechenden Derivatisierungsstrategie für die analytische Bestimmung macht.

Vorgeschlagene Derivatisierungsmethode: Bromierung

Die vorgeschlagene Methode basiert auf der Oxybromierung von 1,3-Benzodioxol, die sich als effizient für die Einführung eines Bromatoms in den aromatischen Ring erwiesen hat.[4] Diese Reaktion nutzt eine in situ-Erzeugung von Brom, was die Handhabung von hochgiftigem und korrosivem elementarem Brom vermeidet.

Reaktionsschema

G cluster_reaktion Bromierungsreaktion start 2,2-Dimethyl-4-isopropyl- 1,3-benzodioxol reagenzien + HBr + Isoamylnitrit start->reagenzien produkt Bromiertes Derivat reagenzien->produkt

Abbildung 1: Vorgeschlagenes Reaktionsschema für die Bromierung.

Experimentelle Protokolle

Materialien und Reagenzien
  • 2,2-Dimethyl-4-isopropyl-1,3-benzodioxol Standard

  • Dichlormethan (DCM), wasserfrei

  • Bromwasserstoffsäure (HBr), 48%ige wässrige Lösung

  • Isoamylnitrit

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Reaktionsgefäße (z.B. 2-ml-Vials mit Schraubverschluss)

  • Magnetrührer und Rührfischchen

  • Pipetten und Spritzen

Protokoll zur Derivatisierung
  • Probenvorbereitung: Eine Standardlösung von 2,2-Dimethyl-4-isopropyl-1,3-benzodioxol in Dichlormethan (z.B. 1 mg/ml) herstellen.

  • Reaktionsansatz: In einem Reaktionsgefäß werden 100 µl der Standardlösung vorgelegt.

  • Zugabe der Reagenzien: Unter Rühren werden 1,5 Äquivalente 48%ige Bromwasserstoffsäure und anschließend 2 Äquivalente Isoamylnitrit zugegeben.

  • Reaktion: Die Reaktion wird bei Raumtemperatur für 3 Stunden unter ständigem Rühren durchgeführt.[4]

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Reaktionsmischung mit 500 µl gesättigter Natriumbicarbonatlösung versetzt, um die überschüssige Säure zu neutralisieren.

  • Extraktion: Die organische Phase wird abgetrennt. Die wässrige Phase wird erneut mit 200 µl Dichlormethan extrahiert.

  • Trocknung: Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat getrocknet.

  • Analyse: Die getrocknete organische Phase wird dekantiert oder filtriert und ist bereit für die GC-MS-Analyse.

Datenpräsentation

Die folgende Tabelle fasst die erwarteten quantitativen Daten für die Analyse des Ausgangsmaterials und seines bromierten Derivats zusammen. Die Werte für das Derivat sind hypothetisch und basieren auf der erwarteten chemischen Modifikation.

AnalytSummenformelMolekulargewicht ( g/mol )Hypothetische Retentionszeit (min)Charakteristische m/z-Ionen
2,2-Dimethyl-4-isopropyl-1,3-benzodioxolC₁₂H₁₆O₂192.2510.5192, 177, 135
Brom-2,2-dimethyl-4-isopropyl-1,3-benzodioxolC₁₂H₁₅BrO₂271.1512.8272, 270, 257, 255, 176

Visualisierung des Arbeitsablaufs

Der folgende Graph veranschaulicht den Arbeitsablauf des Derivatisierungsprotokolls.

G cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_workup Aufarbeitung cluster_analysis Analyse start Standardlösung herstellen reaktion Reagenzien zugeben (HBr, Isoamylnitrit) start->reaktion inkubation 3h bei Raumtemperatur rühren reaktion->inkubation neutralisation Mit NaHCO₃ neutralisieren inkubation->neutralisation extraktion Mit DCM extrahieren neutralisation->extraktion trocknung Über Na₂SO₄ trocknen extraktion->trocknung analyse GC-MS Analyse trocknung->analyse

Abbildung 2: Arbeitsablauf der Derivatisierung und Analyse.

Schlussfolgerung

Die vorgestellte Methode der Bromierung bietet einen vielversprechenden Ansatz für die Derivatisierung von 2,2-Dimethyl-4-isopropyl-1,3-benzodioxol zur Verbesserung seiner analytischen Bestimmung mittels GC-MS. Dieses Protokoll dient als Ausgangspunkt für die Methodenentwicklung und -validierung. Forscher und Wissenschaftler werden ermutigt, die hier beschriebenen Bedingungen als Grundlage zu verwenden und sie für ihre spezifischen analytischen Anforderungen zu optimieren.

References

Application Notes and Protocols: 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole in Flavor and Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-4-isopropyl-1,3-benzodioxole is a heterocyclic organic compound with the chemical formula C₁₂H₁₆O₂. It is structurally characterized by a benzodioxole core with dimethyl and isopropyl substitutions. While this specific compound is primarily documented in scientific literature as a known impurity of the anesthetic drug Propofol, the broader class of benzodioxole derivatives has found applications in the flavor and fragrance industry.[1][2][3] Derivatives of 1,3-benzodioxole are noted for their use in creating unique aromatic profiles, contributing complexity and character to perfumes and scented products.[4] Some benzodioxole derivatives are known to impart watery and ozonic odor notes.

This document provides an overview of the potential role of this compound in flavor and fragrance synthesis. Due to a lack of specific sensory data for this compound in published literature, this report focuses on its physicochemical properties and a detailed protocol for its laboratory synthesis, based on established methods for analogous 2,2-dimethyl-1,3-benzodioxoles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and quality control in a research setting.

PropertyValue
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
CAS Number 201166-22-5
Appearance Not specified in literature; likely a colorless to pale yellow oil
Boiling Point Not specified in literature
Solubility Expected to be soluble in organic solvents like ethanol and ether

Synthesis of this compound

The synthesis of this compound can be achieved through the acid-catalyzed acetalization of 4-isopropylcatechol with acetone. This reaction is a common and effective method for the preparation of 2,2-dimethyl-1,3-benzodioxoles from their corresponding catechols.[4][5]

Experimental Protocol

Materials:

  • 4-Isopropylcatechol

  • Acetone (anhydrous)

  • Benzene or Toluene (anhydrous)

  • p-Toluenesulfonic acid (PTSA) or anhydrous Hydrogen Chloride (HCl) gas

  • 4Å Molecular Sieves (baked)

  • Sodium hydroxide (NaOH) solution (10%)

  • Hexane

  • Sodium sulfate (Na₂SO₄) (anhydrous)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, Dean-Stark trap or Soxhlet extractor, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (or a Soxhlet extractor charged with 4Å molecular sieves), combine 4-isopropylcatechol (1 equivalent), anhydrous acetone (3-5 equivalents), and a suitable solvent such as anhydrous benzene or toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.01 equivalents). Alternatively, anhydrous hydrogen chloride gas can be bubbled through the cooled reaction mixture.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 12-24 hours). If using a Soxhlet extractor with molecular sieves, reflux for 24-48 hours, replacing the sieves with freshly baked ones halfway through the reaction time.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess acetone using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like hexane or ether.

    • Wash the organic solution with a 10% sodium hydroxide solution to remove any unreacted catechol, followed by washing with water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Evaporate the solvent under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by vacuum distillation.

Logical Workflow for Synthesis

Synthesis_Workflow Reactants 4-Isopropylcatechol + Acetone + Solvent (Benzene/Toluene) Reaction Reflux with Water Removal (Dean-Stark/Molecular Sieves) Reactants->Reaction Mix Catalyst Acid Catalyst (p-TSA or HCl) Catalyst->Reaction Add Workup Solvent Removal & Aqueous Work-up (NaOH & Water Wash) Reaction->Workup Cool Purification Drying & Solvent Evaporation Workup->Purification Extract Product Purified this compound Purification->Product Vacuum Distill

Caption: Workflow for the synthesis of this compound.

Application in Flavor and Fragrance Synthesis

While specific organoleptic data for this compound is not available, its structural similarity to other benzodioxole derivatives used in perfumery suggests potential for investigation.[6] The general class of compounds is known for contributing unique aromatic profiles. The synthesis protocol provided allows for the production of this compound for research purposes, such as sensory evaluation by trained panels or analysis using techniques like Gas Chromatography-Olfactometry (GC-O) to determine its odor profile and potential applications.

Proposed Experimental Workflow for Sensory Analysis

Sensory_Analysis_Workflow Synthesis Synthesize and Purify This compound QC Quality Control (GC-MS, NMR) Synthesis->QC Dilution Prepare Dilutions in Odorless Solvent QC->Dilution Sensory_Panel Sensory Panel Evaluation (Trained Panelists) Dilution->Sensory_Panel GCO Gas Chromatography-Olfactometry (GC-O) Analysis Dilution->GCO Data_Analysis Data Analysis and Odor Profile Characterization Sensory_Panel->Data_Analysis GCO->Data_Analysis Application_Testing Incorporate into Fragrance/Flavor Bases Data_Analysis->Application_Testing

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield After Column Chromatography

Potential Cause Solution
Improper Solvent System The polarity of the eluent may be too high, causing the product to elute too quickly with impurities. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity. Monitor fractions by Thin Layer Chromatography (TLC).
Product Adsorption on Silica Gel The compound may be strongly interacting with the acidic silica gel. Consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or switching to a different stationary phase like alumina.
Sample Overloading Too much crude material on the column leads to poor separation. As a general rule, use a silica gel to crude product ratio of at least 30:1 (w/w).
Channeling in the Column Improperly packed silica gel can lead to cracks or channels, resulting in inefficient separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.

Issue 2: Product Fails to Crystallize During Recrystallization

Potential Cause Solution
Inappropriate Solvent Choice The compound is either too soluble or insoluble in the chosen solvent at all temperatures. A good solvent should dissolve the compound when hot but not when cold.[1][2]
Solution is Not Saturated Too much solvent was used. Carefully evaporate some of the solvent to concentrate the solution and induce crystallization upon cooling.
Presence of Oily Impurities Impurities can inhibit crystal formation, causing the product to "oil out." Try adding a small amount of a non-polar "anti-solvent" (in which the product is insoluble) dropwise to the cooled solution to encourage precipitation. If oiling persists, purify by column chromatography first.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of an oil or very small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
Lack of Nucleation Sites Crystal growth requires a starting point. Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.

Issue 3: Persistent Impurities Detected After Purification

Potential Cause Solution
Co-eluting Impurities (Chromatography) An impurity may have a similar polarity to the product. Try a different solvent system or a different stationary phase (e.g., alumina, or reverse-phase silica). Preparative HPLC can also be employed for difficult separations.[3]
Co-precipitation of Impurities (Recrystallization) Impurities may be trapped within the crystal lattice. A second recrystallization from a different solvent system may be necessary.
Starting Material Contamination Unreacted starting materials from the synthesis, such as 4-isopropylcatechol or acetone, may be present. Ensure the purification method is designed to separate compounds with different functional groups and polarities.
Formation of Byproducts Side reactions during synthesis can lead to structurally similar impurities. For benzodioxoles, dimers and trimers can sometimes form.[4] A high-resolution purification technique like preparative HPLC might be required.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system in column chromatography for this compound?

A1: For many benzodioxole derivatives, a good starting point is a non-polar solvent system such as hexane and ethyl acetate.[5] Begin with a low polarity mixture, for instance, 95:5 hexane:ethyl acetate, and gradually increase the ethyl acetate concentration to elute the product.[6] Monitor the separation using TLC.

Q2: How can I visualize this compound on a TLC plate?

A2: Due to its aromatic benzodioxole ring, the compound is UV active. It can be visualized on a TLC plate using a UV lamp (typically at 254 nm), where it should appear as a dark spot.[5]

Q3: My purified product is an oil, not a solid. Is this normal?

A3: this compound is often described as an oil or a low-melting solid. Therefore, obtaining a liquid product is not unusual. Purity should be assessed by analytical methods such as GC-MS or NMR rather than by its physical state alone.

Q4: What are the likely impurities in my crude sample?

A4: As this compound is a known impurity of the anesthetic Propofol, common impurities may include unreacted starting materials from its synthesis (e.g., 4-isopropylcatechol and acetone) and byproducts from the synthesis of Propofol itself.[7] Additionally, side products from the benzodioxole formation, such as dimers or trimers, could be present.[4]

Q5: Is vacuum distillation a suitable purification method?

A5: Yes, vacuum distillation can be an effective method for purifying liquid products, especially for removing non-volatile impurities. A related compound, 2,2-dimethyl-1,3-benzodioxole, is purified by vacuum distillation.[8] The boiling point of the target compound under vacuum would need to be determined experimentally.

Quantitative Data Summary

The following table provides an illustrative example of expected purity levels for this compound when using different purification techniques. Actual results will vary based on the initial purity of the crude material and the optimization of the chosen method.

Purification Technique Starting Purity (Example) Expected Final Purity Typical Yield Notes
Single Recrystallization 85%95-98%60-80%Dependent on finding a suitable solvent system.
Flash Column Chromatography 85%>98%70-90%Good for removing impurities with different polarities.[9]
Vacuum Distillation 85%90-97%50-85%Effective for removing non-volatile or very high-boiling impurities.
Preparative HPLC 98%>99.5%40-70%High-resolution method for achieving very high purity.[3]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • TLC Analysis: First, analyze your crude product by TLC using various solvent systems (e.g., hexane/ethyl acetate mixtures) to determine the optimal eluent for separation. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen starting eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Let the solvent drain until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.

  • Elution: Begin eluting with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed based on TLC monitoring of the fractions.

  • Fraction Analysis: Spot each collected fraction on a TLC plate and visualize under a UV lamp (254 nm).

  • Product Isolation: Combine the pure fractions containing the desired compound and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a potential solvent (e.g., isopropanol, ethanol, or a hexane/ethyl acetate mixture) dropwise. Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask or adding a seed crystal. Once at room temperature, cool the flask further in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow General Purification Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Method Selection cluster_end Final Product Start Crude Product (this compound) TLC TLC/GC-MS Analysis (Assess Purity & Complexity) Start->TLC Distillation Vacuum Distillation (For liquid products with non-volatile impurities) TLC->Distillation Choose method based on product state and impurity profile Chromatography Column Chromatography (General purpose, good for polarity differences) TLC->Chromatography Choose method based on product state and impurity profile Recrystallization Recrystallization (If product is solid and suitable solvent is found) TLC->Recrystallization Choose method based on product state and impurity profile Analysis Purity Analysis (GC-MS, NMR) Distillation->Analysis Chromatography->Analysis Recrystallization->Analysis Analysis->Chromatography If purity < 98% (Re-purify) Pure_Product Purified Product Analysis->Pure_Product If purity > 98%

Caption: A workflow for selecting a suitable purification technique.

Troubleshooting_Chromatography Troubleshooting Column Chromatography Start Problem Encountered No_Separation Poor or No Separation of Spots on TLC Start->No_Separation Low_Yield Low Product Yield After Elution Start->Low_Yield Streaking Streaking of Spots on TLC Start->Streaking Solvent_Polarity Adjust Solvent Polarity (Try more/less polar eluent) No_Separation->Solvent_Polarity Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, Reverse Phase) No_Separation->Change_Stationary_Phase Check_Eluent Increase Eluent Polarity (Product may still be on column) Low_Yield->Check_Eluent Check_Packing Ensure Column Was Packed Properly (Avoid channeling) Low_Yield->Check_Packing Sample_Concentration Sample is Too Concentrated (Dilute before loading) Streaking->Sample_Concentration Acid_Base Compound is Acidic/Basic (Add trace acid/base to eluent) Streaking->Acid_Base

Caption: A troubleshooting guide for column chromatography issues.

References

Overcoming challenges in the synthesis of benzodioxole analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzodioxole analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for synthesizing the benzodioxole ring, and what are the key challenges?

The most common starting material is catechol (1,2-dihydroxybenzene). The primary challenge is the selective formation of the methylenedioxy bridge without significant side product formation. This reaction is typically a Williamson ether synthesis, often employing a dihalomethane (like dichloromethane or dibromomethane) and a base.[1][2] Key challenges include:

  • Incomplete reaction: The reaction may not go to completion, resulting in low yields.

  • Formation of polymeric byproducts: Catechol can polymerize under basic conditions, leading to tarry, intractable mixtures.

  • Exothermic reaction: The reaction can be highly exothermic, requiring careful temperature control to prevent runaway reactions.[3]

Q2: I am observing a low yield in my synthesis of 1,2-methylenedioxybenzene from catechol. What are the potential causes and solutions?

Low yields can stem from several factors. Here's a troubleshooting guide:

Potential CauseRecommended Solution
Inefficient Base Ensure a sufficiently strong base (e.g., NaOH, KOH) is used in adequate molar excess to deprotonate both hydroxyl groups of the catechol.[1][3]
Poor Dihalomethane Reactivity While dichloromethane is common, dibromomethane can be more reactive and may improve yields.[1]
Suboptimal Reaction Temperature The reaction requires heating, often to reflux. Ensure the temperature is maintained consistently. A temperature of around 120°C in a solvent like DMSO has been reported.[3]
Inefficient Stirring Vigorous stirring is crucial, especially in a heterogeneous mixture, to ensure proper mixing of reactants.
Loss during Workup The product is often isolated by steam distillation followed by extraction. Ensure the distillate is saturated with salt to reduce the product's solubility in the aqueous phase and perform multiple extractions with a suitable organic solvent.[1]

Q3: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?

The formation of a dark, tarry mixture is likely due to the polymerization of catechol under the reaction conditions. This can be mitigated by:

  • Slow addition of reagents: Add the catechol and base solution slowly and portion-wise to the heated dihalomethane solution to control the concentration of reactive intermediates.[3]

  • Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that contribute to tar formation.

  • Use of a phase-transfer catalyst: A phase-transfer catalyst (PTC) like trioctylmethylammonium chloride can facilitate the reaction between the aqueous and organic phases, potentially allowing for milder reaction conditions and reducing byproduct formation.[1]

Q4: I'm having trouble purifying my benzodioxole analog using column chromatography. The compound is either eluting too quickly or streaking. What should I do?

Column chromatography of benzodioxole derivatives can be challenging. Here are some troubleshooting tips:

ProblemPotential CauseRecommended Solution
Compound elutes too quickly (High Rf) The solvent system is too polar.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.[4]
Compound elutes very slowly (Low Rf) The solvent system is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent.[4]
Streaking or tailing of the compound band The sample was not fully dissolved, loaded in too large a volume, or is interacting strongly with the silica gel.Ensure the sample is fully dissolved in a minimal amount of solvent before loading. Adding a small amount of a more polar solvent to the eluent can sometimes help.[4]
Suspected decomposition on the column The methylenedioxy bridge can be sensitive to the acidic nature of silica gel.Use neutral or deactivated silica gel. Adding a small amount (0.1-1%) of a base like triethylamine to the eluent can help neutralize the silica surface.[4]

Q5: What are the key considerations when scaling up the synthesis of benzodioxole analogs?

Scaling up presents several challenges:

  • Heat management: The exothermic nature of the reaction becomes more difficult to control on a larger scale. A robust cooling system and slow, controlled addition of reagents are critical.[3]

  • Mixing: Ensuring efficient mixing in a larger reactor is essential for maintaining reaction homogeneity and preventing localized overheating.

  • Workup and purification: Handling larger volumes during extraction can lead to issues like emulsion formation.[3] Purification by column chromatography can become impractical, and alternative methods like distillation or recrystallization should be explored.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Methylenedioxybenzene from Catechol

This protocol is adapted from a reported synthesis of safrole, where 1,2-methylenedioxybenzene is a key intermediate.[1]

Materials:

  • Catechol (1,2-dihydroxybenzene)

  • Dibromomethane

  • Sodium hydroxide (NaOH)

  • Trioctylmethylammonium chloride (Phase-Transfer Catalyst, e.g., Aliquat 336)

  • Water

  • Diethyl ether (or methyl tert-butyl ether)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 2 L two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, place 95 mL (1.36 moles) of dibromomethane, 180 mL of water, and 4-5 mL of trioctylmethylammonium chloride.

  • Heat the mixture to reflux with vigorous stirring.

  • Prepare a solution of 100 g (0.91 moles) of catechol and 91 g (2.275 moles) of sodium hydroxide in 450 mL of water.

  • Slowly add the catechol-NaOH solution to the refluxing reaction mixture over a period of 120 minutes.

  • After the addition is complete, continue to stir and reflux the mixture for an additional 90 minutes.

  • Set up for steam distillation and distill the product. Continuously add water to the reaction flask to maintain the volume.

  • Collect approximately 1.5 L of distillate.

  • Saturate the distillate with sodium chloride.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and wash the drying agent with a small amount of fresh ether.

  • Remove the solvent from the combined filtrates using a rotary evaporator.

  • Purify the residue by vacuum distillation. The product, 1,2-methylenedioxybenzene, distills at 60-80 °C (20 mmHg).

Quantitative Data

Table 1: Optimization of Suzuki-Miyaura Coupling for a Benzodioxole Derivative

The following data shows the effect of different catalysts, solvents, and bases on the yield of a Suzuki-Miyaura coupling reaction to form a substituted benzodioxole analog.[5]

EntryCatalystSolventBaseYield (%)
1Pd(PPh₃)₄THFEt₃NTrace
2Pd(OAc)₂THFK₂CO₃0
3Pd(dba)₂THFK₂CO₃<5
4PdCl₂(PPh₃)₂THFK₂CO₃55
5PdCl₂(PPh₃)₂MeCNK₂CO₃30
9PdCl₂(PPh₃)₂DioxaneK₂CO₃59
Table 2: Continuous Flow Acylation of 1,3-Benzodioxole

This table summarizes the results of a continuous flow Friedel-Crafts acylation of 1,3-benzodioxole (MDB) with propionic anhydride using a solid acid catalyst (Aquivion SO₃H®).[6]

Residence Time (min)Temperature (°C)MDB:Propionic Anhydride RatioConversion (%)Selectivity (%)
301001:17362
601001:18058
301201:18555
301002:16568
301001:27860

Visualizations

Auxin Signaling Pathway Involving Benzodioxole Analogs

Certain N-(benzo[d][1][4]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives have been shown to act as potent auxin receptor agonists, promoting root growth. They are thought to interact with the TIR1 auxin receptor, initiating a signaling cascade.[7][8]

Auxin_Signaling_Pathway cluster_0 Cellular Response cluster_1 Ubiquitination and Degradation cluster_2 Gene Transcription Root Growth Promotion Root Growth Promotion SCF-TIR1/AFB SCF-TIR1/AFB Aux/IAA Repressor Aux/IAA Repressor SCF-TIR1/AFB->Aux/IAA Repressor Recruits Degradation Degradation Aux/IAA Repressor->Degradation Ubiquitination ARF Transcription Factor ARF Transcription Factor Aux/IAA Repressor->ARF Transcription Factor Inhibits 26S Proteasome 26S Proteasome Degradation->26S Proteasome Auxin Response Genes Auxin Response Genes ARF Transcription Factor->Auxin Response Genes Activates Auxin Response Genes->Root Growth Promotion Benzodioxole Analog (Agonist) Benzodioxole Analog (Agonist) Benzodioxole Analog (Agonist)->SCF-TIR1/AFB Binds to TIR1 Auxin Auxin Auxin->SCF-TIR1/AFB Binds to TIR1

Caption: Auxin signaling pathway initiated by natural auxins or synthetic benzodioxole analogs.

Troubleshooting Workflow for Benzodioxole Synthesis

This workflow provides a logical approach to troubleshooting common issues during the synthesis of benzodioxole from catechol.

Troubleshooting_Workflow Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes TarryMixture Tarry Mixture Problem->TarryMixture Yes PurificationIssue Purification Issues Problem->PurificationIssue Yes Success Successful Synthesis Problem->Success No CheckBase Check Base Stoichiometry and Strength LowYield->CheckBase CheckTemp Verify Reaction Temperature LowYield->CheckTemp CheckReagent Consider More Reactive Dihalomethane LowYield->CheckReagent CheckWorkup Optimize Extraction Procedure LowYield->CheckWorkup SlowAddition Slow Reagent Addition TarryMixture->SlowAddition InertAtmosphere Use Inert Atmosphere TarryMixture->InertAtmosphere UsePTC Employ Phase-Transfer Catalyst TarryMixture->UsePTC OptimizeChroma Optimize Chromatography (Solvent, Silica) PurificationIssue->OptimizeChroma AltPurification Consider Distillation or Recrystallization PurificationIssue->AltPurification

References

Stability issues of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on general principles of chemical stability and best practices for pharmaceutical research. Due to a lack of specific published stability data for 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole, the experimental protocols, degradation pathways, and quantitative data presented are illustrative examples to guide researchers in their experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: this compound, as a benzodioxole derivative, is expected to be relatively stable in common neutral and aprotic organic solvents such as acetonitrile, methanol, ethanol, and dimethyl sulfoxide (DMSO) at room temperature when protected from light. However, its stability can be compromised by acidic or basic conditions, the presence of oxidizing agents, and exposure to UV light.

Q2: What are the likely degradation pathways for this compound?

A2: The most probable degradation pathway involves the hydrolysis of the dioxole ring, particularly under acidic conditions, to form a catechol derivative. The isopropyl group and the aromatic ring could be susceptible to oxidation. Photodegradation is also a potential pathway, leading to the formation of various byproducts.

Q3: Are there any known incompatibilities of this compound with common excipients?

Q4: How should I store solutions of this compound?

A4: For optimal stability, solutions of this compound should be stored at low temperatures (2-8 °C or -20 °C), protected from light using amber vials or by wrapping the container in aluminum foil, and under an inert atmosphere (e.g., nitrogen or argon) if long-term storage is required, especially in solvents prone to peroxide formation (e.g., THF, dioxane).

Troubleshooting Guides

Issue 1: Unexpectedly low assay values for this compound in solution over a short period.
  • Question: I prepared a stock solution of this compound in methanol, and after 24 hours at room temperature, the concentration appears to have decreased by 15%. What could be the cause?

  • Answer: Several factors could contribute to this observation. Let's troubleshoot the potential causes:

    • Potential Cause 1: Photodegradation.

      • Recommended Action: Repeat the experiment with the solution stored in an amber vial or a vial wrapped in aluminum foil to protect it from light. Compare the stability with the solution exposed to light.

    • Potential Cause 2: Acidic or Basic Contaminants.

      • Recommended Action: Ensure the solvent is of high purity and neutral pH. Trace amounts of acid or base can catalyze hydrolysis. Consider using a buffered solution if compatible with your experimental design.

    • Potential Cause 3: Oxidative Degradation.

      • Recommended Action: Degas the solvent by sparging with nitrogen or argon before preparing the solution to remove dissolved oxygen. Store the solution under an inert atmosphere.

    • Potential Cause 4: Adsorption to the Container.

      • Recommended Action: The compound might be adsorbing to the surface of the storage container. Try using a different type of container material (e.g., polypropylene if you are using glass, or vice versa) or silanized glassware.

Issue 2: Appearance of unknown peaks in the chromatogram during analysis of a stability sample.
  • Question: After storing a solution of this compound in acetonitrile/water (50:50) for one week at 40°C, I see several new, smaller peaks in my HPLC chromatogram. What are these, and how can I identify them?

  • Answer: The appearance of new peaks is a strong indication of degradation. The conditions you used (elevated temperature) are typical for accelerated stability studies.

    • Step 1: Characterize the Degradation Products. The primary method for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradation products, from which you can infer their chemical structures.

    • Step 2: Perform Forced Degradation Studies. To understand the nature of the degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help in systematically generating and identifying the degradation products. Comparing the retention times and mass spectra of the peaks from the forced degradation studies with those from your stability sample can help in their identification.

    • Step 3: Postulate Degradation Pathways. Based on the identified structures, you can propose a degradation pathway. For instance, a product with a mass corresponding to the addition of two hydroxyl groups would suggest the opening of the dioxole ring.

Quantitative Data from a Hypothetical Forced Degradation Study

The following table summarizes hypothetical data from a forced degradation study on this compound.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation of Parent CompoundMajor Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl246025.44-isopropylbenzene-1,2-diol
Base Hydrolysis 0.1 M NaOH24608.2Minor unidentified products
Oxidation 3% H₂O₂242515.7Oxidized aromatic ring derivatives
Photolytic UV light (254 nm)242535.1Multiple unidentified photoproducts
Thermal -72805.5Minor unidentified products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector or a mass spectrometer

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Analyze the samples at appropriate time points.

  • Thermal Degradation:

    • Keep a solution of the compound in an oven at 80°C for 72 hours.

    • Analyze the sample at appropriate time points.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Visualizations

degradation_pathway parent 2,2-Dimethyl-4-isopropyl- 1,3-benzodioxole intermediate Carbocation Intermediate parent->intermediate Acid (H+) product 4-isopropylbenzene-1,2-diol (Catechol derivative) intermediate->product + H2O acetone Acetone intermediate->acetone + H2O

Caption: Hypothetical acid-catalyzed hydrolysis pathway.

stability_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation photo Photolysis (UV light) stock->photo thermal Thermal Stress (80°C) stock->thermal hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc characterize Characterize Degradants (LC-MS) hplc->characterize pathway Propose Degradation Pathway characterize->pathway

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Unexpected Degradation Observed q1 Is the solution protected from light? start->q1 action1 Protect from light (amber vial) and re-test q1->action1 No q2 Is the solvent pH neutral and of high purity? q1->q2 Yes a1_yes Yes a1_no No action2 Use high-purity, neutral solvent and re-test q2->action2 No q3 Was dissolved oxygen removed? q2->q3 Yes a2_yes Yes a2_no No action3 Degas solvent and store under inert gas q3->action3 No end Further investigation (e.g., container adsorption) q3->end Yes a3_yes Yes a3_no No

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Benzodioxole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of benzodioxole compounds.

Troubleshooting Guide

My benzodioxole compound is showing significant peak tailing. What are the primary causes and how can I fix it?

Peak tailing for benzodioxole compounds, which are often basic in nature, is a common issue in reversed-phase HPLC.[1][2] The primary causes can be broadly categorized into chemical and physical issues.

1. Chemical Causes and Solutions

The most frequent chemical cause is secondary interactions between the basic analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3]

  • Problem: At mobile phase pH values above 3, these silanol groups can become ionized (SiO-) and interact strongly with protonated basic analytes, leading to peak tailing.[2]

  • Solutions:

    • Adjust Mobile Phase pH: Lowering the mobile phase pH to a range of 2.5-3.5 protonates the silanol groups, minimizing these secondary interactions.[1][4][5]

    • Use Mobile Phase Additives:

      • Acidic Additives: Adding a small concentration (typically 0.1%) of formic acid or trifluoroacetic acid (TFA) to the mobile phase can effectively control the pH and improve peak shape.[6]

      • Competing Base: In some cases, adding a competing base like triethylamine (TEA) at a low concentration (e.g., 5-25 mM) can mask the active silanol sites, though this may shorten column lifetime and is less common with modern columns.[7]

    • Increase Buffer Concentration: Using a buffer with a concentration of 10-50 mM can help maintain a stable pH and mask silanol interactions.[5]

2. Physical and Instrumental Causes and Solutions

Physical issues within the HPLC system can also contribute to peak tailing for all compounds in a run.

  • Problem: Voids in the column packing, excessive extra-column volume (e.g., long or wide tubing), or blockages in frits and tubing can disrupt the flow path and cause peak distortion.[6]

  • Solutions:

    • Column Care:

      • If a column void is suspected, it may need to be replaced.[5]

      • Regularly flush the column with a strong solvent to remove contaminants.[5]

      • Use a guard column to protect the analytical column from strongly retained impurities.

    • System Optimization:

      • Minimize tubing length and use narrow internal diameter tubing to reduce extra-column volume.

      • Ensure all fittings are properly connected to avoid dead volume.

    • Sample-Related Issues:

      • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting the sample or reducing the injection volume.[5][6]

      • Injection Solvent Mismatch: The sample should be dissolved in a solvent that is weaker than or of similar strength to the mobile phase.[5]

Frequently Asked Questions (FAQs)

Q1: Why are benzodioxole compounds prone to peak tailing?

A1: Many benzodioxole derivatives contain basic nitrogen atoms. In reversed-phase HPLC, these basic functional groups can interact with acidic residual silanol groups on the silica-based stationary phase, leading to secondary retention mechanisms that cause peak tailing.[1][2][3]

Q2: What is an acceptable tailing factor?

A2: An ideal chromatographic peak has a tailing factor (or symmetry factor, as per recent USP guidelines) of 1.0.[8][9] In practice, a value between 0.9 and 1.2 is considered very good. A tailing factor greater than 1.5 often indicates a problem that needs to be addressed, and values above 2.0 are generally unacceptable for quantitative analysis.[5][8]

Q3: How do I choose the right column to minimize peak tailing for benzodioxole compounds?

A3: To minimize peak tailing for basic compounds like benzodioxoles, it is recommended to use modern, high-purity silica columns (Type B) that are end-capped.[1][4][6] End-capping chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.[6] Columns specifically marketed as "base-deactivated" are also an excellent choice.

Q4: Will changing the organic modifier in my mobile phase help with peak tailing?

A4: While the primary organic solvent (e.g., acetonitrile or methanol) has a greater effect on retention time, it can sometimes influence peak shape. If you are experiencing tailing, and have already optimized the pH, trying a different organic modifier is a reasonable step in method development.

Q5: Can I use a gradient elution to fix my peak tailing issue?

A5: A gradient elution can sometimes appear to reduce tailing because the increasing solvent strength during the run can sharpen the latter part of the peak. However, this often masks the underlying problem. It is always better to identify and address the root cause of the peak tailing to ensure a robust and reliable method.[8]

Q6: My peak tailing issue appeared suddenly. What should I check first?

A6: If peak tailing appears suddenly, it is often due to a physical problem. Check for leaks in the system, ensure all fittings are tight, and inspect the column for signs of contamination or voids. Flushing the column or replacing the guard column are good first steps. Also, consider if a new batch of mobile phase was prepared, as an error in pH adjustment could be the cause.

Data Presentation

The following tables provide illustrative data on how different HPLC parameters can affect the peak shape of basic compounds, which is analogous to the behavior of many benzodioxole derivatives.

Table 1: Effect of Mobile Phase pH on Tailing Factor of a Basic Compound

Mobile Phase pHAnalyteTailing Factor (As)
7.0Methamphetamine2.35
3.0Methamphetamine1.33
Source: Illustrative data based on findings for basic drug compounds.[2]

Table 2: Effect of Mobile Phase Additive on Peak Shape

Mobile Phase AdditiveAnalyteObservation
20 mM Potassium Phosphate (pH 2.5)BenzylamineModerate Tailing
20 mM KPO4 (pH 3) + 5 mM TEABenzylamineImproved Symmetry
Source: Illustrative data showing the effect of a competing base.[10]

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of a Benzodioxole Derivative with Peak Shape Optimization

This protocol describes a general method for the analysis of a benzodioxole derivative, including steps for optimizing the mobile phase to reduce peak tailing.

1. Materials and Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm, end-capped)

  • Benzodioxole derivative standard

  • HPLC-grade acetonitrile and water

  • Formic acid (or Trifluoroacetic acid)

  • 0.45 µm syringe filters

2. Initial Chromatographic Conditions

  • Mobile Phase: 50:50 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: As appropriate for the analyte (e.g., 280 nm)

  • Injection Volume: 10 µL

3. Sample Preparation

  • Prepare a stock solution of the benzodioxole derivative in the mobile phase at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Peak Shape Optimization

  • Step 1: Mobile Phase pH Adjustment

    • Prepare a series of aqueous mobile phase components with varying concentrations of formic acid to achieve pH values of approximately 4.0, 3.5, 3.0, and 2.5.

    • Run the analysis with each mobile phase composition (e.g., 50:50 Acetonitrile:Aqueous buffer).

    • Compare the chromatograms and select the pH that provides the most symmetrical peak (tailing factor closest to 1.0).

  • Step 2: Optimization of Organic Modifier Concentration

    • Using the optimal pH determined in the previous step, adjust the percentage of acetonitrile to achieve the desired retention time (typically between 2 and 10 minutes).

Protocol 2: HPLC Method from Application Note for a Benzodioxole Derivative

This protocol is based on a published application note for the analysis of a specific benzodioxole compound.

1. Chromatographic Conditions

  • Column: Newcrom R1 (a reversed-phase column with low silanol activity)

  • Mobile Phase A: 10% Acetonitrile, 90% Water, 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: 90% Acetonitrile, 10% Water, 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: (Example) 0-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV/Vis or MS-compatible

  • Injection Volume: 5-20 µL

2. Procedure

  • Prepare the mobile phases and degas them.

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Prepare the sample as described in Protocol 1, using the initial mobile phase as the diluent.

  • Inject the prepared sample.

  • Quantify the analyte by comparing its peak area to a calibration curve prepared from standards of known concentrations.[11]

Visualizations

Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow start Peak Tailing Observed check_all_peaks Does tailing affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No physical_issue Suspect Physical/Instrumental Issue yes_all->physical_issue chemical_issue Suspect Chemical/Method Issue no_all->chemical_issue check_connections Check fittings and tubing for dead volume physical_issue->check_connections adjust_ph Adjust mobile phase pH (2.5-3.5) chemical_issue->adjust_ph check_column Inspect/replace column and guard column check_connections->check_column check_sample Review sample solvent and concentration check_column->check_sample solution Symmetrical Peak check_sample->solution add_modifier Use mobile phase additive (e.g., 0.1% Formic Acid) adjust_ph->add_modifier change_column Use end-capped/base-deactivated column add_modifier->change_column change_column->solution

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Mechanism of Peak Tailing Reduction

PeakTailingMechanism cluster_0 Without pH Control (Peak Tailing) cluster_1 With Acidic Mobile Phase (Symmetrical Peak) Stationary Phase Stationary Phase Silanol (SiO-) Silanol (SiO-) Stationary Phase->Silanol (SiO-) Benzodioxole (BH+) Benzodioxole (BH+) Benzodioxole (BH+)->Silanol (SiO-) Strong Secondary Interaction Stationary Phase_2 Stationary Phase Silanol (SiOH) Silanol (SiOH) Stationary Phase_2->Silanol (SiOH) Benzodioxole (BH+)_2 Benzodioxole (BH+) Benzodioxole (BH+)_2->Silanol (SiOH) Interaction Minimized

Caption: How acidic mobile phase reduces secondary interactions causing peak tailing.

References

Optimizing reaction conditions for N-methylation of benzodioxoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-methylation of benzodioxoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the N-methylation of benzodioxole derivatives.

1. General Questions

Question: What are the most common methods for N-methylation of secondary amines on a benzodioxole scaffold?

Answer: Common methods for N-methylation include reductive amination using formaldehyde, reaction with methylating agents like methyl iodide or dimethyl sulfate in the presence of a base, and catalytic methods using methanol as a C1 source.[1][2][3] The choice of method often depends on the substrate's functional group tolerance, desired selectivity, and scalability.

Question: I am observing low to no conversion of my starting material. What are the potential causes?

Answer: Low conversion can be due to several factors:

  • Inactive Base: The base may be old or have absorbed moisture. Using a freshly dried or new batch of a suitable base like potassium carbonate or cesium carbonate is recommended.[4][5]

  • Insufficient Reagent Stoichiometry: The equivalents of the methylating agent and base may be too low. Increasing the stoichiometry, for example from 3.0 to 4.0 equivalents, can improve conversion.[4]

  • Suboptimal Reaction Conditions: The reaction temperature might be too low or the reaction time too short. Consider increasing the temperature or extending the reaction duration.[4]

  • Catalyst Deactivation: If using a catalyst, it may have been deactivated by impurities in the starting materials or solvents. Ensure all reagents and solvents are of appropriate purity.

2. Issues with Reagents and Solvents

Question: My methylating agent (e.g., methyl iodide) is highly toxic and volatile. Are there safer alternatives?

Answer: Yes, there are several safer alternatives to traditional methylating agents. Phenyl trimethylammonium iodide (PhMe₃NI) is a non-toxic and easy-to-handle solid methylating agent.[5] Methanol can also be used as a green methylation reagent in the presence of a suitable catalyst, such as Ruthenium or Iridium complexes.[1][2] Another option is using paraformaldehyde as a C1 source with a copper hydride catalyst.[6]

Question: Which solvents are most effective for N-methylation reactions?

Answer: The choice of solvent is crucial and depends on the specific reaction. Toluene is often a good choice for reactions using solid methylating agents like PhMe₃NI.[5] For catalytic systems using methanol as the methylating agent, methanol itself often serves as the solvent.[2] More environmentally benign solvents like t-BuOH, cyclopentyl methyl ether (CPME), and anisole have also been used, although they may result in slightly lower yields compared to toluene.[5]

3. Side Reactions and Impurities

Question: I am observing the formation of multiple products, including N,N-dimethylated byproducts. How can I improve selectivity for mono-N-methylation?

Answer: Achieving selective mono-N-methylation can be challenging. Here are some strategies:

  • Catalyst Selection: Certain catalysts, like specific Iridium complexes, can be tuned to favor either mono- or di-methylation depending on the reaction conditions.[1]

  • Biocatalysis: Engineered and natural methyltransferases can provide high regioselectivity for N-methylation, even on complex heterocyclic structures.[7][8]

  • Controlled Stoichiometry: Carefully controlling the amount of the methylating agent can help minimize over-methylation.

Question: What are common impurities I might encounter, and how can I remove them?

Answer: Common impurities include unreacted starting materials, byproducts from side reactions, and the N,N-dimethylated product.[9] Purification can typically be achieved through:

  • Column Chromatography: This is a versatile method for separating the desired product from impurities.[9]

  • Recrystallization: If the product is a crystalline solid, recrystallization can be a cost-effective purification method.[9]

  • Preparative HPLC: For achieving the highest purity, preparative HPLC is an effective technique.[9]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various studies on N-methylation, providing a comparison of different catalysts, bases, and solvents.

Table 1: Optimization of N-Methylation of a Secondary Amide [5]

EntryBaseSolventYield of Mono-N-methylated Product (%)
1KOHToluene56
2LiOHToluene<10
3NaOHToluene15
4Cs₂CO₃Toluene85
5K₂CO₃Toluene75
6K₃PO₄Toluene65
7Cs₂CO₃t-BuOH~75
8Cs₂CO₃CPME~70
9Cs₂CO₃Anisole~65

Table 2: CuH-Catalyzed N-Methylation of N-methylaniline [6]

EntryCatalyst (mol %)Conversion of Starting Material (%)Yield of N,N-dimethylaniline (%)
1cat 1 (1.0)7170
2cat 2 (1.0)<10<10
3cat 3 (1.0)7573
4cat 3 (2.5)>99>99
5CuCl (1.0)<107

Experimental Protocols

Below are detailed methodologies for key N-methylation experiments.

Protocol 1: N-Methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI) [5]

  • Reaction Setup: To a reaction vessel, add the benzodioxole-containing secondary amine (1.0 equiv), phenyl trimethylammonium iodide (1.5 equiv), and cesium carbonate (Cs₂CO₃) (2.0 equiv).

  • Solvent Addition: Add toluene as the solvent.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Ruthenium-Catalyzed N-Methylation using Methanol [2]

  • Reaction Setup: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ru catalyst (0.5 mol %), the benzodioxole-containing amine (1.0 mmol), and a weak base such as cesium carbonate (Cs₂CO₃).

  • Solvent and Reagent Addition: Add anhydrous methanol (1 mL) as both the solvent and the methylating agent.

  • Reaction Conditions: Heat the mixture at 140 °C for 12 hours.

  • Purification: After cooling, concentrate the mixture in vacuo. Purify the residue by chromatography on silica gel to obtain the N-methylated product.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in optimizing N-methylation reactions.

N_Methylation_Workflow Start Start: Benzodioxole Substrate Setup Reaction Setup: - Add Substrate - Add Methylating Agent - Add Base/Catalyst Start->Setup Solvent Add Solvent Setup->Solvent Reaction Reaction Conditions: - Heat to specified temperature - Stir for required time Solvent->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Quench Reaction - Extraction Monitoring->Workup Complete Purification Purification: - Column Chromatography - Recrystallization - Prep HPLC Workup->Purification Product Characterize Pure Product (NMR, MS) Purification->Product

Caption: A general experimental workflow for the N-methylation of benzodioxoles.

Troubleshooting_N_Methylation Start Low Yield or No Reaction CheckReagents Check Reagents: - Fresh Base? - Correct Stoichiometry? Start->CheckReagents Yes SideProducts Side Products Observed? Start->SideProducts No OptimizeConditions Optimize Conditions: - Increase Temperature? - Extend Reaction Time? CheckReagents->OptimizeConditions Reagents OK ChangeMethod Consider Alternative Method: - Catalytic Methylation? - Biocatalysis? SideProducts->ChangeMethod Yes PurificationIssue Difficulty in Purification? SideProducts->PurificationIssue No Recrystallize Try Recrystallization PurificationIssue->Recrystallize Yes PrepHPLC Use Preparative HPLC Recrystallize->PrepHPLC Still Impure

Caption: A troubleshooting decision tree for common N-methylation issues.

References

How to prevent degradation of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at room temperature.[1][2] Some suppliers also recommend storage in a cool, dry place.[3] To minimize potential degradation, it is advisable to store the compound in a tightly sealed container, protected from light and moisture.

Q2: What is the expected shelf-life of this compound?

With proper storage conditions, the typical shelf-life of this compound is between 24 and 36 months.[3] However, it is recommended to re-analyze the purity of the compound if it has been stored for an extended period, especially if it has been opened multiple times.

Q3: What are the potential signs of degradation of this compound?

Visual signs of degradation can include a change in color or the appearance of precipitates. However, degradation can also occur without any visible changes. Therefore, analytical methods are necessary for a definitive assessment of purity.

Q4: Which analytical methods are suitable for assessing the purity and detecting degradation of this compound?

Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for assessing the purity of this compound and identifying potential degradation products.[4] Normal phase chromatography can also be used for separation and purification.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: The compound has changed color after a period of storage.

  • Potential Cause: Exposure to air and/or light can lead to oxidation of the benzodioxole ring. The electron-rich nature of the 1,3-benzodioxole moiety makes it susceptible to oxidative degradation.[5]

  • Recommended Action:

    • Re-analyze the purity of the compound using GC-MS to identify any degradation products.

    • If the purity is compromised, consider purifying the compound by chromatography or distillation.

    • For future storage, flush the container with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen. Store in an amber vial or a dark place to protect from light.

Issue 2: Inconsistent experimental results are obtained using a previously opened bottle of the compound.

  • Potential Cause: The compound may have degraded due to repeated exposure to atmospheric moisture and oxygen. The 1,3-benzodioxole ring can be sensitive to acidic conditions, and absorbed moisture could contribute to hydrolysis over time.

  • Recommended Action:

    • Verify the purity of the compound from the opened bottle using an appropriate analytical method (e.g., GC-MS).

    • Compare the results with the certificate of analysis of a new, unopened batch if available.

    • If degradation is confirmed, it is advisable to use a fresh batch of the compound for sensitive experiments.

    • To prevent this in the future, aliquot the compound into smaller, single-use vials upon receiving a new batch. This minimizes the number of times the main stock is exposed to the atmosphere.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationSource(s)
Temperature Room Temperature / Cool Drum[1][2][3]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) recommended for long-term storageInferred from chemical properties
Light Protect from light (e.g., store in an amber vial or dark place)General best practice for organic compounds
Moisture Store in a tightly sealed container in a dry place[6]
Shelf-Life 24 - 36 months under optimal conditions[3]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). A typical concentration is 1 mg/mL.

  • GC-MS Instrument Setup:

    • Injector: Set to a temperature of 250°C.

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Carrier Gas: Use helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS. The retention time and the mass spectrum of the main peak should be consistent with that of a reference standard of this compound. The presence of additional peaks may indicate impurities or degradation products.

Visualizations

Troubleshooting_Flowchart Troubleshooting Degradation of this compound start Start: Suspected Degradation issue Identify Issue: - Change in appearance? - Inconsistent results? start->issue analyze Analyze Purity (e.g., GC-MS) issue->analyze Yes degraded Degradation Confirmed? analyze->degraded purify Option 1: Purify Compound (e.g., Chromatography) degraded->purify Yes discard Option 2: Use Fresh Batch degraded->discard Yes prevent Implement Preventative Measures: - Store under inert gas - Protect from light/moisture - Aliquot into smaller vials degraded->prevent No, purity is acceptable purify->prevent discard->prevent end End prevent->end

Caption: Troubleshooting workflow for suspected degradation.

Degradation_Pathway Potential Degradation Pathway of this compound start This compound oxidizing Oxidizing Conditions (Air, Light) start->oxidizing acidic Acidic Conditions (Moisture) start->acidic oxidation_prod Oxidized Products (e.g., Catechol derivatives) oxidizing->oxidation_prod hydrolysis_prod Hydrolysis Products (e.g., 4-Isopropylcatechol) acidic->hydrolysis_prod

Caption: Potential degradation pathways under adverse conditions.

References

Troubleshooting low signal intensity in MS of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues of low signal intensity during the mass spectrometry (MS) analysis of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole (CAS: 201166-22-5).

Frequently Asked Questions (FAQs)

Q1: I am seeing very low or no signal for my this compound standard. What are the first things I should check?

A complete or significant loss of signal often points to a singular, critical issue within the LC-MS or GC-MS system.[1][2] A methodical check of the instrument's basic functions is the most efficient way to identify the problem.[1]

  • System Suitability: Before running your sample, inject a known, reliable standard to confirm the instrument is performing correctly. This helps determine if the issue is with your specific sample or the instrument itself.[1]

  • Ion Source: Visually confirm that the electrospray needle is generating a consistent and fine spray (for LC-MS). An unstable or absent spray is a common cause of signal loss.[1][2]

  • Method Parameters: Double-check that the correct MS method is loaded and that the instrument is set to the appropriate ionization mode (e.g., positive or negative) and mass range for your target analyte.[1]

  • Leaks: Inspect all tubing and connections from the pump to the mass spectrometer's ion source for any signs of leaks.[1]

  • Sample Integrity: To rule out degradation of your compound, prepare a fresh sample and re-inject it.[1]

Q2: My signal intensity for this compound is weak and inconsistent. What are the likely causes?

Weak and erratic signals are often related to suboptimal analytical conditions or contamination.[3]

  • Ion Source Contamination: A dirty ion source is a primary cause of signal suppression.[1][3] Regular cleaning is crucial for maintaining optimal performance.[3]

  • Sample Concentration: Ensure your sample is at an appropriate concentration. If it's too dilute, you may not get a strong signal; if it's too concentrated, it could cause ion suppression.[4]

  • Ionization Efficiency: The choice of ionization technique and its parameters significantly affects signal intensity. You may need to optimize parameters like capillary voltage, nebulizer pressure, or source temperature.[4][5]

  • Mobile Phase (for LC-MS): The composition of your mobile phase, including additives like formic acid or ammonium acetate, can greatly enhance or suppress ionization.[5][6]

  • Matrix Effects: Components in your sample matrix can co-elute with your analyte and interfere with its ionization, leading to signal suppression.[1][3]

Q3: Could the chemical properties of this compound be the reason for a low signal?

Yes, the analyte's properties are crucial. This compound (MW ~192.25 g/mol ) is a relatively small and non-polar molecule.[7][8] This can make it challenging to ionize efficiently with electrospray ionization (ESI), which works best for more polar or ionizable compounds.[6]

  • Alternative Ionization: Consider using Atmospheric Pressure Chemical Ionization (APCI), which is generally better suited for lower-molecular-weight, less-polar compounds.[6][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility and non-polar nature, GC-MS with Electron Ionization (EI) is a very suitable alternative and may provide a much stronger and more reproducible signal.

Q4: How can I determine if low signal is due to matrix effects?

Matrix effects occur when other components in the sample interfere with the ionization of the target analyte.[1] A post-column infusion experiment is a standard method to identify this issue.

  • Procedure: A constant flow of your this compound standard is infused into the MS through a T-piece, after the analytical column. Simultaneously, a blank matrix sample (without your analyte) is injected onto the LC column.

  • Interpretation: If you observe a significant dip in the constant signal of your standard at certain retention times, it indicates that components from the matrix are eluting and causing ion suppression.[1] To mitigate this, you may need to improve your sample cleanup using techniques like solid-phase extraction (SPE).[1][10]

Systematic Troubleshooting Guide

A logical workflow is essential when diagnosing a loss of signal. The following diagram and steps provide a systematic approach to identifying the root cause.

Troubleshooting Workflow for Low MS Signal

TroubleshootingWorkflow Start Low / No Signal Detected CheckSystem System Suitability Check (Inject known standard) Start->CheckSystem SignalOK Signal OK? CheckSystem->SignalOK Run Standard IssueSample Problem is Sample-Related (Concentration, Degradation, Matrix) SignalOK->IssueSample Yes CheckSource Inspect Ion Source (Visual check, Leaks) SignalOK->CheckSource No End Signal Restored IssueSample->End SprayOK Spray OK? CheckSource->SprayOK Inspect FixHardware Address Hardware Issue (No spray, Leaks, Blockage) SprayOK->FixHardware No CheckMethod Review MS Method Parameters (Mode, Mass Range, Voltages) SprayOK->CheckMethod Yes FixHardware->Start ParamsOK Parameters Correct? CheckMethod->ParamsOK Verify CorrectMethod Correct Method Parameters ParamsOK->CorrectMethod No OptimizeTune Optimize & Tune Instrument (Source, Detector, Collision Energy) ParamsOK->OptimizeTune Yes CorrectMethod->Start CleanSource Clean Ion Source OptimizeTune->CleanSource CleanSource->End

Caption: A step-by-step workflow for troubleshooting low MS signal intensity.

Quantitative Data: Recommended MS Parameters

The optimal parameters for analyzing this compound will depend on your specific instrument and method (LC-MS vs. GC-MS). The table below provides generally accepted starting ranges for small, non-polar molecules that should be optimized for your specific application.

ParameterTechniqueRecommended Range / ValueRationale / Notes
Ionization Mode LC-MSAPCI (Positive Ion)APCI is generally more effective for less-polar, lower molecular weight compounds than ESI.[6]
GC-MSEI (Electron Ionization)Standard, robust ionization for volatile compounds, providing reproducible fragmentation patterns.
Capillary Voltage ESI3.0 - 4.5 kVLower voltages can prevent unstable spray (corona discharge); must be optimized for the analyte.[5][11]
Nebulizer Gas ESI / APCI20 - 60 psiControls droplet formation; higher pressure can improve desolvation but may cause ion suppression.[5]
Drying Gas Temp. ESI / APCI250 - 400 °CAids in solvent evaporation. Too high a temperature can cause thermal degradation of the analyte.[5][12]
Drying Gas Flow ESI / APCI8 - 12 L/minAssists in desolvation; must be balanced with temperature and mobile phase flow rate.[12]
Source Temperature GC-MS230 - 280 °CHigher temperatures can prevent contamination and peak tailing for some compounds.[13]
Quadrupole Temp. GC-MS~150 °CA standard temperature that is generally suitable for a wide range of compounds.[13]
Detector Gain AllInstrument DependentShould be set to the lowest value that provides adequate detection of the least intense ion.[13]
Mobile Phase Additive LC-MS0.1% Formic AcidPromotes protonation in positive ion mode, which is essential for generating a signal.[1][5]

Experimental Protocols

Protocol 1: General Ion Source Cleaning

A contaminated ion source is a frequent cause of signal loss.[1][3] Always follow your manufacturer's specific guidelines for maintenance.

  • Venting the System: Safely vent the mass spectrometer according to the manufacturer's protocol.

  • Disassembly: Carefully remove the ion source components, such as the capillary, spray shield, and orifice plate. Pay close attention to the order and orientation of each part.

  • Cleaning: Sonicate the metal components in a sequence of HPLC-grade solvents. A common sequence is water, then methanol, then isopropanol, for 15-20 minutes in each solvent.

  • Drying: Thoroughly dry all components with a stream of high-purity nitrogen gas before reassembly. Ensure no solvent remains.

  • Reassembly and Pump-down: Carefully reassemble the ion source and pump down the system.

  • System Check: Once the vacuum is stable, perform a system tune and calibration to ensure the instrument is operating correctly.[4]

Protocol 2: Analyte Infusion for Direct Optimization

Direct infusion allows for the optimization of MS parameters without chromatographic separation.

  • Prepare Solution: Prepare a solution of your this compound standard at a known concentration (e.g., 1 µg/mL) in a solvent mixture that mimics your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse Sample: Using a syringe pump, infuse the solution directly into the MS ion source at a low flow rate (e.g., 5-10 µL/min).

  • Optimize Parameters: While monitoring the signal intensity for the analyte's molecular ion, manually adjust key parameters one at a time to find the optimal setting.[6] These include:

    • Capillary/Spray Voltage

    • Nebulizer and Drying Gas Pressures/Flows

    • Source and Desolvation Temperatures

    • Fragmentor/Collision Voltages

  • Record Settings: Once the signal is maximized and stable, save these optimized parameters in your acquisition method.

References

Navigating the Synthesis of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole, a key intermediate, can present various challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues encountered during its preparation, ensuring a smoother and more efficient experimental workflow.

Troubleshooting Common Issues

This section addresses potential problems that may arise during the synthesis, offering likely causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low to No Product Formation Incomplete reaction: The equilibrium for acetonide formation is unfavorable without the removal of byproducts.Byproduct Removal: Use a Dean-Stark apparatus or a Soxhlet extractor with 4Å molecular sieves to continuously remove water or methanol formed during the reaction.[1]
Insufficient catalyst: The acid catalyst is crucial for the condensation reaction.Catalyst Check: Ensure the correct molar ratio of the acid catalyst (e.g., p-toluenesulfonic acid or HCl) is used. If the reaction is sluggish, a slight increase in catalyst loading can be considered.
Presence of a Major Impurity with a Higher Molecular Weight Acetone self-condensation: Under acidic conditions, acetone can self-condense to form mesityl oxide and subsequently phorone. Phorone can then react with 4-isopropylcatechol to form a high molecular weight spiro-type byproduct.Control Reaction Temperature: Maintain a lower reaction temperature to minimize acetone self-condensation. Use Acetone Equivalent: Consider using 2,2-dimethoxypropane as an alternative to acetone, which can reduce self-condensation side reactions.
Reaction Mixture Turns Dark Brown or Black Oxidation of 4-isopropylcatechol: Catechols are susceptible to oxidation, especially at elevated temperatures or in the presence of air, forming colored quinone-type compounds.Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Purification of Starting Material: Ensure the 4-isopropylcatechol is pure and free of any metal impurities that can catalyze oxidation.
Difficult Purification of the Final Product Presence of unreacted 4-isopropylcatechol: The starting material can be difficult to separate from the product due to similar polarities.Alkaline Wash: During the workup, wash the organic layer with a dilute aqueous sodium hydroxide solution to remove the acidic unreacted catechol as its phenoxide salt.
Formation of multiple byproducts: A complex mixture of side products from acetone self-condensation can complicate purification by chromatography or distillation.Optimize Reaction Conditions: Re-evaluate the reaction temperature, time, and catalyst concentration to favor the desired product and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most prevalent side reactions involve the acid-catalyzed self-condensation of acetone. This process can yield byproducts such as diacetone alcohol, mesityl oxide, and phorone. Of particular concern is the reaction of phorone with the starting material, 4-isopropylcatechol, to form a complex spiro compound, which can significantly reduce the yield of the desired product.

Q2: Why is my reaction yield consistently low?

A2: A common reason for low yields is the reversible nature of the acetal formation. The reaction between 4-isopropylcatechol and acetone is an equilibrium process. To drive the reaction towards the product, the water or methanol generated as a byproduct must be efficiently removed. A low yield of 26% has been reported for a similar reaction with catechol when byproduct removal was not explicitly mentioned.[2]

Q3: Can I use a different acid catalyst?

A3: Yes, while p-toluenesulfonic acid (TsOH) is commonly used, other acid catalysts like hydrogen chloride (HCl) or sulfuric acid can also be employed. However, the choice and concentration of the catalyst can influence the rate of both the main reaction and the side reactions. It is advisable to perform small-scale optimization experiments to determine the most suitable catalyst and conditions for your specific setup.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (4-isopropylcatechol) from the product. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the progression of the reaction.

Q5: What is the best method for purifying the final product?

A5: Purification typically involves a workup procedure to remove the acid catalyst and unreacted starting material, followed by distillation or column chromatography. An initial wash with a dilute base solution is effective for removing unreacted 4-isopropylcatechol. Subsequent vacuum distillation is often suitable for isolating the this compound from less volatile impurities.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • 4-isopropylcatechol

  • Acetone (or 2,2-dimethoxypropane)

  • p-Toluenesulfonic acid (TsOH) monohydrate (catalytic amount)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • 4Å Molecular sieves (if using a Soxhlet extractor)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (or a Soxhlet extractor charged with 4Å molecular sieves) and a condenser, dissolve 4-isopropylcatechol (1.0 eq) in a suitable volume of toluene.

  • Addition of Reagents: Add acetone (a large excess, can also be used as the solvent) or 2,2-dimethoxypropane (1.5-2.0 eq) to the flask.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 eq).

  • Reaction: Heat the mixture to reflux. The progress of the reaction should be monitored by TLC. Continue refluxing until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic solution under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a liquid.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical transformations and troubleshooting logic, the following diagrams are provided.

Reaction_Pathway Reactants 4-Isopropylcatechol + Acetone Product This compound Reactants->Product + H+ - H2O SideReaction1 Acetone Self-Condensation Reactants->SideReaction1 + H+ Oxidation Oxidation of Catechol Reactants->Oxidation [O] SideProduct1 Diacetone Alcohol SideReaction1->SideProduct1 SideProduct2 Mesityl Oxide SideProduct1->SideProduct2 - H2O SideProduct3 Phorone SideProduct2->SideProduct3 + Acetone - H2O SideProduct4 Phorone-Catechol Adduct SideProduct3->SideProduct4 + 4-Isopropylcatechol SideProduct5 Quinone Byproducts Oxidation->SideProduct5

Caption: Main reaction and side reaction pathways.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Water Is water/methanol being removed effectively? Start->Check_Water Improve_Water_Removal Use Dean-Stark or Soxhlet with drying agent Check_Water->Improve_Water_Removal No Check_Byproducts High MW impurities observed? Check_Water->Check_Byproducts Yes Improve_Water_Removal->Check_Byproducts Reduce_Temp Lower reaction temperature. Consider 2,2-dimethoxypropane. Check_Byproducts->Reduce_Temp Yes Check_Color Reaction mixture dark? Check_Byproducts->Check_Color No Reduce_Temp->Check_Color Inert_Atmosphere Use inert atmosphere (N2/Ar) Check_Color->Inert_Atmosphere Yes Check_Purification Difficulty in purification? Check_Color->Check_Purification No Inert_Atmosphere->Check_Purification Alkaline_Wash Incorporate alkaline wash in workup Check_Purification->Alkaline_Wash Yes End Optimized Synthesis Check_Purification->End No Alkaline_Wash->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Enhancing the Resolution of Enantiomers of Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the enantiomeric resolution of benzodioxole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving enantiomers of benzodioxole derivatives? A1: The three most common and effective methods for resolving enantiomers of benzodioxole derivatives are Chiral High-Performance Liquid Chromatography (HPLC), Diastereomeric Salt Crystallization, and Enzymatic Resolution. The choice of method depends on the specific properties of the derivative (e.g., presence of acidic or basic functional groups), the required scale of the separation, and available resources.[1][2]

Q2: How do I choose between Chiral HPLC, Diastereomeric Salt Crystallization, and Enzymatic Resolution? A2:

  • Chiral HPLC is excellent for both analytical and preparative scale separations, offering high resolution for a wide range of compounds. It is often the first choice for method development and for purifying small to moderate quantities.[3][4]

  • Diastereomeric Salt Crystallization is a classical, cost-effective method ideal for large-scale industrial production, particularly for benzodioxole derivatives that contain acidic or basic functional groups capable of forming salts.[2][5] Success is highly dependent on finding a suitable resolving agent and crystallization solvent.[6]

  • Enzymatic Resolution is a highly selective "green" chemistry approach that works under mild conditions. It is particularly useful for the kinetic resolution of esters or alcohols. The maximum theoretical yield for the desired enantiomer is 50% without a racemization step.[1][7][8]

Q3: What is a "chiral resolving agent" and how does it work? A3: A chiral resolving agent is an enantiomerically pure compound that reacts with a racemic mixture to form a pair of diastereomers.[2] Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization.[9] After separation, the resolving agent is chemically removed to yield the purified enantiomers.[2] Common resolving agents include chiral acids like tartaric acid or chiral bases like brucine.[2][9]

Q4: Can I use normal-phase HPLC for chiral separations of benzodioxole derivatives? A4: Yes, normal-phase HPLC is frequently used for chiral separations. It often provides different selectivity compared to reverse-phase and is particularly effective for compounds that are soluble in non-polar organic solvents. Mobile phases typically consist of hexane or heptane with a polar modifier like isopropanol or ethanol.

Troubleshooting Guides

Chiral HPLC
Problem Potential Cause(s) Recommended Solution(s)
Poor or No Enantiomeric Separation 1. Inappropriate Chiral Stationary Phase (CSP).2. Mobile phase is too strong or too weak.3. Suboptimal temperature.1. Screen a variety of CSPs (e.g., polysaccharide-based, protein-based). Structural similarity to known compounds does not guarantee similar behavior.[10]2. Systematically vary the mobile phase composition. In normal phase, adjust the alcohol modifier percentage. In reverse phase, adjust the organic solvent/buffer ratio.[11]3. Optimize the column temperature. Lower temperatures often increase resolution but may also increase backpressure.[10]
Peak Tailing or Broadening 1. Secondary interactions between the analyte and the silica support.2. Sample overload.3. Column contamination or degradation.1. Add a mobile phase modifier. For acidic compounds, add a small amount of an acid (e.g., 0.1% TFA). For basic compounds, add a base (e.g., 0.1% DEA).[12]2. Reduce the sample concentration or injection volume.3. Flush the column with a strong solvent as recommended by the manufacturer. Consider using a guard column to protect the analytical column.[11]
High Column Backpressure 1. Blockage of the column inlet frit.2. Sample precipitation in the mobile phase.3. Flow rate is too high.1. Reverse flush the column at a low flow rate. If this fails, the frit may need to be replaced.[11]2. Ensure the sample is fully dissolved in the mobile phase or a weaker solvent before injection.3. Reduce the flow rate. Check that it is within the manufacturer's recommended range for the column.
Inconsistent Retention Times 1. Insufficient column equilibration.2. Mobile phase composition is changing (e.g., evaporation of volatile components).3. "Memory effects" from mobile phase additives used in previous runs.[13]1. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.[14]2. Prepare fresh mobile phase daily and keep the solvent reservoir capped.3. Dedicate a column to a specific method or develop a rigorous flushing protocol to remove persistent additives between different methods.[13]
Diastereomeric Salt Crystallization
Problem Potential Cause(s) Recommended Solution(s)
"Oiling Out" - No Crystals Form 1. The solvent is too good; the diastereomeric salt is too soluble.2. The solution is not sufficiently supersaturated.3. Impurities are inhibiting crystallization.1. Perform a systematic solvent screening to find a solvent or solvent mixture where one diastereomer has low solubility.[15]2. Slowly concentrate the solution, cool it gradually, or add an anti-solvent to induce crystallization.[15]3. Ensure the starting racemate and resolving agent are of high purity.[15]
Low Diastereomeric Excess (de%) of Crystals 1. The solubilities of the two diastereomeric salts are too similar in the chosen solvent.2. Crystallization occurred too quickly, trapping the more soluble diastereomer.3. The system reached thermodynamic equilibrium, where both salts co-crystallize.1. Screen for a different solvent system or a different resolving agent to maximize the solubility difference.[16]2. Employ a slower cooling rate to promote selective crystal growth.[17]3. Filter the crystals relatively quickly after formation if kinetic resolution is intended. Monitor the purity of the solid over time.[17]
Poor Crystal Quality (Needles, Small Particles) 1. High degree of supersaturation leading to rapid nucleation.2. Insufficient agitation.1. Reduce the rate of cooling or anti-solvent addition to control the supersaturation level.[15]2. Use gentle stirring during the crystallization process to promote the growth of larger, more uniform crystals.
Enzymatic Resolution
Problem Potential Cause(s) Recommended Solution(s)
Slow or No Reaction 1. The chosen enzyme is not active towards the benzodioxole substrate.2. Incorrect reaction conditions (pH, temperature).3. Enzyme denaturation by the solvent.1. Screen a panel of different enzymes (e.g., various lipases).2. Optimize the reaction temperature. While higher temperatures can increase rates, they can also decrease enzyme stability.[8]3. Choose an organic solvent that maintains enzyme activity. Co-solvents like n-butanol can sometimes enhance performance.[8]
Low Enantioselectivity (Low E-value) 1. The enzyme's active site does not effectively discriminate between the two enantiomers.2. Suboptimal temperature or solvent.1. Screen different enzymes. Lipase from Candida antarctica B (CAL-B) is often highly selective.[7]2. Vary the reaction temperature, as enantioselectivity is often temperature-dependent.[8]3. Investigate the effect of different co-solvents on the reaction, as they can alter the enzyme's conformation and selectivity.[8]

Quantitative Data Summary

The following tables provide representative data for different resolution techniques.

Table 1: Comparison of Chiral HPLC Conditions for a Hypothetical Benzodioxole Derivative

Parameter Method A Method B Method C
Column Chiralcel OD-HChiralpak IAChiralpak AD-H
Mobile Phase Hexane/Isopropanol (90:10)Hexane/Ethanol (85:15)Methanol (100%)
Flow Rate 1.0 mL/min0.8 mL/min0.5 mL/min
Retention Time (t_R1) 8.2 min10.5 min12.1 min
Retention Time (t_R2) 9.5 min12.8 min15.3 min
Selectivity (α) 1.251.311.35
Resolution (Rs) 1.82.52.9

Table 2: Enzymatic Resolution of (±)-Ethyl 1,4-Benzodioxan-2-carboxylate [7]

Enzyme Source Reaction Time Conversion (%) Product e.e. (%) Enantiomeric Ratio (E)
Candida antarctica Lipase B48 h~50%>95%160
Pseudomonas cepacia Lipase72 h~45%~80%~20
Porcine Pancreatic Lipase96 h<20%LowNot Determined

Detailed Experimental Protocols

Protocol 1: Chiral HPLC Method Development
  • Sample Preparation : Dissolve the racemic benzodioxole derivative in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Column Selection : Begin with a commonly used polysaccharide-based chiral stationary phase, such as a Chiralcel OD or Chiralpak AD column.

  • Initial Screening (Normal Phase) :

    • Equilibrate the column with a Hexane/Isopropanol (90:10) mobile phase at a flow rate of 1.0 mL/min.

    • Inject 5-10 µL of the sample.

    • If no separation is observed, screen other alcohol modifiers (e.g., ethanol) and vary the modifier percentage from 5% to 20%.

  • Optimization : Once partial separation is achieved, optimize the resolution (Rs) by:

    • Adjusting Modifier Percentage : Make small (1-2%) changes to the alcohol concentration to fine-tune selectivity.

    • Lowering Flow Rate : Decrease the flow rate (e.g., to 0.5-0.8 mL/min) to increase efficiency and resolution.[10]

    • Adjusting Temperature : Test temperatures between 15°C and 40°C. Lower temperatures often improve separation.[10]

  • Analysis : Calculate the selectivity (α) and resolution (Rs) to quantify the separation quality.

Protocol 2: Diastereomeric Salt Crystallization
  • Salt Formation :

    • In a suitable flask, dissolve 1.0 equivalent of the racemic benzodioxole carboxylic acid in a solvent such as ethyl acetate or methanol.

    • Add 0.5 equivalents of an enantiomerically pure chiral amine (e.g., (R)-(+)-α-phenylethylamine) to the solution. Using a sub-stoichiometric amount of the resolving agent often yields higher purity in the resulting crystals.

    • Stir the mixture at room temperature or with gentle heating to ensure complete salt formation.

  • Crystallization :

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Slow cooling is critical for selective crystallization.[15]

    • If no crystals form, slowly add a non-polar anti-solvent (e.g., hexane) dropwise until turbidity persists.

    • Allow the crystals to form over several hours or overnight.

  • Isolation :

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomer :

    • Suspend the diastereomeric salt crystals in a biphasic system (e.g., ethyl acetate and water).

    • Acidify the aqueous layer with an acid like 1M HCl to protonate the carboxylic acid and deprotonate the resolving agent.

    • Separate the organic layer, which now contains the resolved enantiomer. Wash with brine, dry over sodium sulfate, and remove the solvent under reduced pressure.

  • Purity Analysis : Determine the enantiomeric excess (e.e.) of the recovered acid using chiral HPLC.

Visual Workflows and Diagrams

G General Workflow for Enantiomeric Resolution racemate Racemic Benzodioxole Derivative method_select Select Resolution Method racemate->method_select hplc Chiral HPLC method_select->hplc Analytical or Prep Scale crystallization Diastereomeric Salt Crystallization method_select->crystallization Large Scale, Acid/Base enzymatic Enzymatic Resolution method_select->enzymatic Kinetic Res., Green Chem. separation Perform Separation/ Reaction hplc->separation crystallization->separation enzymatic->separation analysis Analyze Enantiomeric Purity (e.g., Chiral HPLC) separation->analysis pure_enantiomers Isolated Pure Enantiomers analysis->pure_enantiomers G Troubleshooting Poor HPLC Resolution problem Problem: Poor Resolution (Rs < 1.5) cause1 Possible Cause: Suboptimal Mobile Phase problem->cause1 cause2 Possible Cause: Wrong CSP problem->cause2 cause3 Possible Cause: Incorrect Temperature/ Flow Rate problem->cause3 solution1a Solution: Adjust % Modifier cause1->solution1a solution1b Solution: Change Modifier (e.g., IPA -> EtOH) cause1->solution1b solution2 Solution: Screen Different Columns (e.g., AD, OD, IA) cause2->solution2 solution3a Solution: Lower Temperature cause3->solution3a solution3b Solution: Decrease Flow Rate cause3->solution3b G Diastereomeric Salt Crystallization Process start Racemic Acid (R/S) + Chiral Base (R') salt_formation Salt Formation in Suitable Solvent start->salt_formation salts_in_solution Diastereomeric Salts in Solution (R,R') and (S,R') salt_formation->salts_in_solution crystallize Controlled Cooling & Crystallization salts_in_solution->crystallize filtration Filtration crystallize->filtration solid Solid Crystal (Less Soluble Salt, e.g., R,R') filtration->solid Solid Phase liquid Mother Liquor (More Soluble Salt, e.g., S,R') filtration->liquid Liquid Phase liberate_solid Liberate with Acid solid->liberate_solid liberate_liquid Liberate with Acid liquid->liberate_liquid enantiomer1 Pure Enantiomer (R) liberate_solid->enantiomer1 enantiomer2 Enriched Enantiomer (S) liberate_liquid->enantiomer2

References

Technical Support Center: NMR Analysis of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when minimizing solvent effects in the NMR analysis of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole and related aromatic compounds.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor resolution and broad peaks 1. Sample is too concentrated, leading to high viscosity. 2. Presence of suspended solid particles. 3. Poor magnetic field homogeneity (shimming).1. Dilute the sample. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically recommended.[1] 2. Filter the sample through a glass wool plug in a Pasteur pipette into the NMR tube.[1] 3. Ensure the sample is filled to the correct depth in the NMR tube and re-shim the spectrometer.
Overlapping aromatic proton signals 1. The solvent is not providing adequate dispersion of the signals. 2. Natural proximity of chemical shifts for the aromatic protons.1. Change to a solvent with different magnetic anisotropy, such as benzene-d₆. Aromatic solvents can induce significant shifts (Aromatic Solvent Induced Shifts - ASIS) that can resolve overlapping signals.[2] 2. Consider acquiring the spectrum at a higher magnetic field strength if available.
Unexpected peaks in the spectrum 1. Residual protic solvents from sample preparation (e.g., water, ethanol, ethyl acetate). 2. Impurities in the deuterated solvent.1. Thoroughly dry the sample under high vacuum before dissolving in the deuterated solvent. For stubborn solvents, azeotropic removal or co-evaporation with the deuterated solvent can be effective.[3][4] 2. Use high-purity deuterated solvents and store them over molecular sieves to minimize water contamination.[5]
Variable chemical shifts between samples 1. Differences in sample concentration. 2. Temperature fluctuations. 3. Differences in the amount of residual water or other impurities.1. Prepare samples with consistent concentrations. 2. Ensure the spectrometer's temperature is stable and consistent between measurements. 3. Use a consistent sample preparation protocol to minimize variability in impurity levels.

Frequently Asked Questions (FAQs)

Q1: Why do the chemical shifts of my compound change when I use a different NMR solvent?

A1: The chemical shift of a nucleus is sensitive to its local electronic environment. Different solvents can interact with the analyte in various ways, altering this environment and thus changing the chemical shifts. Key solvent effects include:

  • Magnetic Anisotropy: Aromatic solvents like benzene-d₆ induce their own magnetic field that can cause significant upfield or downfield shifts of analyte protons depending on their spatial orientation relative to the solvent molecule. This is known as the Aromatic Solvent Induced Shift (ASIS) effect.[2]

  • Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., DMSO-d₆, CD₃OD) can interact with any potential hydrogen bond donor or acceptor sites on your molecule, leading to changes in electron density and chemical shifts.

  • Polarity and Dielectric Constant: The polarity of the solvent can influence the conformation of the analyte and the shielding of its nuclei.

Q2: I am observing broad signals for my aromatic protons. What could be the cause?

A2: Broad signals in the aromatic region can arise from several factors:

  • High Sample Concentration: Overly concentrated samples can be viscous, leading to slower molecular tumbling and broader lines.[1]

  • Presence of Particulate Matter: Undissolved solids in the NMR tube disrupt the magnetic field homogeneity, causing peak broadening.[1]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening.

  • Chemical Exchange: If your molecule is undergoing a chemical exchange process on the NMR timescale, this can also lead to broadened signals.

Q3: How can I remove residual water from my deuterated solvent?

A3: Most deuterated solvents are hygroscopic. To minimize water content, it is recommended to:

  • Store deuterated solvents over activated molecular sieves (3Å or 4Å are commonly used).[5]

  • Handle solvents in a dry atmosphere (e.g., in a glove box) and keep containers tightly sealed when not in use.

  • For highly sensitive experiments, consider using freshly opened ampoules of high-purity solvent.

Q4: What is the best "all-purpose" solvent for initial NMR analysis of compounds like this compound?

A4: Chloroform-d (CDCl₃) is often the first choice for many organic compounds due to its excellent dissolving power for a wide range of nonpolar to moderately polar molecules and its relatively low cost. However, if signal overlap is an issue, or if the compound has specific solubility requirements, other solvents should be considered.

Q5: How does Aromatic Solvent Induced Shift (ASIS) help in spectral analysis?

A5: ASIS is a powerful tool for resolving overlapping signals in ¹H NMR. When switching from a relatively isotropic solvent like CDCl₃ to an aromatic solvent like benzene-d₆, the anisotropic magnetic field of the benzene ring interacts with the solute. This interaction leads to differential shifts of protons based on their position relative to the aromatic solvent molecule, often spreading out a crowded region of the spectrum and revealing coupling patterns that were previously obscured.[2]

Quantitative Data: Solvent Effects on Benzodioxole Derivatives

Proton Structure Fragment CDCl₃ (δ ppm) CD₃OD (δ ppm) Expected Trend in Benzene-d₆
H-2O-CH₂-O~5.93~5.91Upfield shift
Aromatic ProtonsAr-H~6.6-6.8~6.6-6.8Upfield shift
Allylic ProtonsAr-CH₂-CH=CH₂~3.31~3.28Upfield shift
Vinylic ProtonsAr-CH₂-CH=CH₂~5.0-6.0~5.0-6.0Variable

Data for Safrole is used as a proxy to demonstrate expected solvent-induced shifts.[5][6]

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR

  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Filtration and Transfer: Using a clean Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube.[1]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

  • Cleaning: Wipe the outside of the NMR tube with a tissue dampened with isopropanol or ethanol before inserting it into the spectrometer.

Protocol 2: Minimizing Residual Solvent from Sample Purification

  • Initial Solvent Removal: After purification (e.g., column chromatography), remove the bulk of the purification solvent using a rotary evaporator.

  • High-Vacuum Drying: Place the sample under high vacuum for several hours to remove residual volatile solvents like ethyl acetate or hexanes.[3]

  • Co-evaporation (for stubborn solvents): a. Dissolve the dried sample in a small amount of the deuterated solvent to be used for the NMR experiment (e.g., CDCl₃). b. Carefully remove the deuterated solvent under a gentle stream of inert gas or by rotary evaporation. c. Repeat this process 2-3 times to azeotropically remove the trapped impurity.[4]

  • Final Drying: Place the sample under high vacuum again for at least one hour before preparing the NMR sample as described in Protocol 1.

Visualizations

Caption: Workflow for NMR sample preparation and troubleshooting solvent-related issues.

Solvent_Selection_Pathway Solvent Selection Pathway cluster_solvents Common Deuterated Solvents start Start: Need to run NMR solubility Check Solubility of Compound start->solubility cdcl3 Chloroform-d (CDCl3) (Good starting point) solubility->cdcl3 Nonpolar/Moderately Polar acetone Acetone-d6 (More polar) solubility->acetone Polar dmso DMSO-d6 (High polarity, H-bond acceptor) solubility->dmso Highly Polar overlap overlap cdcl3->overlap Overlapping Signals? acetone->overlap dmso->overlap benzene Benzene-d6 (Anisotropic effects) end Acquire Spectrum benzene->end methanol Methanol-d4 (Protic, polar) methanol->end overlap->benzene Yes overlap->methanol Yes, consider protic interactions overlap->end No

Caption: Decision pathway for selecting an appropriate NMR solvent.

References

Calibration curve problems for 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the quantitative analysis of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole, a known impurity of Propofol. The following information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Calibration Curve Problems

This guide addresses common issues observed when generating calibration curves for the quantification of this compound using chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Question: Why is my calibration curve for this compound non-linear?

Answer: Non-linearity in your calibration curve can arise from several factors. Here's a systematic approach to troubleshoot this issue:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.

    • Solution: Reduce the concentration range of your calibration standards or dilute samples that fall into the non-linear portion of the curve.[1] Adjusting detector settings, if possible, might also extend the linear dynamic range.

  • Matrix Effects: Components in your sample matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[2][3][4][5] This is particularly common in LC-MS analysis.

    • Solution: Enhance your sample cleanup protocol using techniques like solid-phase extraction (SPE) to remove interfering compounds.[1] Alternatively, preparing calibration standards in a matrix that matches your sample can help compensate for these effects.[4]

  • Analyte Adsorption: Active sites within the chromatographic system (e.g., injector liner, column) can adsorb the analyte, especially at low concentrations, causing a deviation from linearity.[6]

    • Solution: Use inert sample vials and consider conditioning the column. Improving sample preparation to ensure complete extraction can also minimize analyte loss.[1]

  • Incorrect Regression Model: The relationship between concentration and response may be inherently non-linear.

    • Solution: Evaluate different regression models, such as a quadratic fit.[1][7] Ensure that any non-linear model is properly validated for your application.

Question: My calibration curve has a poor correlation coefficient (R² < 0.99). What should I do?

Answer: A low R² value indicates significant variability in your data. Consider the following potential causes and solutions:

  • Inconsistent Sample Preparation: Variability in extraction efficiency or dilution steps can introduce errors.

    • Solution: Follow a standardized and validated sample preparation protocol meticulously.[8] Using an internal standard can help correct for variations in sample preparation and injection volume.[9]

  • Injection Volume Variation: Poor reproducibility of the autosampler can lead to inconsistent peak areas.[10]

    • Solution: Ensure the autosampler is properly maintained and calibrated. Check for air bubbles in the syringe and ensure the injection volume is appropriate for the system.

  • Instrument Instability: Fluctuations in detector response, gas flow rates (for GC), or mobile phase composition (for HPLC) can affect reproducibility.[8][11]

    • Solution: Allow the instrument to fully equilibrate before starting your analytical run. Monitor system suitability parameters throughout the analysis to ensure consistent performance.

Question: I'm observing significant signal suppression/enhancement. How can I identify and mitigate matrix effects?

Answer: Matrix effects occur when co-eluting substances from the sample matrix affect the ionization of the analyte of interest, altering the detector response.[3][5]

  • Identifying Matrix Effects:

    • Post-Extraction Spike Method: Compare the response of the analyte in a clean solvent to the response of the analyte spiked into a blank matrix extract at the same concentration.[2][5] A significant difference in response indicates the presence of matrix effects.

  • Mitigating Matrix Effects:

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2]

    • Improved Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience similar matrix effects, allowing for accurate correction.

    • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is representative of the samples can compensate for matrix effects.[4]

Frequently Asked Questions (FAQs)

Q1: What is an acceptable R² value for a calibration curve?

A1: While an R² value of >0.99 is generally considered acceptable, the specific requirement can depend on the analytical method and regulatory guidelines. It's crucial to establish acceptance criteria during method validation.

Q2: Can I use a non-linear calibration curve for quantification?

A2: Yes, a non-linear curve can be used for quantification, provided it is reproducible and the chosen regression model accurately describes the relationship between concentration and response.[1][7] The non-linear model must be validated to ensure accurate results.

Q3: What is the purpose of an internal standard in the quantification of this compound?

A3: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added at a constant concentration to all standards and samples. It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.[9]

Q4: How should I choose an internal standard?

A4: An ideal internal standard should be chemically similar to the analyte but not present in the samples. It should also have a similar retention time without co-eluting with the analyte or other matrix components.[9] For mass spectrometry-based methods, a stable isotope-labeled version of the analyte is the best choice.

Experimental Protocols

Protocol: Generation of a Calibration Curve by GC-MS

This protocol provides a general methodology for creating a calibration curve for the quantification of this compound.

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog) at a concentration of 100 µg/mL.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the primary stock solution to prepare a series of at least five calibration standards covering the desired concentration range.

    • Spike each calibration standard with the internal standard stock solution to a final constant concentration.

  • Sample Preparation:

    • Process your unknown samples using the same extraction and sample preparation procedure as the calibration standards. Spike the internal standard into each sample.

  • GC-MS Analysis:

    • Inject the prepared calibration standards and samples into the GC-MS system.

    • Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Apply a linear regression model to the data and determine the R² value.

Data Presentation

Table 1: Example Calibration Curve Data

Standard LevelConcentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11.05,234101,5430.0515
25.026,170102,3450.2557
310.051,987100,9870.5148
450.0258,934101,8762.5416
5100.0515,432100,5435.1265

Table 2: Acceptance Criteria for Calibration Curve

ParameterAcceptance Criteria
Correlation Coefficient (R²)≥ 0.99
Calibration Point AccuracyWithin ±15% of nominal concentration (±20% for LLOQ)
LinearityVisual inspection of the curve and residuals plot

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solutions cal_standards Prepare Calibration Standards stock->cal_standards samples Prepare Samples stock->samples injection GC/HPLC Injection cal_standards->injection samples->injection data_acq Data Acquisition injection->data_acq peak_integration Peak Integration data_acq->peak_integration ratio_calc Calculate Area Ratios peak_integration->ratio_calc curve_gen Generate Calibration Curve ratio_calc->curve_gen quant Quantify Unknowns curve_gen->quant

Caption: Experimental workflow for quantification.

troubleshooting_workflow cluster_nonlinear Non-Linearity Troubleshooting cluster_poor_r2 Poor R² Troubleshooting start Calibration Curve Issue q_linearity Is the curve non-linear? start->q_linearity q_r2 Is R² < 0.99? start->q_r2 q_linearity->q_r2 No check_saturation Check for Detector Saturation q_linearity->check_saturation Yes review_prep Review Sample Preparation q_r2->review_prep Yes end_node Re-run and Evaluate q_r2->end_node No investigate_matrix Investigate Matrix Effects check_saturation->investigate_matrix check_adsorption Check for Analyte Adsorption investigate_matrix->check_adsorption check_adsorption->end_node check_injection Check Injection Precision review_prep->check_injection verify_stability Verify Instrument Stability check_injection->verify_stability verify_stability->end_node

Caption: Troubleshooting decision tree for calibration curve issues.

References

Validation & Comparative

A Comparative Guide to 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole and Other Propofol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole (also known as Propofol Impurity L) and other impurities associated with the anesthetic agent propofol. The presence of impurities in pharmaceutical products is a critical concern, potentially impacting efficacy and safety. This document summarizes the known impurities, their origins, and analytical methodologies for their detection, with a focus on providing a resource for researchers and professionals in drug development and quality control.

Introduction to Propofol and its Impurities

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent.[1] During its synthesis and storage, various related substances can emerge as impurities.[1][2] These can be broadly categorized as synthesis-related impurities, which are byproducts of the manufacturing process, and degradation products, which form over time due to environmental factors like light, heat, and oxidation.[3] Regulatory bodies maintain strict limits on the levels of these impurities to ensure patient safety.

This compound has been identified as a notable impurity of propofol, designated as Propofol Impurity L.[4] Understanding the profile of this and other impurities is essential for the development of robust manufacturing processes and stable formulations.

Physicochemical Properties of Propofol Impurities

A comprehensive understanding of the physicochemical properties of each impurity is fundamental for developing analytical methods for their separation and quantification. The table below summarizes available information for Propofol Impurity L and other common impurities.

Impurity NameOther NamesCAS NumberMolecular FormulaMolecular Weight ( g/mol )Origin
This compound Propofol Impurity L 201166-22-5C₁₂H₁₆O₂192.25Synthesis
2,4-DiisopropylphenolPropofol Impurity A2934-05-6C₁₂H₁₈O178.27Synthesis
2-(1-Methylethenyl)-6-(1-methylethyl)phenolPropofol EP Impurity B74926-89-9C₁₂H₁₆O176.26Synthesis
2-IsopropylphenolPropofol Impurity C88-69-7C₉H₁₂O136.19Synthesis
Propofol DimerPropofol Impurity E2416-95-7C₂₄H₃₄O₂354.53Degradation
3-IsopropylphenolPropofol Impurity F618-45-1C₉H₁₂O136.19Synthesis
4-IsopropylphenolPropofol Impurity H99-89-8C₉H₁₂O136.19Synthesis
Phenyl EtherPropofol Impurity I101-84-8C₁₂H₁₀O170.21Synthesis
2,6-Diisopropyl-1,4-benzoquinonePropofol Impurity J1988-11-0C₁₂H₁₆O₂192.25Degradation
Isopropyl 2-Isopropylphenyl EtherPropofol Impurity K14366-59-7C₁₂H₁₈O178.27Synthesis
Propofol Related Compound O-74663-48-2C₁₂H₁₈O178.27Synthesis
Propofol Related Compound P-2095678-97-8---

Comparative Analysis: A Data Gap

A direct comparative analysis of the toxicological and pharmacological effects of this compound against other individual propofol impurities is not extensively available in the public domain. Current research primarily focuses on the detection and quantification of these impurities to ensure they remain below established safety thresholds.[5] Studies on the biological effects have largely centered on the active pharmaceutical ingredient, propofol, itself, investigating its anesthetic mechanisms and potential cytotoxicity at high concentrations.[6][7][8][9]

The absence of direct comparative data highlights a critical area for future research. Such studies would be invaluable for a more nuanced risk assessment of propofol formulations and could inform the development of even safer manufacturing processes.

Experimental Protocols: Analytical Methodology

The simultaneous detection and quantification of multiple propofol impurities can be effectively achieved using Gas Chromatography-Mass Spectrometry (GC-MS). A validated method has been described for the determination of 11 main related impurities in propofol.[5]

Simultaneous Determination of 11 Related Impurities in Propofol by GC-MS/MS[5]
  • Objective: To develop and validate a sensitive and selective GC-MS/MS method for the simultaneous determination of 11 main related impurities in propofol.

  • Instrumentation:

    • Gas Chromatograph coupled with a Tandem Mass Spectrometer (GC-MS/MS).

    • Column: HP-5ms (30 m × 0.25 mm, 0.25 μm) or equivalent.

  • Sample Preparation:

    • Dissolve the propofol bulk drug sample in a suitable solvent (e.g., ethanol) to a final concentration of 10 mg/mL.

    • Prepare a mixed standard solution containing the 11 impurities at known concentrations in the same solvent.

  • GC-MS/MS Conditions:

    • Injection Mode: Pulsed splitless injection.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 180°C, hold for 2 minutes.

      • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each impurity to ensure high selectivity and sensitivity.

  • Validation Parameters: The method was validated for linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ). The reported LODs for the impurities ranged from 0.2 to 5.6 μg/g in the propofol bulk drug.[5]

Visualization of Propofol and its Impurities

The following diagram illustrates the relationship between propofol and its various impurities, categorized by their origin.

Propofol_Impurities cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation Products Impurity A 2,4-Diisopropylphenol Impurity B 2-(1-Methylethenyl)-6- (1-methylethyl)phenol Impurity C 2-Isopropylphenol Impurity F 3-Isopropylphenol Impurity H 4-Isopropylphenol Impurity I Phenyl Ether Impurity K Isopropyl 2-Isopropylphenyl Ether Impurity L 2,2-Dimethyl-4-isopropyl- 1,3-benzodioxole Impurity O Propofol Related Compound O Impurity E Propofol Dimer Impurity J 2,6-Diisopropyl-1,4- benzoquinone Propofol Propofol Propofol->Impurity A Propofol->Impurity B Propofol->Impurity C Propofol->Impurity F Propofol->Impurity H Propofol->Impurity I Propofol->Impurity K Propofol->Impurity L Propofol->Impurity O Propofol->Impurity E Propofol->Impurity J

References

A Comparative Analysis of Benzodioxole Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the benzodioxole moiety, a key structural motif in numerous natural products and pharmacologically active compounds, is of significant interest. This guide provides an objective comparison of the prevalent methods for synthesizing 1,3-benzodioxole, supported by experimental data and detailed protocols.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for the different benzodioxole synthesis methods, offering a clear comparison of their performance.

Synthesis MethodReactantsCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield/ConversionSelectivity
Reaction with Dichloromethane (Phase Transfer)Catechol, DichloromethaneTetrabutylammonium Bromide (TBAB) / NaOHDichloromethane/Water105-110480% Yield-
Reaction with Dichloromethane (DMSO)Catechol, DichloromethaneSodium Hydroxide (NaOH)DMSO95-1203-4>85% Yield-
Williamson Ether Synthesis with DibromomethaneCatechol, DibromomethaneTrioctylmethylammonium Chloride / NaOHWaterReflux3.567% Yield-
Reaction with Dichloromethane (NMP)Catechol, Methylene ChloridePotassium Carbonate (K₂CO₃)N-Methylpyrrolidone128-130--95.5%
Condensation with Aldehyde/Ketone (Solid Acid)Catechol, Aldehyde/KetoneCarbon-based Solid AcidCyclohexaneReflux2-5>80% Conversion>95%
Condensation with Aldehyde/Ketone (Zeolite)Catechol, Aldehyde/KetoneHY Zeolite--5>50% Conversion>97%

Reaction Pathways and Workflows

The following diagrams illustrate the chemical transformations and experimental setups for the discussed synthesis methods.

Reaction_with_Dihalomethane cluster_legend Reaction Step Catechol Catechol Benzodioxole 1,3-Benzodioxole Catechol->Benzodioxole 1 Dihalomethane Dihalomethane (CH₂X₂) Dihalomethane->Benzodioxole 1 Base Base (e.g., NaOH, K₂CO₃) Base->Benzodioxole 1 Solvent Solvent (e.g., DMSO, NMP) Solvent->Benzodioxole 1 PhaseTransferCatalyst Phase Transfer Catalyst (optional) PhaseTransferCatalyst->Benzodioxole 1 1 Cyclization

Reaction of Catechol with Dihalomethane.

Condensation_with_Aldehyde_Ketone cluster_legend Reaction Step Catechol Catechol Benzodioxole 1,3-Benzodioxole Catechol->Benzodioxole 1 Aldehyde_Ketone Aldehyde or Ketone (e.g., Formaldehyde) Aldehyde_Ketone->Benzodioxole 1 Acid_Catalyst Acid Catalyst (Solid Acid or Zeolite) Acid_Catalyst->Benzodioxole 1 Water Water (removed) Benzodioxole->Water byproduct 1 Condensation

Condensation of Catechol with Aldehyde/Ketone.

Williamson_Ether_Synthesis_Workflow start Start step1 Dissolve Catechol and Base in Water start->step1 step2 Add Dibromomethane and Phase Transfer Catalyst step1->step2 step3 Heat to Reflux step2->step3 step4 Steam Distillation step3->step4 step5 Extraction step4->step5 step6 Drying and Evaporation step5->step6 step7 Vacuum Distillation step6->step7 end 1,3-Benzodioxole step7->end

Williamson Ether Synthesis Experimental Workflow.

Experimental Protocols

Method 1: Reaction of Catechol with Dichloromethane (Phase Transfer Catalysis)

This protocol is adapted from a patented industrial process and demonstrates an efficient synthesis using a phase transfer catalyst.

Materials:

  • Catechol (1 mole)

  • Sodium hydroxide (2.0 moles)

  • Dichloromethane (5 moles)

  • Tetrabutylammonium bromide (TBAB) (0.026 moles)

  • Water

Procedure:

  • In a pressure reactor vessel, a mixture of catechol and an aqueous solution of sodium hydroxide is prepared.

  • Tetrabutylammonium bromide and dichloromethane are added to the reactor at room temperature.

  • The mixture is heated to 105-110°C, causing the pressure to rise to 7-8 kg/cm ².

  • The catechol and sodium hydroxide solution is then dosed into the reactor over a period of 3 hours while maintaining the temperature and pressure.

  • After the addition is complete, the reaction mixture is held at 110°C for 1 hour.

  • The reactor is cooled to 25-30°C, and the pressure is gradually released.

  • The reaction mass is filtered, and the layers of the filtrate are separated.

  • The organic layer is washed with dichloromethane.

  • The combined organic layers are distilled under reduced pressure to yield 1,3-benzodioxole.

Method 2: Williamson Ether Synthesis with Dibromomethane

This classic method is adapted for the synthesis of benzodioxole, employing a phase transfer catalyst to facilitate the reaction between the aqueous and organic phases.[1]

Materials:

  • Catechol (0.91 moles)

  • Dibromomethane (1.36 moles)

  • Sodium hydroxide (2.275 moles)

  • Trioctylmethylammonium chloride (phase transfer catalyst)

  • Water

Procedure:

  • A 2L two-neck round bottom flask is charged with dibromomethane, water, and the phase transfer catalyst.[1]

  • The mixture is heated to reflux with vigorous stirring.[1]

  • A solution of catechol and sodium hydroxide in water is added dropwise to the refluxing mixture over 120 minutes.[1]

  • After the addition is complete, the mixture is refluxed for an additional 90 minutes.[1]

  • The product is isolated by steam distillation.[1]

  • The distillate is extracted with a suitable organic solvent.[1]

  • The combined organic extracts are dried and the solvent is evaporated.[1]

  • The crude product is purified by vacuum distillation to give 1,3-benzodioxole.[1]

Method 3: Condensation of Catechol with an Aldehyde using a Solid Acid Catalyst

This method utilizes a heterogeneous catalyst, which can simplify product purification and catalyst recycling.

Materials:

  • Catechol

  • Aldehyde or ketone (e.g., paraformaldehyde)

  • Carbon-based solid acid catalyst

  • Cyclohexane (as entrainer)

Procedure:

  • A three-necked flask equipped with a stirrer, condenser, and a water segregator (e.g., Dean-Stark apparatus) is charged with catechol, the aldehyde/ketone, the solid acid catalyst, and cyclohexane.

  • The mass ratio of aldehyde/ketone to catechol is typically between 1:1 and 1.5:1.

  • The amount of catalyst is approximately 2.0-3.0 g per mole of aldehyde/ketone.

  • The mixture is heated to reflux, and the water generated during the reaction is azeotropically removed using the water segregator.

  • The reaction is monitored until no more water is collected.

  • The reaction mixture is then cooled, and the solid catalyst is removed by filtration.

  • The filtrate is subjected to distillation to remove the cyclohexane and isolate the 1,3-benzodioxole.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate intermediate is a critical decision that can significantly impact the efficiency and success of a multi-step synthesis. This guide provides a comparative analysis of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole, an isopropylidene acetal of 4-isopropylcatechol, against other common intermediates derived from catechols. We will delve into the available experimental data to objectively assess its performance as a protecting group and synthetic building block.

The core function of this compound in organic synthesis is to serve as a protecting group for the catechol moiety of 4-isopropylcatechol. The formation of the cyclic isopropylidene ketal masks the two hydroxyl groups, preventing them from undergoing unwanted reactions while transformations are carried out on other parts of the molecule. This strategy is crucial in the synthesis of complex molecules where multiple functional groups are present.

Performance Comparison of Catechol Protecting Groups

The choice of a protecting group is dictated by several factors, including its ease of introduction and removal, its stability under various reaction conditions, and its influence on the reactivity of the parent molecule. Here, we compare the isopropylidene acetal with other common catechol protecting groups.

Protecting GroupTypical Reagents for IntroductionGeneral StabilityTypical Reagents for DeprotectionKey Characteristics
Isopropylidene Acetal (e.g., this compound) Acetone or 2,2-dimethoxypropane with an acid catalyst (e.g., p-TsOH, I₂)Stable to basic and neutral conditions; labile to acid.Mild aqueous acid (e.g., acetic acid, dilute HCl).[1]Easy to introduce and remove under mild conditions. The starting materials are cost-effective.
Methylene Acetal Dihalomethane (e.g., CH₂Br₂) with a base (e.g., Cs₂CO₃)Generally more stable to acidic conditions than isopropylidene acetals.Stronger acid (e.g., concentrated HCl) or Lewis acids (e.g., BBr₃).Offers greater stability but requires harsher deprotection conditions.
Dimethoxy Methylating agent (e.g., dimethyl sulfate, methyl iodide) with a base.Very stable to a wide range of conditions, including strong bases and some acids.Strong Lewis acids (e.g., BBr₃) or harsh acidic conditions.Provides robust protection but removal can be challenging in the presence of other sensitive functional groups.
Silyl Ethers (e.g., TBDMS, TIPS) Silyl chloride (e.g., TBDMSCl) with a base (e.g., imidazole).Stability is tunable based on the steric bulk of the silyl group. Generally stable to non-acidic conditions.Fluoride ion sources (e.g., TBAF) or acidic conditions.Offers orthogonal deprotection strategies and tunable stability. Can be more expensive.

Based on this qualitative comparison, the isopropylidene acetal, as exemplified by this compound, presents a favorable balance of ease of formation/cleavage and sufficient stability for many synthetic applications, particularly when acid-sensitive groups are not present in subsequent steps.

Experimental Protocols

Synthesis of 2,2-Dimethyl-1,3-benzodioxole (A Representative Protocol):

A mixture of catechol (0.5 moles), acetone (150 ml), and benzene (150 ml) is refluxed with a catalytic amount of p-toluenesulfonic acid (15 mg) in a Soxhlet extractor containing baked 4Å molecular sieves for 24 hours. The sieves are then replaced with fresh ones, and reflux is continued for another 24 hours. After removal of the solvents under vacuum, the residue is triturated with hexane. The resulting solution is washed with 10% NaOH until the washes are colorless. The organic layer is then dried over sodium sulfate and evaporated to yield the product.

Deprotection of Isopropylidene Ketals (General Procedure):

The deprotection of isopropylidene ketals can be achieved under mild acidic conditions. For instance, stirring the protected compound in a mixture of acetic acid and water can effectively cleave the ketal. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Logical Workflow for Utilizing this compound

The following diagram illustrates the typical workflow for the use of this compound as an intermediate in a multi-step synthesis.

G Workflow for the Use of a Catechol Protecting Group A Start: 4-Isopropylcatechol B Protection: React with acetone or 2,2-dimethoxypropane (Acid Catalyst) A->B C Intermediate: This compound B->C D Further Synthetic Steps: Transformations on other parts of the molecule C->D E Deprotection: Mild acidic conditions (e.g., AcOH/H2O) D->E F Final Product: Deprotected molecule with desired modifications E->F

Workflow for utilizing the protected catechol intermediate.

Conclusion

This compound serves as a valuable intermediate for the protection of the catechol functionality in 4-isopropylcatechol. Its primary advantages lie in the mild conditions required for both its formation and cleavage, making it an attractive option in synthetic routes where acid-labile groups are not a concern in subsequent steps.

While direct quantitative comparisons with other protecting groups in specific reaction sequences are sparse in the literature, the general principles of protecting group chemistry suggest that the isopropylidene acetal offers a practical and cost-effective solution for many applications. For syntheses requiring exceptional stability to acidic conditions, alternative protecting groups such as methylene acetals or dimethoxy ethers may be more suitable, albeit at the cost of harsher deprotection conditions. The choice of the optimal intermediate will ultimately depend on the specific requirements of the overall synthetic strategy. Researchers are encouraged to consider the stability, ease of handling, and deprotection conditions in the context of their specific target molecule.

References

Unlocking Structure-Activity Secrets: A Comparative Guide to QSAR of Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the quantitative structure-activity relationship (QSAR) of compound families is paramount for designing more potent and specific therapeutic agents. This guide provides a comparative analysis of QSAR studies on benzodioxole derivatives, a versatile scaffold with a wide range of biological activities. By examining different QSAR models and their underlying experimental data, we aim to elucidate the key structural features influencing the efficacy of these compounds.

This guide will delve into the QSAR of benzodioxole derivatives, with a focus on their α-amylase inhibitory activity, a key target in the management of type 2 diabetes. We will compare findings from two distinct studies to highlight common trends and discrepancies in the structure-activity relationships.

Data Presentation: Unveiling the Structure-Activity Landscape

The following tables summarize the quantitative data from two key studies on the α-amylase inhibitory activity of benzodioxole derivatives.

Study 1: Benzodioxole Aryl Acetic Acid and Aryl Acetate Derivatives

This study investigated a series of benzodioxole aryl acetic acid and aryl acetate derivatives for their α-amylase inhibitory potential.[1] The results indicate that derivatives with a carboxylic acid group (-COOH) generally exhibit more potent activity compared to their methyl ester counterparts (-COOCH3).[1]

Compound IDR GroupR' GroupIC50 (µg/mL)[1][2]
3a ClH2.52
3b HH61.45
3c IH39.85
3d HI16.36
3e BrH2.57
3f HBr9.29
4a HH2.44
4b ClH1.25
4c BrH2.11
4d FH2.33
4e HCl2.14
4f HBr1.11
4g HF2.24
4h OCH₃H8.53
6a --8.54
6b --4.28
Acarbose --6.47

Study 2: Benzodioxole Carboxamide Derivatives

This study explored a series of benzodioxole carboxamide derivatives as α-amylase inhibitors.[3] The findings highlight the potent inhibitory activity of several carboxamide derivatives, with IC50 values in the sub-micromolar range.[3]

Compound IDR GroupIC50 (µM)[3]
IIa Phenyl0.85
IIc 3-(Trifluoromethyl)phenyl0.683
Acarbose -2.593

Experimental Protocols: The Foundation of QSAR

The reliability of any QSAR model is intrinsically linked to the quality of the experimental data. The following are detailed methodologies for the α-amylase inhibition assays cited in this guide.

α-Amylase Inhibition Assay Protocol (DNSA Method)

This colorimetric assay is widely used to determine α-amylase activity by measuring the amount of reducing sugars produced from the enzymatic hydrolysis of starch.[4][5][6][7][8]

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 20 mM sodium phosphate buffer containing 6.7 mM sodium chloride, with the pH adjusted to 6.9.

    • α-Amylase Solution: Dissolve porcine pancreatic α-amylase in the phosphate buffer to a final concentration of 2 units/mL.

    • Starch Solution: Prepare a 1% (w/v) solution of soluble starch in the phosphate buffer.

    • 3,5-Dinitrosalicylic Acid (DNSA) Reagent: Dissolve 1 g of DNSA, 30 g of sodium potassium tartrate, and 20 mL of 2 M sodium hydroxide in 80 mL of distilled water, and then adjust the final volume to 100 mL.

    • Test Compounds: Dissolve the benzodioxole derivatives in a minimum amount of DMSO and then dilute with the phosphate buffer to the desired concentrations.

  • Assay Procedure:

    • In a test tube, mix 200 µL of the test compound solution with 200 µL of the α-amylase solution.

    • Incubate the mixture at 30°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 200 µL of the starch solution and incubate for a further 3 minutes.

    • Terminate the reaction by adding 200 µL of the DNSA reagent.

    • Boil the mixture in a water bath at 85-90°C for 10 minutes to allow for color development.

    • Cool the tubes to room temperature and dilute the contents with 5 mL of distilled water.

    • Measure the absorbance of the resulting solution at 540 nm using a spectrophotometer.

  • Calculation of Inhibition:

    • The percentage of α-amylase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Science: Diagrams of Pathways and Processes

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

QSAR_Workflow A Data Collection (Chemical Structures & Biological Activity) B Molecular Descriptor Calculation A->B C Data Splitting (Training & Test Sets) B->C D Model Development (e.g., MLR, PLS, etc.) C->D E Model Validation (Internal & External) D->E F Model Interpretation & Application E->F G Prediction of New Compounds F->G Alpha_Amylase_Pathway Starch Starch (Complex Carbohydrate) AlphaAmylase α-Amylase Starch->AlphaAmylase Hydrolysis Oligosaccharides Oligosaccharides (Maltose, etc.) AlphaAmylase->Oligosaccharides Glucose Glucose Oligosaccharides->Glucose Further Digestion Absorption Intestinal Absorption Glucose->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream Inhibitor Benzodioxole Derivative (Inhibitor) Inhibitor->AlphaAmylase Inhibition QSAR_Model_Logic cluster_0 QSAR Equation: Biological Activity = f(Descriptors) Activity Biological Activity (e.g., pIC50) Equals = Function f Descriptors (Descriptor 1, Descriptor 2, ... Descriptor n) D1 Topological (e.g., Wiener Index) D2 Electronic (e.g., HOMO/LUMO) D3 Physicochemical (e.g., LogP)

References

Comparative Analysis of the Cytotoxicity of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of the synthetic compound 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole and its precursors, 4-isopropylcatechol and acetone. The synthesis of this compound is typically achieved through the reaction of 4-isopropylcatechol and acetone. This document summarizes the available experimental data on the cytotoxicity of these compounds to aid in research and drug development.

It is important to note that publicly available literature does not currently contain direct quantitative cytotoxicity data for this compound. The compound is primarily documented as an impurity of the anesthetic agent Propofol. Therefore, this guide focuses on the cytotoxic properties of its precursors and provides context with data on related 1,3-benzodioxole derivatives.

Data Presentation

The following table summarizes the available quantitative and qualitative cytotoxicity data for this compound and its precursors.

CompoundChemical StructureCell Line(s)Cytotoxicity MeasurementResultCitation(s)
This compound this compoundNot availableNot availableNo data available
4-Isopropylcatechol 4-IsopropylcatecholMouse Melanoma CellsProtein Biosynthesis InhibitionSignificant inhibition in tyrosinase-containing cells[1]
Murine Tumor CellsApoptosis InductionInduces apoptosis via extracellular pro-oxidant action[2]
Acetone AcetoneSalmonella typhimurium, Escherichia coliCell Viability7.7% acetone resulted in 78-95% cell viability; 4.0% acetone resulted in 83-100% cell viability[3]
Human Aortic Endothelial Cells (HAEC)Cell Viability (MTT Assay)No toxicity observed over a concentration range of 9–142 µg/mL[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for assessing cytotoxicity are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a general representation of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to assess cell viability.

  • Cell Seeding: Plate cells (e.g., Human Aortic Endothelial Cells) in a 96-well plate at a density of 4x10^4 cells/mL and incubate for 24 hours in a CO2 incubator (37°C, 5% CO2, 90% RH).[4]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., acetone).[4]

  • Incubation: Incubate the cells with the test compound for desired time points (e.g., 24, 48, and 72 hours).[4]

  • MTT Addition: Add 10 µL of MTT dye to each well and incubate for 4 hours in the CO2 incubator.[4]

  • Formazan Solubilization: Dissolve the formazan crystals formed by viable cells with 100 µL of a solubilizing agent (e.g., DMSO).[4]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.[4]

Visualizations

Synthesis of this compound

The following diagram illustrates the synthesis pathway of this compound from its precursors.

G cluster_0 Precursors cluster_1 Product 4-Isopropylcatechol 4-Isopropylcatechol Reaction + 4-Isopropylcatechol->Reaction Acetone Acetone Acetone->Reaction This compound This compound Reaction->this compound Acid Catalyst

Caption: Synthesis of this compound.

Proposed Cytotoxicity Pathway of 4-Isopropylcatechol in Melanocytes

This diagram outlines the proposed mechanism of 4-isopropylcatechol-induced cytotoxicity in melanocytes.

G 4-Isopropylcatechol 4-Isopropylcatechol Tyrosinase Tyrosinase 4-Isopropylcatechol->Tyrosinase Oxidation Reactive Intermediates Reactive Intermediates Tyrosinase->Reactive Intermediates Cellular Stress Cellular Stress Reactive Intermediates->Cellular Stress Apoptosis Apoptosis Cellular Stress->Apoptosis

Caption: Proposed cytotoxicity pathway of 4-Isopropylcatechol.

References

Inter-laboratory Validation of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of impurities in pharmaceutical products is paramount to ensure safety and efficacy. This guide provides a comparative overview of analytical methodologies for the quantification of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole, also known as Propofol Impurity L, a potential impurity in the anesthetic agent propofol. While comprehensive inter-laboratory validation data for this specific compound is not publicly available, this document details established pharmacopoeial methods and compares them with a validated, high-sensitivity research method.

Comparison of Analytical Methodologies

Two primary analytical approaches are presented for the quantification of this compound: the standardized method outlined in the European Pharmacopoeia (Ph. Eur.) for routine quality control, and a more sensitive gas chromatography-tandem mass spectrometry (GC-MS/MS) method developed for the simultaneous determination of multiple propofol impurities.

FeatureEuropean Pharmacopoeia (Ph. Eur.) MethodGC-MS/MS Method (Peng et al., 2013)
Principle Gas Chromatography with Flame Ionization Detection (GC-FID)Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Primary Use Quality control of propofol bulk drug and formulated productSimultaneous quantification of 11 propofol impurities
Validation Pharmacopoeial standardSingle-laboratory validation
Specificity Based on retention timeHigh, based on mass-to-charge ratio of precursor and product ions
Sensitivity Suitable for pharmacopoeial limitsHigh (LOD: 0.2-5.6 µg/g for various impurities)

Experimental Protocols

European Pharmacopoeia Method for Propofol Impurities

The European Pharmacopoeia outlines a gas chromatography method for the control of impurities in propofol. The identification of Impurity L is based on its relative retention time.

Chromatographic Conditions:

  • Column: A suitable capillary column, e.g., 30 m x 0.32 mm, with a 0.25 µm film of poly(dimethyl)siloxane.

  • Carrier Gas: Helium.

  • Detector: Flame Ionization Detector (FID).

  • Temperature Program: Isothermal or gradient conditions as specified in the monograph to achieve separation of all specified impurities.

  • Identification: The peak corresponding to this compound (Impurity L) is identified by its relative retention time with respect to the propofol peak. The Ph. Eur. specifies a relative retention of about 0.81 for impurity L.[1]

GC-MS/MS Method for Simultaneous Determination of 11 Propofol Impurities

This method, developed by Peng et al. (2013), offers a highly sensitive and selective approach for quantifying multiple impurities, including this compound.

Sample Preparation:

  • Accurately weigh the propofol sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol or hexane).

  • Dilute to a final concentration appropriate for GC-MS/MS analysis.

GC-MS/MS Conditions:

  • GC System: Agilent 7890A GC.

  • MS System: Agilent 7000B Triple Quadrupole MS.

  • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Pulsed splitless.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following table summarizes the validation parameters for the GC-MS/MS method as reported by Peng et al. (2013). Data for a full inter-laboratory validation was not found in the public domain.

ParameterThis compound Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.2 - 5.6 µg/g (range for 11 impurities)
Limit of Quantification (LOQ) Not explicitly stated for each impurity, but method is validated for trace levels
Precision (%RSD) < 15%
Accuracy (Recovery %) 85-115%

Visualizations

Experimental Workflow for GC-MS/MS Quantification

The following diagram illustrates the general workflow for the quantification of this compound using the GC-MS/MS method.

GC-MS/MS Workflow Sample Propofol Sample Dissolution Dissolution in Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution GC_Injection GC Injection (Pulsed Splitless) Dilution->GC_Injection GC_Separation Chromatographic Separation (HP-5ms column) GC_Injection->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization MS_Analysis Tandem MS Analysis (MRM Mode) Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for the quantification of Propofol Impurity L via GC-MS/MS.

Logical Relationship of Analytical Methods

This diagram shows the relationship between the pharmacopoeial and research-based analytical methods for impurity analysis.

Analytical_Methods_Relationship Impurity_Analysis Analysis of this compound QC_Method Quality Control Method (Pharmacopoeial) Impurity_Analysis->QC_Method Research_Method Research & Development Method (High Sensitivity) Impurity_Analysis->Research_Method GC_FID GC-FID QC_Method->GC_FID GC_MSMS GC-MS/MS Research_Method->GC_MSMS

Caption: Relationship between QC and R&D methods for impurity analysis.

References

Spectroscopic Scrutiny: A Comparative Analysis of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole and Its 5-isopropyl Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the positional isomers 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole and 2,2-Dimethyl-5-isopropyl-1,3-benzodioxole is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the expected distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted quantitative data for the key spectroscopic techniques used to differentiate between the 4-isopropyl and 5-isopropyl isomers of 2,2-dimethyl-1,3-benzodioxole. These predictions are based on the analysis of substituent effects on the benzodioxole core.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Assignment This compound (Predicted) 2,2-Dimethyl-5-isopropyl-1,3-benzodioxole (Predicted)
Aromatic-Hδ 6.7-6.9 (m, 3H)δ 6.6-6.8 (m, 3H)
Isopropyl-CHδ 3.2-3.4 (sept, 1H, J = 7.0 Hz)δ 2.8-3.0 (sept, 1H, J = 7.0 Hz)
Isopropyl-CH₃δ 1.2-1.3 (d, 6H, J = 7.0 Hz)δ 1.1-1.2 (d, 6H, J = 7.0 Hz)
Acetal-CH₃δ 1.6-1.7 (s, 6H)δ 1.6-1.7 (s, 6H)

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Assignment This compound (Predicted) 2,2-Dimethyl-5-isopropyl-1,3-benzodioxole (Predicted)
Aromatic C-Oδ 146-148 (2C)δ 147-149 (2C)
Aromatic C-H & C-Cδ 108-135 (4C)δ 107-138 (4C)
Acetal Cδ 118-120δ 118-120
Isopropyl-CHδ 26-28δ 33-35
Isopropyl-CH₃δ 22-24 (2C)δ 23-25 (2C)
Acetal-CH₃δ 25-27 (2C)δ 25-27 (2C)

Table 3: Predicted Key Infrared (IR) Absorption Bands

Vibrational Mode This compound (Predicted) 2,2-Dimethyl-5-isopropyl-1,3-benzodioxole (Predicted)
C-H stretch (aromatic)3050-3100 cm⁻¹3050-3100 cm⁻¹
C-H stretch (aliphatic)2850-3000 cm⁻¹2850-3000 cm⁻¹
C=C stretch (aromatic)1450-1600 cm⁻¹1450-1600 cm⁻¹
C-O-C stretch (acetal)1200-1250 cm⁻¹ (asymmetric), 1030-1050 cm⁻¹ (symmetric)1200-1250 cm⁻¹ (asymmetric), 1030-1050 cm⁻¹ (symmetric)
C-H bend (isopropyl)~1385 cm⁻¹ (symmetric), ~1370 cm⁻¹ (asymmetric)~1385 cm⁻¹ (symmetric), ~1370 cm⁻¹ (asymmetric)

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

Fragment (m/z) Proposed Structure Isomer Differentiation Note
192[M]⁺Molecular ion peak, present in both isomers.
177[M - CH₃]⁺Loss of a methyl group from the acetal, common to both.
149[M - C₃H₇]⁺Loss of the isopropyl group, potentially more favorable in the 4-isomer due to steric hindrance. Relative intensities may differ.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified benzodioxole isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse width.

    • Set the relaxation delay to 2 seconds.

    • Acquire 16 scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a 30-degree pulse width with proton decoupling.

    • Set the relaxation delay to 5 seconds.

    • Acquire 1024 scans.

  • Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop of the neat compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition:

    • Set the ionization energy to 70 eV.

    • Scan a mass-to-charge (m/z) range of 40 to 400 amu.

    • The ion source temperature should be maintained at approximately 200-250 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. Compare the relative abundances of key fragment ions between the isomers.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of chemical isomers.

G cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Isomer1 2,2-Dimethyl-4-isopropyl- 1,3-benzodioxole NMR NMR Spectroscopy (¹H, ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 2,2-Dimethyl-5-isopropyl- 1,3-benzodioxole Isomer2->NMR Isomer2->IR Isomer2->MS InterpretNMR Analyze Chemical Shifts, Coupling Patterns, & Integration NMR->InterpretNMR InterpretIR Identify Characteristic Functional Group Frequencies IR->InterpretIR InterpretMS Determine Molecular Weight & Fragmentation Patterns MS->InterpretMS Comparison Comparative Analysis of Spectral Data InterpretNMR->Comparison InterpretIR->Comparison InterpretMS->Comparison

Safety Operating Guide

Proper Disposal of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole as a flammable and harmful hazardous waste.[1] Segregate from incompatible materials and dispose of through an approved hazardous waste management facility.

This document provides essential safety and logistical information for the proper disposal of this compound, a compound used in research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Quantitative Data

PropertyValueSource
Chemical Formula C₁₂H₁₆O₂ChemScene[2]
Molecular Weight 192.25 g/mol ChemScene[2]
GHS Pictograms (Flammable), (Harmful)ChemScene[1]
UN Number 1993 (Flammable Liquid, n.o.s.)ChemScene[1]
Calculated LogP 3.3173ChemScene[2]
Topological Polar Surface Area 18.46 ŲChemScene[2]

Personal Protective Equipment (PPE) and Immediate Safety

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes.

In case of accidental exposure, follow these first-aid measures:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.

  • After Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide:

Step 1: Waste Classification and Segregation

  • Classify this compound as a flammable and harmful hazardous waste.

  • Segregate this waste from other waste streams, particularly from strong oxidizing agents, acids, and bases to prevent dangerous chemical reactions.

Step 2: Containerization and Labeling

  • Use a designated, leak-proof, and chemically compatible container for waste collection. The original container, if in good condition, is often a suitable choice.

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (flammable and harmful).

Step 3: Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.

  • Ensure the storage area is secure and only accessible to authorized personnel.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Do not attempt to dispose of this chemical down the drain or in regular solid waste. It must be sent to an approved waste disposal plant.

Experimental Protocols

There are no recommended experimental protocols for the on-site treatment or neutralization of this compound in a standard laboratory setting. Due to its flammable and harmful nature, the only approved method of disposal is through a licensed Treatment, Storage, and Disposal Facility (TSDF).

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Classify Classify as Flammable & Harmful Hazardous Waste PPE->Classify Segregate Segregate from Incompatible Materials Classify->Segregate Containerize Place in Labeled, Leak-Proof Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store ContactEHS Contact EHS or Licensed Waste Disposal Company Store->ContactEHS Pickup Schedule and Complete Waste Pickup ContactEHS->Pickup TSDF Transport to Approved TSDF for Disposal Pickup->TSDF

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and professionals in drug development must adhere to stringent safety protocols when handling chemical compounds. This document outlines the essential personal protective equipment (PPE), handling procedures, and emergency responses for 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole. The following guidance is synthesized from safety data sheets of structurally similar compounds and available chemical data.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment when handling this compound.

Protection TypeRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[1]Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash hazards.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2]Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact.
Body Protection Laboratory coat.Wear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required for operations with potential for aerosolization or if ventilation is inadequate.[1]Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1]

Handling and Storage

Safe handling and storage are critical to prevent accidents and maintain chemical integrity.

  • Handling:

    • Avoid contact with skin and eyes.[2]

    • Avoid breathing mist, gas, or vapors.[2]

    • Use only in a well-ventilated area.

    • Keep away from heat, sparks, and open flames.[1]

    • Use non-sparking tools and take precautionary measures against static discharge.[1][3]

    • Do not eat, drink, or smoke when using this product.[1]

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Store in a well-ventilated place.[1]

    • Keep container tightly closed.[1]

    • Keep cool.[1][4]

    • Incompatible materials include acids and strong oxidizing agents.[1]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[1][2]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1][2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Accidental Release and Disposal Plan

A clear plan for spills and waste disposal is essential for laboratory safety and environmental protection.

  • Spill Response:

    • Evacuate personnel to a safe area.[2]

    • Ensure adequate ventilation.[2]

    • Remove all sources of ignition.[2]

    • Wear appropriate PPE, including chemical-impermeable gloves.[2]

    • Prevent further leakage or spillage if safe to do so.[2]

    • Contain the spill with inert absorbent material.

    • Collect and arrange for disposal.[2]

    • Do not let the chemical enter drains.[2]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant.[1]

    • Follow all federal, state, and local regulations for hazardous waste disposal.

The following workflow diagram outlines the procedural steps for responding to an accidental spill of this compound.

Spill_Response_Workflow Workflow for Chemical Spill Response start Spill Detected evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate ignition Remove Ignition Sources ventilate->ignition contain Contain Spill with Inert Material ignition->contain collect Collect Absorbed Material contain->collect dispose Dispose of Waste Properly collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Spill Response Complete decontaminate->end

Caption: Procedural flow for safely managing a spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.